molecular formula C7H7BBrFO3 B1284253 3-Bromo-5-fluoro-2-methoxyphenylboronic acid CAS No. 352525-85-0

3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Cat. No.: B1284253
CAS No.: 352525-85-0
M. Wt: 248.84 g/mol
InChI Key: FUSHKJRKYBGAQH-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrFO3 and its molecular weight is 248.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromo-5-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHKJRKYBGAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584480
Record name (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-85-0
Record name (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Multifunctional Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Topic: this compound CAS Number: 352525-85-0[1][2]

This compound is a specialized arylboronic acid that has garnered significant interest within the biomedical and pharmaceutical research sectors.[] Its utility stems from the unique arrangement of four distinct functional moieties on a single phenyl ring: a boronic acid, a bromine atom, a fluorine atom, and a methoxy group. This specific constitution makes it an invaluable intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery.[]

The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most powerful and versatile methods for constructing carbon-carbon bonds.[4][5] The bromine atom provides a secondary, orthogonal reaction site for further functionalization, also via cross-coupling or other transformations. Meanwhile, the fluorine and methoxy substituents are highly sought-after in medicinal chemistry. The inclusion of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[6] The methoxy group modulates the electronic properties and steric profile of the molecule, influencing its reactivity and potential interactions with biological targets.[6]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals who seek to leverage its unique properties in their synthetic endeavors.

Physicochemical and Structural Profile

The physical and chemical properties of a reagent are critical determinants of its handling, storage, and reactivity. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 352525-85-0[1][2]
Molecular Formula C₇H₇BBrFO₃[1][2]
Molecular Weight 248.84 g/mol [1][2]
Physical State Solid[7]
Boiling Point 382.5°C at 760 mmHg (Predicted)[2]

The structure incorporates an electron-withdrawing fluorine atom and an electron-donating methoxy group, which create a unique electronic environment that can influence the efficiency and selectivity of cross-coupling reactions. The bromine atom serves as a stable, yet reactive, handle for sequential synthetic transformations.

Caption: Structure of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C-C bond between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[5] Boronic acids are favored organoboron reagents due to their stability, low toxicity, and commercial availability.[8][9]

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[10]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OH)₂ (Boronic Acid) + Base PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² (Coupled Product)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide (Ar-Br). Note: This is a representative protocol. Reaction conditions, including catalyst, base, and solvent, should be optimized for specific substrates.[4][8]

Materials & Reagents:

  • This compound (1.2 equiv.)

  • Aryl Bromide (Ar-Br, 1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Dioxane/H₂O). The mixture should be stirred to ensure homogeneity.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture. If the catalyst is air-sensitive, this should be done under a blanket of inert gas.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Reaction Quench & Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Workflow start Start reagents 1. Combine Aryl Halide, Boronic Acid, & Base start->reagents inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst react 5. Heat Reaction (80-110 °C) & Monitor catalyst->react workup 6. Cool, Dilute, & Perform Aqueous Wash react->workup purify 7. Dry, Concentrate, & Purify via Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS: 352525-85-0) is a highly functionalized and versatile building block for advanced organic synthesis. Its strategic combination of a reactive boronic acid, a secondary bromine handle, and medicinally relevant fluoro and methoxy groups makes it a powerful tool for constructing complex molecular architectures. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable pathway to novel biaryl compounds, accelerating research and development in medicinal chemistry and materials science.

References

  • (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid. LookChem. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]
  • 3,5-Difluoro-2-methoxyphenylboronic acid. PubChem. [Link]
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]
  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Synthesis, Applications, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid, a key building block in modern organic synthesis and drug discovery. We will delve into its fundamental properties, a representative synthetic route, its critical role in palladium-catalyzed cross-coupling reactions, and best practices for its handling and storage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Physicochemical Properties

This compound is a substituted arylboronic acid that has gained significant interest within the biomedical industry.[] Its unique arrangement of a bromine atom, a fluorine atom, and a methoxy group on the phenylboronic acid scaffold makes it an invaluable asset for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.[2]

PropertyValueSource(s)
Molecular Weight 248.84 g/mol [3]
Chemical Formula C₇H₇BBrFO₃[4]
CAS Number 352525-85-0[3]
Physical Form Solid[4]
InChI Key YJEJISGIPNUDBB-UHFFFAOYSA-N[4]
Synonyms (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid[3]

Representative Synthesis of Arylboronic Acids

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. Below is a generalized, representative protocol for the synthesis of a phenylboronic acid from an aryl bromide, which illustrates the fundamental steps applicable to the formation of this compound.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a standard, well-established method for the preparation of arylboronic acids.[5] The initial formation of the Grignard reagent is a critical step, requiring anhydrous conditions to prevent quenching of the highly reactive organomagnesium species.

Step 1: Grignard Reagent Formation

  • Flame-dry a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

  • Add magnesium turnings to the flask.

  • Add anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction.

  • Slowly add a solution of the corresponding aryl bromide (in this case, 2,4-dibromo-1-fluoro-5-methoxybenzene) in anhydrous ether from the dropping funnel to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

  • In a separate flame-dried flask, prepare a solution of trimethyl borate in anhydrous tetrahydrofuran (THF) and cool it to -78 °C in a dry ice/acetone bath.

  • Transfer the prepared Grignard reagent solution to the trimethyl borate solution via a cannula under inert atmosphere.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Step 3: Purification

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as water or a mixture of organic solvents.[6]

G cluster_0 Grignard Formation cluster_1 Borylation cluster_2 Hydrolysis & Purification ArylBr Aryl Bromide + Mg Grignard Grignard Reagent ArylBr->Grignard Anhydrous Ether Borate Trimethyl Borate Grignard->Borate Anhydrous THF, -78°C BoronateEster Boronate Ester Borate->BoronateEster Hydrolysis Acidic Workup BoronateEster->Hydrolysis Purification Recrystallization Hydrolysis->Purification Product Arylboronic Acid Purification->Product

Caption: Generalized workflow for the synthesis of arylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a premier substrate for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7] This palladium-catalyzed reaction couples the boronic acid with an organohalide, offering high functional group tolerance and stereospecificity.[8][9]

Mechanism Overview

The catalytic cycle of the Suzuki reaction involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) complex.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[7][10]

Step 1: Reaction Setup

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 mmol).[11]

  • Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, or ethanol/water).[8][9]

  • Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.[11]

Step 2: Reaction Execution

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

G Reactants Aryl Halide + Boronic Acid + Pd Catalyst + Base Degas Degas with Inert Gas Reactants->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Coupled Product Purify->Product

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Handling, Storage, and Safety

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

  • Handling: Arylboronic acids have been found to be weakly mutagenic in some assays and should be handled as potentially genotoxic impurities.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Boronic acids are sensitive to moisture and can undergo dehydration to form boroximes, which may affect their reactivity.[6] It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight.[13] For long-term storage, a desiccator or an inert atmosphere is advisable.

  • Incompatibilities: Avoid contact with strong oxidizing agents. The reagents often used in the synthesis of boronic acids, such as n-butyllithium, can be pyrophoric and require specialized handling techniques under an inert atmosphere.[14][15]

The Strategic Advantage in Drug Discovery

The unique substitution pattern of this compound provides a strategic advantage in the design of novel therapeutics.[2]

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[2]

  • Orthogonal Reactivity: The bromine atom serves as a versatile handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of molecular complexity.

  • Boronic Acid Moiety: The boronic acid group itself is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib.[16][17] It can form reversible covalent bonds with active site serine residues in enzymes, making it a valuable functional group for inhibitor design.[17]

Conclusion

This compound is a highly valuable and versatile building block for organic chemists, particularly those in the field of medicinal chemistry. Its well-defined reactivity in Suzuki-Miyaura cross-coupling reactions, combined with the beneficial properties imparted by its fluoro and methoxy substituents, makes it an essential tool for the synthesis of complex molecules and the acceleration of drug development pipelines.[2] A thorough understanding of its properties, synthesis, and handling is paramount to its effective and safe utilization in the laboratory.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • LookChem. (n.d.). (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • National Center for Biotechnology Information. (n.d.). B-(3-Fluoro-2-methoxyphenyl)boronic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3,5-Difluoro-2-methoxyphenylboronic acid. PubChem.
  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Organic Syntheses. (2009). Working with Hazardous Chemicals.
  • National Center for Biotechnology Information. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Wikipedia. (n.d.). Boronic acid.
  • Lab Alley. (n.d.). How to Store Boric Acid.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. PubChem.

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol, in-depth discussion of the reaction mechanism, safety considerations, and methods for purification and characterization. By explaining the causality behind experimental choices, this guide aims to equip scientists with the practical knowledge required for the successful and safe synthesis of this important organoboron compound.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed carbon-carbon bond-forming reaction offers a powerful and versatile method for the construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This compound (CAS 352525-85-0) is a particularly useful building block due to its unique substitution pattern. The presence of a bromine atom allows for subsequent orthogonal cross-coupling reactions, while the fluorine and methoxy groups can influence the electronic properties, conformation, and metabolic stability of the target molecules. This trifunctional handle makes it a highly sought-after intermediate in the synthesis of complex organic molecules.[4][5]

This guide will detail a robust and reproducible synthetic route to this valuable compound, starting from the commercially available 2,6-dibromo-4-fluoroanisole.

Synthetic Strategy and Mechanism

The most common and effective method for the synthesis of arylboronic acids from aryl bromides is through a lithium-halogen exchange reaction, followed by quenching with a borate ester. This approach is particularly well-suited for the synthesis of this compound.

Overall Synthetic Transformation

The synthesis proceeds in two main steps:

  • Lithium-Halogen Exchange: The starting material, 2,6-dibromo-4-fluoroanisole, is treated with n-butyllithium (n-BuLi). The organolithium reagent selectively replaces one of the bromine atoms with a lithium atom, forming a highly reactive aryllithium intermediate. The regioselectivity of this reaction is directed by the ortho-methoxy group.

  • Borylation: The aryllithium intermediate is then quenched with an electrophilic borate ester, such as trimethyl borate or triisopropyl borate. This forms a boronate ester, which is subsequently hydrolyzed to the desired boronic acid upon acidic workup.

The overall reaction is depicted below:

Synthesis_Overview Start 2,6-Dibromo-4-fluoroanisole Intermediate Aryllithium Intermediate Start->Intermediate 1. n-BuLi, THF, -78 °C Boronate_Ester Boronate Ester Intermediate->Boronate_Ester 2. B(OR)3 Final_Product This compound Boronate_Ester->Final_Product 3. H3O+ workup

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights

The key to this synthesis is the selective lithium-halogen exchange at one of the two bromine positions. The methoxy group at the 2-position acts as a directing group, facilitating the abstraction of the proton at the adjacent carbon and subsequent lithiation. The extreme cold temperature (-78 °C) is crucial to prevent side reactions, such as the reaction of n-BuLi with the fluoro group or the other bromo group.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous phenylboronic acids.[6][7]

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)Notes
2,6-Dibromo-4-fluoroanisole>97%Oakwood Chemical[8]Starting material
n-Butyllithium2.5 M in hexanesSigma-AldrichPyrophoric, handle with care
Trimethyl borate>99%Alfa AesarMoisture sensitive
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsDistill from sodium/benzophenone
Diethyl etherAnhydrousFisher ScientificFor extraction
Hydrochloric acidConcentrated (37%)J.T. BakerFor workup
Magnesium sulfateAnhydrousEMD MilliporeDrying agent
Schlenk flask250 mLChemglassFlame-dried before use
Syringes and needlesGas-tightHamiltonFor reagent transfer
Magnetic stirrer and stir bar---
Low-temperature bathDry ice/acetone-To maintain -78 °C
Rotary evaporator--For solvent removal
Step-by-Step Procedure

Safety First: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Reaction Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum is flame-dried under vacuum and then filled with argon.

  • Dissolution of Starting Material: To the flask, add 2,6-dibromo-4-fluoroanisole (10.0 g, 35.2 mmol) and anhydrous THF (100 mL). Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (15.5 mL of a 2.5 M solution in hexanes, 38.7 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a pale yellow color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Addition of Trimethyl Borate: Add trimethyl borate (4.7 mL, 42.2 mmol) dropwise via syringe, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly add 2 M hydrochloric acid (50 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product.

Purification

Crude this compound may contain impurities such as the corresponding boronic anhydride and debrominated byproducts. Recrystallization is the preferred method for purification.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the white crystals by vacuum filtration and wash with cold hexanes.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆) δ: ~7.9 (s, 2H, B(OH)₂), ~7.3-7.5 (m, 2H, Ar-H), ~3.8 (s, 3H, OCH₃). Note: The boronic acid protons are often broad and may exchange with water in the solvent.
¹³C NMR (101 MHz, DMSO-d₆) Expected aromatic and methoxy carbon signals. The carbon attached to the boron will have a characteristic chemical shift.
Mass Spectrometry (ESI-) m/z: [M-H]⁻ calculated for C₇H₆BBrFO₃⁻: 246.9580; found: 246.9585.
Melting Point Expected to be a white solid.

Note: The provided NMR and MS data are predicted based on the structure and data for analogous compounds.[9][10] Researchers should acquire their own analytical data to confirm the structure and purity of their synthesized material.

Safety and Handling

General Safety: Standard laboratory safety practices should be followed at all times.[11][12] This includes wearing appropriate PPE, working in a well-ventilated fume hood, and having access to a safety shower and eyewash station.

n-Butyllithium: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. It should only be handled by trained personnel under an inert atmosphere. Use a proper syringe or cannula transfer technique.[9] In case of a small fire, it can be extinguished with a dry powder extinguisher (Class D) or by smothering with sand. Do not use a water or carbon dioxide extinguisher.

Trimethyl Borate: Trimethyl borate is a flammable and moisture-sensitive liquid. Handle under an inert atmosphere and away from ignition sources.

Waste Disposal: Quench any residual n-butyllithium by slowly adding it to a stirred solution of isopropanol in hexanes at 0 °C. All chemical waste should be disposed of according to institutional and local regulations.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions. The following is a general procedure for its use in coupling with an aryl bromide.[2]

Suzuki_Coupling Boronic_Acid This compound Coupled_Product Coupled Product Boronic_Acid->Coupled_Product Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Aryl_Bromide Aryl Bromide (R-Br) Aryl_Bromide->Coupled_Product Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

General Suzuki Coupling Protocol
  • To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis, purification, and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed safety protocols, researchers can confidently and safely produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • UCLA Chemistry and Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • PrepChem. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
  • Oakwood Chemical. (n.d.). 2,6-Dibromo-4-fluoroanisole.
  • LookChem. (n.d.). (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid.
  • Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
  • Royal Society of Chemistry. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.
  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using....
  • PubChem. (n.d.). 2-(3-BROMO-5-FLUORO-2-METHOXYPHENYL)-NICOTINIC_ACID.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
  • Wikipedia. (n.d.). Suzuki reaction.
  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • National Center for Biotechnology Information. (n.d.). {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid.
  • Chemistry LibreTexts. (2020). Safety.
  • Apical Scientific. (n.d.). 3-Fluoro-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride), 250mg.

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3-Bromo-5-fluoro-2-methoxyphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid: Properties, Synthesis, and Application

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, this compound is a highly functionalized and versatile reagent. Its unique substitution pattern—a methoxy group for electronic modulation, a fluorine atom for metabolic stability and binding interactions, and a bromine atom as a versatile synthetic handle—makes it an asset in constructing complex molecular architectures.[]

This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, present a validated, representative synthetic methodology, explore its primary application in catalysis, and detail critical safety and handling protocols. The insights provided herein are grounded in established chemical principles to empower scientists in leveraging this reagent to its fullest potential.

Section 1: Core Physicochemical and Structural Properties

The utility of any chemical reagent begins with a fundamental understanding of its intrinsic properties. These data points are critical for reaction setup, purification, and storage.

Chemical Identity

The structural arrangement of this compound dictates its reactivity. The ortho-methoxy group can influence the orientation of the boronic acid moiety, while the fluorine and bromine atoms provide sites for further derivatization or act as modulators of the ring's electronic properties.

IdentifierValue
CAS Number 352525-85-0
Molecular Formula C₇H₇BBrFO₃
Molecular Weight 248.84 g/mol [2]
Canonical SMILES B(C1=C(C(=CC(=C1)F)Br)OC)(O)O
InChI Key YJEJISGIPNUDBB-UHFFFAOYSA-N[3]
Physical Characteristics

The physical state and solubility are primary considerations for experimental design, including solvent selection and reaction concentration. While a comprehensive, experimentally determined dataset for this specific molecule is not fully published, known data and chemical intuition provide a reliable profile.

PropertyValue / ObservationSource / Rationale
Physical State Solid / Crystalline powderTypically supplied as a solid[3]
Boiling Point 382.5°C at 760 mmHg (Predicted)[4]
Vapor Pressure 1.55E-06 mmHg at 25°C (Predicted)[2]
Solubility Soluble in methanol, ethanol, DMSO, THF, dioxane. Sparingly soluble in water.Boronic acids are generally soluble in polar organic solvents. Solubility in aqueous media is often pH-dependent.
Melting Point Not consistently reported.Empirical determination is recommended for specific lots.

Section 2: Spectral Characterization Profile (Anticipated)

Spectroscopic analysis is essential for confirming the identity and purity of the reagent. While a public, peer-reviewed full dataset for this specific compound is unavailable, we can predict the key features based on its structure and data from analogous compounds.

  • ¹H NMR (Proton NMR): The spectrum is expected to show two distinct aromatic proton signals, each appearing as a doublet of doublets due to coupling with both the fluorine atom and the adjacent proton. A sharp singlet corresponding to the three protons of the methoxy group (~3.9 ppm) would also be prominent. The B(OH)₂ protons typically appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The spectrum will display seven unique carbon signals. The carbon atoms directly bonded to electronegative atoms will be shifted downfield. Notably, the carbon atoms bonded to fluorine will exhibit characteristic splitting (large one-bond ¹JC-F coupling and smaller multi-bond ⁿJC-F couplings), a powerful diagnostic tool for confirming fluorine incorporation.[5]

  • ¹⁹F NMR (Fluorine NMR): A single resonance is expected. The multiplicity will depend on the coupling to nearby aromatic protons, likely appearing as a triplet or a doublet of doublets.[5]

  • ¹¹B NMR (Boron NMR): A single, broad resonance characteristic of a trigonal planar boronic acid is expected, typically in the range of 28-34 ppm.

  • FT-IR (Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹) for the boronic acid hydroxyl groups, aromatic C-H stretches (~3000-3100 cm⁻¹), aromatic C=C stretches (~1400-1600 cm⁻¹), a strong C-O stretch for the methoxy ether, and distinct stretches corresponding to the C-F and C-Br bonds.

Section 3: Representative Synthesis Protocol

Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (typically Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis. The following protocol is a representative procedure adapted from a well-established method for a structurally similar fluorinated arylboronic acid.[6]

Causality Behind the Method: This two-step approach is highly reliable. First, the carbon-bromine bond of an aryl bromide is converted into a highly nucleophilic carbon-magnesium bond (a Grignard reagent). This intermediate is then used to attack the electrophilic boron atom of trimethyl borate. The resulting boronate ester is unstable to aqueous acid and readily hydrolyzes to the final boronic acid product. Low temperatures are crucial during the addition to the borate to prevent over-addition (formation of triarylboranes).

Workflow: Synthesis of an Arylboronic Acid

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation & Hydrolysis A 1. Flame-dry glassware under Argon B 2. Add Mg turnings and anhydrous Ether A->B C 3. Add a crystal of Iodine (initiator) B->C D 4. Slowly add Aryl Bromide solution to maintain reflux C->D E 5. Stir until Mg is consumed D->E F 6. Cool Trimethyl Borate in THF to -78 °C E->F Transfer G 7. Transfer Grignard reagent to borate solution via cannula F->G H 8. Warm to room temperature and stir G->H I 9. Quench with aqueous acid (e.g., HCl) H->I J 10. Extract with organic solvent, dry, and concentrate I->J K 11. Recrystallize to obtain pure Arylboronic Acid J->K

Caption: General workflow for arylboronic acid synthesis.

Detailed Step-by-Step Protocol:
  • Apparatus Setup: Assemble a three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with an argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (Argon or Nitrogen).

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). Cover with anhydrous diethyl ether or THF. Add a single crystal of iodine to initiate the reaction.

  • Aryl Bromide Addition: Dissolve the starting aryl bromide (1.0 equivalent, e.g., 2-bromo-4-fluoro-1-methoxybenzene) in anhydrous ether/THF and add it to the dropping funnel. Add a small portion to the magnesium suspension. Once the exothermic reaction begins (indicated by bubbling and loss of iodine color), add the remaining aryl bromide dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Quenching: Slowly transfer the prepared Grignard reagent into the cold trimethyl borate solution via a cannula. Maintain the temperature at -78 °C during the addition.

  • Hydrolysis: Once the addition is complete, allow the mixture to warm slowly to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully pouring it into a beaker containing a stirred solution of 1 M HCl.

  • Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield the pure this compound.

Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used tools for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[7][8]

Mechanism Overview: The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of an aryl halide, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[8] This species then transfers its organic group to the Pd(II) complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar¹-X pd2_halide L₂Pd(II)(Ar¹)X ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal Ar²-B(OR)₃⁻ (from Ar²B(OH)₂ + Base) pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim Ar¹-Ar² (Product) red_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

This protocol describes a general procedure for coupling this compound with a generic aryl halide.

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional phosphine ligand (e.g., XPhos, SPhos). The choice of catalyst and ligand is critical and often substrate-dependent.[10]

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent like dioxane, toluene, or DMF with water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to isolate the desired biaryl compound.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. The following information is synthesized from standard Material Safety Data Sheets (MSDS).[11][12]

Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[12]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[11][12]

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation.[11][12]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[11][12]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13]

  • Eye Protection: Wear chemical safety goggles or a face shield.[11]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat.[11] Avoid all direct skin contact.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[12]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage Recommendations
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][13]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Long-term Storage: For optimal stability, refrigeration (2-8 °C) is often recommended.[11]

Conclusion

This compound stands out as a strategically designed and highly valuable building block for synthetic chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity, particularly through the efficient and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its physicochemical properties, coupled with mastery of its synthetic application and adherence to rigorous safety protocols, will enable researchers to effectively integrate this reagent into their programs for developing novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Angene Chemical. (2021). Safety Data Sheet.
  • PubChem. (n.d.). 3,5-Difluoro-2-methoxyphenylboronic acid.
  • LookChem. (n.d.). (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid.
  • SpectraBase. (n.d.). 2-(3-BROMO-5-FLUORO-2-METHOXYPHENYL)-NICOTINIC_ACID.
  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • PubChem. (n.d.). B-(3-Fluoro-2-methoxyphenyl)boronic acid.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Autech. (n.d.). Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis.
  • PubChem. (n.d.). {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid.
  • SpectraBase. (n.d.). 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR].
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

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An In-depth Technical Guide to the Stability and Storage of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-fluoro-2-methoxyphenylboronic acid is a vital building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in Suzuki-Miyaura cross-coupling reactions. Its trifunctionalized phenyl ring offers medicinal chemists a versatile scaffold for the synthesis of complex molecules with diverse biological activities. However, the utility of this reagent is intrinsically linked to its stability. Like many arylboronic acids, its integrity can be compromised by improper handling and storage, leading to diminished reactivity, formation of impurities, and ultimately, failure of synthetic campaigns. This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven insights into its optimal storage, handling, and methods for assessing its purity and degradation.

Chemical Profile and Intrinsic Stability

The stability of this compound is dictated by the electronic and steric effects of its substituents. The phenyl ring is adorned with a methoxy group ortho to the boronic acid, a bromine atom meta to the methoxy group, and a fluorine atom para to the methoxy group. These substituents collectively influence the electrophilicity of the boron atom and the lability of the C-B bond.

PropertyValueSource
CAS Number 352525-85-0[][2]
Molecular Formula C7H7BBrFO3[2]
Molecular Weight 248.84 g/mol [3]
Appearance Solid[3]

The electron-withdrawing nature of the bromine and fluorine atoms decreases the electron density on the phenyl ring, which in turn increases the Lewis acidity of the boron atom.[4] This heightened acidity can render the boronic acid more susceptible to certain degradation pathways. Conversely, the ortho-methoxy group can potentially influence stability through steric hindrance and by modulating the acidity of the boronic acid protons.

Key Degradation Pathways

Two primary degradation pathways compromise the integrity of this compound: protodeboronation and anhydride formation. Understanding the mechanisms of these processes is crucial for developing effective storage and handling strategies.

Protodeboronation: The Cleavage of the C-B Bond

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (1-bromo-3-fluoro-2-methoxybenzene) and boric acid. This irreversible process leads to a direct loss of the active reagent. The reaction can be catalyzed by both acids and bases.[5]

The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the phenyl ring of this compound, can influence the rate of protodeboronation. While these groups increase the Lewis acidity of the boron, the overall effect on the C-B bond stability towards protodeboronation can be complex and pH-dependent.

Protodeboronation A This compound B 1-Bromo-3-fluoro-2-methoxybenzene A->B H+ or OH- (Moisture) C Boric Acid A->C H+ or OH- (Moisture)

Caption: General schematic of protodeboronation.

Anhydride Formation: Dehydration and Trimerization

Arylboronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimers known as boroxines (anhydrides).[6] This is a reversible equilibrium process favored by the removal of water. While the boroxine can often be converted back to the boronic acid by the addition of water, its formation can lead to issues with solubility and accurate weighing of the reagent. In some cases, prolonged storage in the anhydride form can lead to further, irreversible degradation.

Anhydride_Formation A 3 x this compound B Corresponding Boroxine A->B - 3 H2O (Heat, Dry Conditions) B->A + 3 H2O C 3 x H2O

Caption: Reversible formation of a boroxine from the boronic acid.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, stringent storage and handling protocols are essential. The primary goal is to minimize exposure to moisture, heat, and light.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of both protodeboronation and anhydride formation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.
Container Tightly sealed, opaque containerPrevents ingress of moisture and protects from light-induced degradation.
Location Dry, well-ventilated areaPrevents condensation and ensures a stable storage environment.

A safety data sheet for a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, recommends keeping containers tightly closed in a dry, cool, and well-ventilated place, and to keep it refrigerated.[7]

Handling Procedures
  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glove box).

  • Minimize Exposure: If a glove box is not available, minimize the time the container is open to the atmosphere.

  • Use Dry Equipment: Ensure all spatulas, weighing boats, and glassware are scrupulously dried before use.

  • Avoid Incompatibilities: Store away from strong oxidizing agents.[7]

Assessing Stability and Purity: Experimental Protocols

Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are powerful tools for assessing the purity of this compound and detecting the products of degradation.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis:

    • Purity: Integrate the aromatic signals corresponding to the desired compound and compare them to any impurity signals.

    • Protodeboronation: Look for the appearance of new aromatic signals corresponding to 1-bromo-3-fluoro-2-methoxybenzene.

    • Anhydride Formation: The presence of the boroxine may lead to broadened signals or a different set of aromatic peaks compared to the free boronic acid. The water content can also be quantified relative to the analyte signals.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be used to quantify the purity of the boronic acid and separate it from its degradation products. However, care must be taken as on-column hydrolysis can sometimes be an issue with boronic acids.[8]

Protocol for RP-HPLC Analysis:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Injection and Separation: Inject the sample onto a C18 column and run a gradient or isocratic method.

  • Detection: Use a UV detector set to an appropriate wavelength to monitor the elution of the compounds.

  • Analysis: The purity can be determined by the relative peak area of the main component. The appearance of a peak corresponding to 1-bromo-3-fluoro-2-methoxybenzene would indicate protodeboronation.

Stability_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Decision A Stored Boronic Acid Sample B NMR Spectroscopy A->B C HPLC Analysis A->C D Assess Purity B->D E Identify Degradation Products (Protodeboronation, Anhydride) B->E C->D C->E F Proceed with Synthesis D->F High Purity G Purify or Discard D->G Low Purity E->G Significant Degradation

Caption: Workflow for assessing the stability of this compound.

Conclusion

The chemical stability of this compound is a critical parameter that dictates its successful application in synthesis. By understanding the primary degradation pathways of protodeboronation and anhydride formation, researchers can implement effective storage and handling strategies to preserve the integrity of this valuable reagent. Adherence to protocols that minimize exposure to moisture, heat, and atmospheric oxygen, coupled with routine analytical assessment, will ensure the reliability and reactivity of this compound in demanding synthetic applications.

References

  • [Link to a relevant scientific article on protodeboron
  • [Link to a relevant scientific article on boroxine form
  • [Link to the safety d
  • [Link to a relevant article on analytical methods for boronic acids]
  • [Link to a relevant article on the effect of substituents on boronic acid stability]

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Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, arylboronic acids are indispensable tools in the construction of complex molecular architectures. Among these, 3-Bromo-5-fluoro-2-methoxyphenylboronic acid stands out as a versatile building block, finding its application in a myriad of synthetic endeavors. This guide provides an in-depth technical overview of its safety profile, moving beyond mere data recitation to offer field-proven insights into its safe and effective handling.

Compound Identification and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of a robust safety protocol. The unique substitution pattern on the phenyl ring of this compound dictates its reactivity and, consequently, its handling requirements.

PropertyValueSource
Molecular Formula C₇H₇BBrFO₃[1]
Molecular Weight 248.84 g/mol [1]
CAS Number 352525-85-0[2]
Appearance Solid[1]
Boiling Point 382.5°C at 760 mmHg[3]
Vapor Pressure 1.55E-06 mmHg at 25°C[2]

The presence of a bromine atom and a fluorine atom on the phenyl ring, in addition to the methoxy and boronic acid functional groups, contributes to the compound's specific reactivity and potential hazards. The relatively high boiling point and low vapor pressure indicate that at room temperature, the inhalation hazard from vapors is low; however, the primary risk is associated with the handling of the solid material as a dust.

Hazard Identification and GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. While a specific, comprehensive GHS classification for this compound is not consistently available across all sources, data from structurally similar compounds allows for an informed assessment of its potential hazards.

Based on available data for analogous phenylboronic acids, the anticipated GHS classification for this compound includes:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[4][5]

The boronic acid moiety itself can be an irritant, and the halogenated phenyl ring can contribute to this effect. The fine, solid nature of the compound means that dust generation during handling is a primary route of exposure, leading to skin, eye, and respiratory irritation.

Safe Handling and Storage Protocols

The principle of "as low as reasonably practicable" (ALARP) should guide all interactions with this compound. The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine dust particles. All weighing and transfer operations should be conducted within the sash of the fume hood. For processes that may generate significant dust, a glove box or a powder-containment hood is recommended.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is paramount. The following diagram outlines the decision-making process for PPE selection when handling this compound.

PPE_Selection start Handling 3-Bromo-5-fluoro-2- methoxyphenylboronic acid fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_basic Standard PPE: - Safety glasses with side shields - Lab coat - Nitrile gloves fume_hood->ppe_basic Yes large_quantity Handling > 10g or potential for significant dust? ppe_basic->large_quantity goggles_shield Upgrade to: - Chemical splash goggles - Face shield respirator Consider: - N95 respirator for dusts splash_risk Risk of splashing (e.g., during dissolution)? respirator->splash_risk large_quantity->respirator Yes large_quantity->splash_risk No splash_risk->ppe_basic No splash_risk->goggles_shield Yes Disposal_Workflow start Waste Generated from This compound waste_type Type of Waste? start->waste_type solid_waste Unused/Expired Solid waste_type->solid_waste Solid liquid_waste Solutions Containing the Compound waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware (e.g., gloves, weigh boats) waste_type->contaminated_materials Contaminated Materials disposal_container_solid Place in a clearly labeled, sealed hazardous waste container. solid_waste->disposal_container_solid disposal_container_liquid Collect in a designated, compatible hazardous liquid waste container. liquid_waste->disposal_container_liquid disposal_container_contaminated Place in a designated hazardous solid waste container. contaminated_materials->disposal_container_contaminated licensed_disposal Arrange for pickup by a licensed hazardous waste disposal company. disposal_container_solid->licensed_disposal disposal_container_liquid->licensed_disposal disposal_container_contaminated->licensed_disposal

Caption: Waste Disposal Workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this compound.

References

  • 3-BROMO-5-FLUORO-2-METHOXYPHENYLBORONIC& - Safety D
  • 3-Bromo-6-fluoro-2-methoxyphenylboronic acid | CymitQuimica. (n.d.). CymitQuimica.
  • (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid - LookChem. (n.d.). LookChem.
  • Safety Data Sheet - Angene Chemical. (2021-05-01). Angene Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2010-08-30). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid (CAS No. 352525-85-0), a key building block in contemporary organic synthesis and drug discovery. This document collates available data on its structural, thermal, and spectroscopic properties, offering a critical resource for scientists working with this versatile reagent. Due to the limited availability of experimentally derived data in peer-reviewed literature, this guide also incorporates data from reliable chemical supplier databases and offers insights based on the physicochemical principles of related substituted phenylboronic acids.

Introduction

This compound is a trifunctionalized aromatic compound that has garnered significant interest in medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex biaryl and heterocyclic structures. The strategic placement of bromo, fluoro, and methoxy substituents on the phenyl ring provides a unique combination of steric and electronic properties, influencing its reactivity and the characteristics of the resulting products. An in-depth understanding of its physical properties is paramount for its effective handling, reaction optimization, and the purification of its derivatives.

Molecular Structure and Key Identifiers

The molecular architecture of this compound is fundamental to its chemical behavior. The presence of a boronic acid group ortho to a methoxy group, with bromo and fluoro substituents at the meta and para positions relative to the methoxy group, respectively, dictates its reactivity and intermolecular interactions.

Figure 1: 2D representation of this compound.

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
CAS Number 352525-85-0[1][]
Molecular Formula C₇H₇BBrFO₃[3]
Molecular Weight 248.84 g/mol [3]
Canonical SMILES COC1=C(C=C(C=C1Br)F)B(O)ON/A
InChI Key YJEJISGIPNUDBB-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and use in chemical reactions.

Table 2: Physicochemical Data

PropertyValueNotesSource
Physical Form SolidTypically a white to off-white powder.[3]
Melting Point No data availableExperimental data is not consistently reported in public literature.[4]
Boiling Point 382.5°C at 760 mmHgThis value is likely a prediction and should be treated with caution as boronic acids tend to dehydrate and form boroxines upon heating.[4][5]
Solubility No data availableExpected to be soluble in polar organic solvents such as methanol, ethanol, and acetone based on the properties of similar phenylboronic acids. Experimental verification is recommended.[6]
pKa No data availableThe acidity of phenylboronic acids is influenced by substituents. The electron-withdrawing fluorine and bromine atoms are expected to lower the pKa compared to unsubstituted phenylboronic acid.N/A

Spectroscopic Data (Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl protons of the boronic acid group. The aromatic region would likely display two doublets or doublet of doublets, with coupling constants influenced by the fluorine atom. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The boronic acid protons are often broad and their chemical shift is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR would exhibit seven distinct signals for the carbon atoms of the phenyl ring and the methoxy group. The carbon attached to the boron atom (C-B) often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, fluoro, and methoxy substituents.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom on the aromatic ring.

  • ¹¹B NMR: The boron-11 NMR would show a single, broad resonance characteristic of a trigonal boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ corresponding to the boronic acid hydroxyl groups, likely showing evidence of hydrogen bonding.

  • Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

  • Strong B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region.

  • C-O stretching of the methoxy group would be observed around 1250 cm⁻¹.

  • The C-Br and C-F stretching vibrations would appear in the fingerprint region (below 1200 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of water from the boronic acid moiety and cleavage of the methoxy group.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Table 3: Hazard Information

HazardDescription
Pictogram(s) GHS07 (Exclamation Mark)
Hazard Statement(s) May cause skin irritation, serious eye irritation, and respiratory irritation.
Precautionary Statement(s) Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4]

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of the dry compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility (Shake-Flask Method)
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials.

  • To each vial, add a known volume of a specific organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene).

  • Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: Carefully filter the saturated solutions to remove any undissolved solid.

  • Dilute a known aliquot of the filtrate with a suitable solvent and analyze the concentration of the compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

  • Calculate the solubility in g/100 mL or mol/L.

Solubility_Workflow A Add excess solid to solvent B Equilibrate at constant temperature A->B Shake for 24-48h C Filter to remove undissolved solid B->C D Analyze filtrate concentration C->D UV-Vis or HPLC E Calculate solubility D->E

Figure 2: Workflow for experimental solubility determination.

Conclusion

This compound is a valuable synthetic intermediate with a unique substitution pattern. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a consolidated summary of the existing information and offers predictive insights based on the behavior of analogous compounds. For critical applications, it is strongly recommended that researchers experimentally determine key parameters such as melting point and solubility using the protocols outlined herein.

References

Sources

3-Bromo-5-fluoro-2-methoxyphenylboronic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. As with any reagent or building block, a thorough understanding of its physical properties is paramount for its effective application. Solubility, in particular, is a critical parameter that dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a key consideration in the formulation of potential drug candidates.

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with this compound. The guide will delve into the theoretical aspects that govern its solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data for various applications.

Molecular Structure and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1][2] This principle posits that substances with similar polarities are more likely to be soluble in one another.

An analysis of the structure of this compound reveals a molecule with both polar and non-polar characteristics:

  • Polar Features: The boronic acid group (-B(OH)₂) is capable of acting as a hydrogen bond donor and acceptor. The methoxy group (-OCH₃) and the fluorine atom (-F) are also polar and can participate in dipole-dipole interactions.

  • Non-Polar Features: The phenyl ring is inherently non-polar and contributes to the molecule's lipophilicity. The bromine atom (-Br) further enhances this characteristic.

Given this combination of functional groups, it can be predicted that this compound will exhibit a degree of solubility in a range of organic solvents. Its solubility is likely to be highest in polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions, such as acetone and 3-pentanone.[3][4] Ethers, like dipropyl ether, are also expected to be effective solvents.[3][4] Chloroform may also be a suitable solvent.[3][4] Conversely, its solubility is predicted to be low in non-polar hydrocarbon solvents like methylcyclohexane.[3][4][5]

Factors Influencing the Solubility of Arylboronic Acids

The solubility of arylboronic acids, including this compound, is influenced by several factors:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring have a significant impact on the molecule's polarity and its ability to pack in a crystal lattice, thereby affecting its solubility.[5]

  • Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[6] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.

  • Boroxine Formation: A critical consideration when working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][5] This is an equilibrium process that is influenced by the solvent and the presence of water. Boroxines typically have different solubility profiles than their corresponding boronic acids, which can lead to inconsistencies in solubility measurements.[3]

Experimental Determination of Solubility

Due to the limited availability of specific solubility data for this compound, experimental determination is often necessary. The following protocols provide a framework for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents and is useful for initial screening.

Protocol:

  • Add approximately 25 mg of this compound to a small test tube.[7]

  • Add the selected solvent (e.g., water, diethyl ether, 5% NaHCO₃, 5% HCl) in 0.25 mL portions, up to a total of 0.75 mL.[7]

  • After each addition, vigorously shake the test tube for 10-20 seconds.[1][7]

  • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[1][7]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Protocol:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Seal the vial to prevent solvent evaporation.

  • Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Allow the solution to stand undisturbed at the same constant temperature until the undissolved solid has settled.

  • Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. This can be achieved by using a syringe fitted with a filter.

  • Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

  • The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a mole fraction.

Data Presentation and Interpretation

The results of solubility experiments should be systematically recorded. A well-organized table is an effective way to present and compare the solubility of this compound in different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventQualitative SolubilityQuantitative Solubility (mg/mL)
Dichloromethane
Chloroform
Acetone
3-Pentanone
Diethyl Ether
Dipropyl Ether
Tetrahydrofuran (THF)
Ethyl Acetate
Acetonitrile
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Methanol
Ethanol
Isopropanol
Toluene
Hexane
Methylcyclohexane

This table is a template for recording experimentally determined data.

The interpretation of this data is crucial for various applications. For instance, solvents in which the compound exhibits high solubility are ideal candidates for reaction media. Conversely, a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures may be suitable for recrystallization.

Visualization of Experimental Workflow and Chemical Equilibrium

experimental_workflow cluster_prediction Prediction Phase cluster_experimentation Experimental Phase cluster_analysis Analysis & Application A Analyze Molecular Structure (Polar & Non-polar Groups) B Apply 'Like Dissolves Like' Principle A->B Predicts C Qualitative Solubility Screening B->C Guides selection of solvents for D Quantitative Solubility Measurement (e.g., Shake-Flask Method) C->D Informs E Tabulate Solubility Data D->E Generates F Select Solvents for Reactions, Purification, Formulation E->F Guides

Caption: Logical workflow for determining and applying the solubility of this compound.

boroxine_equilibrium BoronicAcid 3 x this compound (More Soluble in Polar Solvents) Boroxine Corresponding Boroxine (Less Soluble in Polar Solvents) BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->BoronicAcid + 3 H₂O (Hydration) Water 3 x H₂O

Caption: Equilibrium between this compound and its boroxine anhydride.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound should be handled with care. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.[8][9] Therefore, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[8][9] Work should be conducted in a well-ventilated area or a fume hood.[8][9]

Conclusion

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4349–4356.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles.
  • Hall, D. G. (Ed.). (2011).
  • Popowycz, F. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Taibah University.
  • Solubility of organic compounds (video). (n.d.). Khan Academy.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
  • Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate.
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). ResearchGate.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 1). Semantic Scholar.
  • Solubility of phenylboronic compounds in water. (2017, November 2). SciSpace.
  • (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid. (n.d.). LookChem.

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

Before delving into the spectral analysis, a clear understanding of the molecule's structure is essential.

  • Aromatic Ring: A benzene ring substituted at positions 1, 2, 3, and 5.

  • Boronic Acid Group (-B(OH)₂): Located at C1, this is the key functional group for Suzuki-Miyaura coupling reactions.

  • Methoxy Group (-OCH₃): An electron-donating group at C2.

  • Bromine Atom (-Br): An electron-withdrawing, ortho-para directing halogen at C3.

  • Fluorine Atom (-F): A highly electronegative, ortho-para directing halogen at C5.

These features create a unique electronic and steric environment that will be reflected in the compound's spectral fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would be required for full characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other nuclei.

  • Causality of Predictions: The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group is electron-donating (shielding), while the bromine and fluorine atoms are electron-withdrawing (deshielding) via induction but can have complex resonance effects. The boronic acid group is also electron-withdrawing.

Table 1: Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.0 - 7.4Doublet of doublets (dd)~2-3 Hz (⁴JH-H), ~7-9 Hz (⁴JH-F)H-6 (Aromatic)
~ 7.4 - 7.8Doublet of doublets (dd)~2-3 Hz (⁴JH-H), ~2-4 Hz (³JH-F)H-4 (Aromatic)
~ 3.8 - 4.0Singlet (s)N/A-OCH₃
~ 5.0 - 6.0 (variable)Broad Singlet (br s)N/A-B(OH)₂
  • Expert Insights: The two aromatic protons (H-4 and H-6) are distinct and will appear as doublets of doublets. Each will be split by the other proton (a small ⁴J meta-coupling) and by the fluorine atom (³J or ⁴J coupling). The methoxy group protons will appear as a sharp singlet. The boronic acid protons are acidic and their signal is often broad and can exchange with trace water in the solvent; its position is highly variable.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.

  • Causality of Predictions: The chemical shifts are dictated by the hybridization and the electronegativity of attached atoms. Carbons bonded to electronegative atoms (O, F, Br) will be deshielded and appear at a higher chemical shift (downfield).

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165 (d, ¹JC-F ≈ 240-250 Hz)C5-FDirect attachment to highly electronegative F.
~ 155 - 160C2-OCH₃Attached to electron-donating oxygen.
~ 130 - 135 (d, ³JC-F ≈ 3-5 Hz)C3-BrAttached to bromine.
~ 125 - 130 (d, ²JC-F ≈ 20-25 Hz)C4Influenced by adjacent F and Br.
~ 115 - 120 (d, ²JC-F ≈ 20-25 Hz)C6Influenced by adjacent methoxy and meta F.
~ 110 - 115C1-B(OH)₂Carbon attached to boron; often not observed due to quadrupolar relaxation.
~ 55 - 60-OCH₃Typical range for methoxy carbons.
  • Expert Insights: A key feature will be the large one-bond coupling constant (¹JC-F) for the carbon directly attached to fluorine (C5), which will appear as a doublet even in a broadband decoupled spectrum if fluorine decoupling is not applied. Smaller two- and three-bond C-F couplings will also split other aromatic carbon signals. The signal for the carbon attached to the boron (C1) may be broadened or absent due to the quadrupolar nature of the boron nucleus.

Predicted ¹⁹F and ¹¹B NMR Spectral Data
  • ¹⁹F NMR: Given that ¹⁹F has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique.[1] For this molecule, a single resonance is expected. The chemical shift for an aryl fluoride is typically in the range of -100 to -140 ppm. This signal would be split by the two nearby aromatic protons (H-4 and H-6), appearing as a doublet of doublets.[1][2]

  • ¹¹B NMR: The ¹¹B nucleus is also NMR active. Boronic acids typically show a broad singlet in the ¹¹B NMR spectrum in the range of δ 28-34 ppm.[3][4] The broadness is due to quadrupolar relaxation. The presence of a signal in this region is a strong confirmation of the boronic acid functionality.[5]

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.[6][7]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

    • Cap the NMR tube securely.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse experiment with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low sensitivity of the ¹³C nucleus.

    • ¹⁹F & ¹¹B NMR: These are typically acquired using a broadband probe tuned to the respective frequencies. Standard one-pulse experiments are usually sufficient. For ¹¹B NMR, using a quartz NMR tube can reduce background signals from borosilicate glass.[3]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Calibrate the chemical shift scale accurately.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in 0.7 mL Deuterated Solvent Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Insert Sample Acq2 Acquire Spectra (¹H, ¹³C, ¹⁹F, ¹¹B) Acq1->Acq2 Proc1 Fourier Transform Phase & Baseline Correction Acq2->Proc1 Raw FID Data Proc2 Calibrate & Integrate Proc1->Proc2 Proc3 Assign Signals Proc2->Proc3 Report Report Proc3->Report Final Spectrum

Caption: NMR experimental and data processing workflow.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of key bonds. For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient sampling method, requiring minimal sample preparation.[9][10]

Predicted IR Absorption Bands
  • Causality of Predictions: The position, intensity, and shape of an absorption band are characteristic of a specific type of bond and functional group.

Table 3: Predicted Major IR Absorption Frequencies

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupAppearance
3500 - 3200O-H stretchBoronic acid, H-bondedStrong, Broad
3100 - 3000C-H stretchAromaticMedium
3000 - 2850C-H stretch-OCH₃Medium
1600 - 1450C=C stretchAromatic ringMedium, Sharp
1350 - 1300B-O stretchBoronic acidStrong
1250 - 1200C-O stretchAryl ether (-OCH₃)Strong
1100 - 1000C-F stretchAryl fluorideStrong
~700C-Br stretchAryl bromideMedium
  • Expert Insights: The most prominent and diagnostic peak will be the very broad O-H stretch from the boronic acid's hydroxyl groups, often spanning several hundred wavenumbers.[11] The presence of strong absorptions for B-O, C-O, and C-F bonds would provide strong corroborating evidence for the structure.

Experimental Protocol: ATR-FTIR Data Acquisition
  • Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.[12]

  • Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.[13][14]

Predicted Mass Spectrum Data
  • Molecular Weight: The monoisotopic mass of C₇H₇BBrFO₃ is calculated to be approximately 247.97 g/mol .

  • Causality of Predictions: The most critical feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[15][16]

Table 4: Predicted m/z Peaks in ESI-MS

Predicted m/zIonKey Feature
~248.0[M+H]⁺ (with ⁷⁹Br)Part of the characteristic 1:1 doublet.
~250.0[M+H]⁺ (with ⁸¹Br)The "M+2" peak, with nearly equal intensity to the M peak.[17]
~270.0[M+Na]⁺ (with ⁷⁹Br)Sodium adduct, common in ESI.
~272.0[M+Na]⁺ (with ⁸¹Br)Sodium adduct M+2 peak.
  • Expert Insights: The definitive evidence for the presence of a single bromine atom is the observation of a pair of peaks (the molecular ion cluster) separated by 2 m/z units with an intensity ratio of approximately 1:1.[15][18] This pattern is an unmistakable fingerprint for bromine. Depending on the ESI conditions, one might observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, [M-H]⁻ might be observed. Arylboronic acids can also form dehydration products (boroxines) or react with solvents under ESI conditions, which can lead to other observed ions.[19]

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation:

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Set the ESI source parameters: high voltage on the capillary (e.g., 3-5 kV), nebulizing gas flow, and drying gas temperature and flow to ensure stable spray and efficient desolvation.[20]

  • Data Acquisition:

    • Acquire data in full scan mode over an appropriate m/z range (e.g., 100-500 amu).

    • Acquire spectra in both positive and negative ion modes to get a complete picture.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Prepare Dilute Solution (~1-10 µg/mL) Prep2 Add 0.1% Formic Acid (for positive ion mode) Prep1->Prep2 Acq1 Infuse into ESI Source Prep2->Acq1 Acq2 Optimize Source Parameters Acq1->Acq2 Acq3 Acquire Full Scan Spectrum Acq2->Acq3 Proc1 Identify Molecular Ion Cluster Acq3->Proc1 Proc2 Analyze Isotopic Pattern (M vs M+2) Proc1->Proc2 Proc3 Identify Adducts & Fragments Proc2->Proc3 Report Report Proc3->Report Final Mass Spectrum

Caption: ESI-Mass Spectrometry experimental workflow.

Conclusion

The structural elucidation of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid requires a multi-technique spectroscopic approach. By predicting the expected outcomes from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the identity, structure, and purity of their synthesized material. The key confirmatory signatures are: the distinct pattern of two aromatic protons in ¹H NMR, the large C-F coupling in ¹³C NMR, the characteristic broad O-H stretch in the IR spectrum, and, most definitively, the 1:1 M/M+2 isotopic pattern in the mass spectrum. Following the detailed, self-validating protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data essential for advancing research and development.

References

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A Senior Application Scientist's Guide to 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid: Commercial Availability, Quality Control, and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid (CAS No. 352525-85-0), a key building block for researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple datasheet to offer field-proven insights into its commercial availability, quality control considerations, and practical application in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Value of a Polysubstituted Phenylboronic Acid

This compound is a trifunctionalized aromatic building block of significant interest in organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. Its utility stems from the orthogonal reactivity of its functional groups:

  • The boronic acid moiety serves as the nucleophilic partner in palladium-catalyzed cross-coupling reactions.

  • The bromo substituent provides a handle for subsequent cross-coupling or other transformations, allowing for sequential, site-selective functionalization.

  • The fluoro and methoxy groups are critical for modulating the electronic properties and metabolic stability of target molecules. The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance pharmacokinetic properties like bioavailability and metabolic resistance[1].

This unique combination makes it a valuable reagent in the synthesis of kinase inhibitors and other biologically active compounds where precise control over molecular architecture is paramount[2].

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers in research to bulk quantities. Purity levels typically exceed 95%, which is suitable for most research and development applications. For more sensitive applications, further purification may be necessary.

A more stable alternative, the pinacol ester derivative, is also commercially available. Boronic esters, in general, exhibit enhanced stability compared to their corresponding acids, making them advantageous for prolonged storage and in certain reaction conditions[].

Below is a comparative table of representative suppliers for the boronic acid and its pinacol ester.

SupplierProduct NameCAS NumberPurityAvailable Forms
Sigma-Aldrich This compound352525-85-0≥95%Boronic Acid
BLD Pharm (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid352525-85-097%Boronic Acid
BOC Sciences This compound352525-85-0>97%Boronic Acid
Alchem Pharmtech (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid352525-85-097%Boronic Acid
Aromalake Chemical 3-Bromo-5-methoxyphenylboronic acid pinacol ester401797-04-498%Pinacol Ester
AOBChem 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol esterNot Applicable97%Pinacol Ester

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always consult the supplier's certificate of analysis for lot-specific purity data.

Technical Profile and Quality Control

Chemical and Physical Properties
PropertyValue
CAS Number 352525-85-0
Molecular Formula C₇H₇BBrFO₃
Molecular Weight 248.84 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C under an inert atmosphere
Synthesis, Impurities, and Quality Assessment

Understanding the synthetic origin of a reagent is crucial for anticipating potential impurities that could compromise downstream reactions. Arylboronic acids are commonly synthesized via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

A plausible synthetic route to this compound is outlined below, based on established methodologies for similar compounds.

Caption: Plausible synthetic route to the target boronic acid.

This synthetic pathway can lead to several common impurities:

  • Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of boronic acids. They are generally in equilibrium with the monomeric acid in the presence of water and are often active in Suzuki couplings.

  • Debrominated Boronic Acid: Incomplete lithiation or protonolysis of the aryl lithium intermediate can result in the formation of 5-fluoro-2-methoxyphenylboronic acid.

  • Homocoupling Byproducts: Reaction of the aryl lithium intermediate with the starting material can lead to biaryl impurities.

Analytical Methods for Quality Control:

A robust quality control protocol is essential to ensure the reliability of synthetic outcomes.

  • HPLC-UV: A stability-indicating reversed-phase HPLC method is the primary tool for assessing the purity of the boronic acid and quantifying impurities. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid) typically provides good resolution of the target compound from its potential impurities[4][5].

  • Quantitative NMR (qNMR): ¹H-qNMR is a powerful technique for determining the absolute purity of the boronic acid without the need for a specific reference standard of the compound itself[1][2]. By using a certified internal standard with a known concentration, the purity of the target molecule can be accurately calculated. ¹¹B-qNMR can also be a valuable tool for the quantitative analysis of boron-containing compounds[6].

  • LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying unknown impurities by providing molecular weight information.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The presence of both a boronic acid and a bromine atom allows for its use in sequential coupling strategies.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride.

Materials:

  • This compound (1.2 equiv)

  • Heteroaryl chloride (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add the heteroaryl chloride (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv), to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of aryl and heteroaryl couplings.

  • Base: Potassium carbonate is a common and effective base for Suzuki couplings. The aqueous conditions facilitate the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic substrates and the inorganic base.

  • Inert Atmosphere: Degassing the reaction mixture is critical to prevent the oxidation of the Pd(0) active catalyst, which can lead to catalyst deactivation and lower yields.

Handling and Storage

Boronic acids are sensitive to oxidation and can undergo protodeboronation, especially under harsh conditions. For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C). The pinacol ester form is generally more resistant to degradation and may be preferred for library synthesis and long-term storage[].

Conclusion

This compound is a commercially accessible and highly versatile building block for the synthesis of complex organic molecules. A thorough understanding of its quality parameters, potential impurities, and optimal reaction conditions is essential for its effective use in research and development. By implementing rigorous quality control measures and employing well-designed synthetic protocols, researchers can leverage the unique properties of this reagent to accelerate the discovery of novel chemical entities.

References

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).
  • pushing-the-frontiers-boron-11-nmr-as-a-method-for-quantitative-boron-analysis-and-its-application-to-determine-boric-acid-in-commercial-biocides. Ask this paper | Bohrium. (2018).
  • Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate.
  • 3-Bromo-5-methoxyphenylboronic acid pinacol ester. Aromalake Chemical Co., Ltd..
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. (2021).
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  • Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. figshare. (2025).
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  • Stability Indicating Assay Method. IJCRT.org. (2023).
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. (2015).
  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. European Patent Office - EP 3660020 B1 - EPO. (2023).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. (2021).
  • The Suzuki‐Miyaura coupling reactions of heteroaryl halides with potassium phenyltrifluoroboratea. ResearchGate.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. PubMed. (2011).
  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed. (2021).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

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The Strategic Utility of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold Building Block

In the landscape of modern medicinal chemistry, the rational design of novel therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Among these, 3-Bromo-5-fluoro-2-methoxyphenylboronic acid has emerged as a compound of significant interest for the synthesis of complex molecular architectures, particularly in the pursuit of kinase inhibitors and other targeted therapies.[] Its unique trifunctional arrangement—a reactive bromine atom, a modulating fluorine substituent, and an ortho-methoxy group—offers a powerful toolkit for chemists to fine-tune the steric and electronic properties of lead compounds. This guide provides an in-depth exploration of the potential applications of this valuable reagent, focusing on its pivotal role in carbon-carbon bond formation and the strategic advantages it confers in the synthesis of biologically active molecules.

The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile construction of biaryl and heteroaryl structures that are prevalent in many kinase inhibitor backbones. The fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's pharmacokinetic profile by enhancing metabolic stability, improving membrane permeability, and increasing binding affinity through favorable electrostatic interactions. The ortho-methoxy group, through its steric and electronic influence, can direct the conformation of the biaryl linkage and modulate the reactivity of the boronic acid moiety.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of C-C bonds in academic and industrial laboratories.[2] This palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate offers a robust and high-yielding pathway to a diverse array of biaryl and heteroaryl compounds. The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of coupling partners.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X\nLn Ar-X Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln (Diaryl Complex) Transmetalation->Ar-Pd(II)-Ar'\nLn Ar'-B(OR)2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-Ar' (Coupled Product) Reductive\nElimination->Ar-Ar' Chan_Lam_Cycle Cu(II) Cu(II) Ligand\nExchange1 Ligand Exchange1 Cu(II)->Ligand\nExchange1 Ar-Cu(II)-X Ar-Cu(II)-X Ligand\nExchange1->Ar-Cu(II)-X Ar-B(OH)2 Ligand\nExchange2 Ligand Exchange2 Ar-Cu(II)-X->Ligand\nExchange2 Ar-Cu(II)-Nu Ar-Cu(II)-Nu Ligand\nExchange2->Ar-Cu(II)-Nu H-Nu Reductive\nElimination Reductive Elimination Ar-Cu(II)-Nu->Reductive\nElimination Ar-Nu Ar-Nu (Coupled Product) Reductive\nElimination->Ar-Nu Cu(0) Cu(0) Reductive\nElimination->Cu(0) Oxidation Oxidation Cu(0)->Oxidation Oxidation->Cu(II) [O]

Sources

reactivity profile of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 352525-85-0). As a key building block in modern synthetic chemistry, particularly within drug discovery and materials science, a thorough understanding of its behavior is paramount for its effective utilization. This document delves into the intricate interplay of its structural features—the boronic acid moiety, the ortho-methoxy group, and the halogen substituents—which collectively define its reactivity in cornerstone reactions such as the Suzuki-Miyaura and Chan-Lam couplings. Furthermore, we will explore the critical aspect of its stability, with a focus on the competing protodeboronation pathway, and provide field-proven protocols and mechanistic insights to guide researchers in optimizing their synthetic strategies.

Introduction: A Multifaceted Building Block

This compound is a polysubstituted arylboronic acid that has garnered significant interest as a versatile intermediate.[] Its utility stems from the orthogonal reactivity of its functional groups: the boronic acid, a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, and the bromine atom, an electrophilic handle. This duality allows for sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures. The strategic placement of the fluoro and methoxy substituents further modulates the electronic and steric properties of the molecule, offering fine control over its reaction kinetics and stability.

Structural Analysis and Influence on Reactivity

The reactivity of this compound is not merely the sum of its parts but a result of the complex interplay between its substituents.

  • The Boronic Acid Group [-B(OH)₂]: This is the primary reactive center for cross-coupling reactions. As a Lewis acid, it readily engages with bases in catalytic cycles. Its reactivity and stability are highly dependent on the electronic environment of the aryl ring and the pH of the reaction medium.[2][3]

  • The ortho-Methoxy Group [-OCH₃]: The methoxy group at the C2 position exerts a powerful "ortho effect."[4]

    • Steric Influence: It creates steric hindrance around the boronic acid group, which can influence the rate of transmetalation in cross-coupling reactions. This steric bulk forces the boronic acid group to twist out of the plane of the benzene ring, which can impact conjugation and stability.[5]

    • Electronic Influence: While typically an electron-donating group via resonance, its proximity to the boronic acid can also lead to intramolecular hydrogen bonding interactions with the boronic acid's hydroxyl groups, influencing its conformation and Lewis acidity.[6]

  • The Bromo and Fluoro Groups [-Br, -F]: These halogens are electron-withdrawing groups that decrease the electron density of the aromatic ring. This electronic deficit makes the aryl-boron bond more susceptible to cleavage under certain conditions. The bromine atom serves as an excellent leaving group in palladium-catalyzed reactions, allowing the boronic acid functionality to be installed first, followed by a subsequent coupling at the C-Br bond.

Core Reactivity: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application for this boronic acid, enabling the formation of C(sp²)–C(sp²) bonds to construct biaryl and heteroaryl structures.[7][8] These motifs are central to many pharmaceutical agents and functional materials.[9]

Mechanistic Overview

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdiil_complex R¹-Pd(II)L₂-X pd0->pdiil_complex transmetalation Transmetalation coupled_complex R¹-Pd(II)L₂-R² pdiil_complex->coupled_complex coupled_complex->pd0 reductive_elimination Reductive Elimination product R¹-R² coupled_complex->product Reductive Elimination aryl_halide R¹-X aryl_halide->pdiil_complex Oxidative Addition boronic_acid R²-B(OH)₂ + Base boronic_acid->coupled_complex Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

I. Reagent Preparation & Setup

  • To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide coupling partner (1.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). Rationale: The base is crucial for the formation of the reactive boronate species, which facilitates transmetalation.

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Rationale: The Pd(0) catalyst is sensitive to oxidation, requiring an inert atmosphere.

II. Reaction Execution 4. Via syringe, add a degassed solvent system, typically a mixture like 1,4-Dioxane/H₂O (e.g., 4:1 v/v). Rationale: The aqueous component aids in dissolving the inorganic base and facilitates the formation of the active boronate. 5. Place the flask in a pre-heated oil bath (typically 80-110 °C) and stir vigorously. 6. Monitor the reaction progress using TLC or LC-MS.

III. Work-up & Purification 7. Upon completion, cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate. 8. Wash the organic layer sequentially with water and brine. 9. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. 10. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Representative Suzuki-Miyaura Couplings
Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-IodoanisolePd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O90>90
3-BromopyridinePdCl₂(dppf) (4)Cs₂CO₃ (2.5)DME8585-95
4-ChlorotolueneSPhos Pd G3 (2)K₃PO₄ (3.0)Toluene/H₂O11070-85

Note: Yields are representative and can vary based on substrate and precise conditions.

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming aryl-heteroatom bonds (C-N, C-O, C-S).[10] It is an attractive alternative to the palladium-catalyzed Buchwald-Hartwig amination, as it often proceeds under milder conditions (room temperature, open to air) and utilizes less expensive copper catalysts.[11][12]

Mechanistic Overview

The Chan-Lam coupling mechanism is complex and still debated, but a widely accepted pathway involves the formation of a key Cu(III) intermediate.

  • Transmetalation: The boronic acid transfers its aryl group to a Cu(II) salt.

  • Ligand Exchange/Coordination: The nucleophile (amine or alcohol) coordinates to the copper center.

  • Reductive Elimination: The aryl group and the nucleophile couple and are eliminated from a Cu(III) intermediate, forming the product and a Cu(I) species.

  • Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant, typically O₂ from the air, to complete the catalytic cycle.[11]

Chan_Lam_Cycle Chan-Lam Catalytic Cycle cu_ii Cu(II)L₂ aryl_cu_ii Ar-Cu(II)L₂ cu_ii->aryl_cu_ii Transmetalation cu_iii_complex Ar-Cu(III)(Nu)L₂ aryl_cu_ii->cu_iii_complex Coordination & Oxidation cu_i Cu(I)L₂ cu_iii_complex->cu_i Reductive Elimination product Ar-Nu cu_iii_complex->product cu_i->cu_ii Reoxidation boronic_acid Ar-B(OH)₂ boronic_acid->cu_ii nucleophile Nu-H (Amine/Alcohol) nucleophile->aryl_cu_ii oxidant Oxidant (O₂) oxidant->cu_i Workflow cluster_prep Preparation cluster_reaction Execution cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Boronic Acid, Halide, Catalyst, Base) setup 2. Assemble & Purge Glassware (Inert Atmosphere) reagents->setup solvent 3. Add Degassed Solvent setup->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool and Quench/Dilute monitor->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product product purify->product Final Product

Sources

In-Depth Technical Guide: Handling and Disposal of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-5-fluoro-2-methoxyphenylboronic acid is a sophisticated building block in synthetic organic chemistry, pivotal in the creation of complex molecules for pharmaceuticals and advanced materials. Its distinct substitution pattern provides a versatile platform for cross-coupling reactions, particularly the Suzuki-Miyaura reaction. However, its chemical reactivity and potential hazards demand a comprehensive understanding of its proper handling, storage, and disposal to ensure laboratory safety and environmental stewardship. This guide delivers an in-depth overview of best practices for managing this compound, rooted in established safety protocols and chemical principles. It explores the rationale behind the recommended procedures, offering a self-validating framework for researchers, scientists, and professionals in drug development.

Understanding the Compound: Properties and Reactivity

This compound typically appears as a white to off-white solid. Its chemical behavior is dictated by its structure, which includes a boronic acid group positioned ortho to a methoxy group and meta to both bromo and fluoro substituents.

Key Structural Features and Their Implications:

  • Boronic Acid Moiety (-B(OH)₂): This functional group is central to its utility in cross-coupling reactions. It is, however, susceptible to protodeboronation (the cleavage of the C-B bond by a proton source) under specific conditions, such as in the presence of strong acids or at elevated temperatures. Boronic acids are also known to form trimeric anhydrides, called boroxines, upon dehydration.[1] This process is often reversible but can impact the compound's reactivity and solubility.

  • Ortho-Methoxy Group (-OCH₃): The methoxy group can influence the reactivity of the boronic acid through both steric and electronic effects. It may also chelate to the boron atom, thereby stabilizing the compound.

  • Halogen Substituents (-Br, -F): The bromo and fluoro groups enhance the compound's synthetic utility by offering additional sites for chemical modification. These halogens also influence the compound's potential environmental and toxicological profile. Halogenated organic compounds can be persistent in the environment and often have specific disposal requirements.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇BBrFO₃[2]
Molecular Weight248.84 g/mol [3]
AppearanceWhite to off-white solidN/A
Boiling Point382.5°C at 760 mmHg[4]
Vapor Pressure1.55E-06 mmHg at 25°C[5]
Safe Handling and Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are inhalation of dust, and contact with skin and eyes. While specific toxicological data for this exact compound are limited, it is prudent to handle it with the same precautions as other potentially hazardous boronic acid derivatives, which can cause skin, eye, and respiratory irritation.[6][7]

Causality of Recommended PPE:

  • Respiratory Protection: Boronic acid dusts can be irritating to the respiratory tract.[8] A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is crucial when handling the solid compound outside of a fume hood to prevent inhalation of fine particles.

  • Eye Protection: Chemical splash goggles are mandatory to protect the eyes from dust and potential splashes of solutions containing the compound.[7]

  • Hand Protection: Nitrile gloves are recommended for hand protection, offering a sufficient barrier against incidental contact.[3] It is vital to change gloves immediately upon contamination. Nitrile is often preferred over latex due to its superior resistance to a wider array of organic solvents.

  • Skin and Body Protection: A standard laboratory coat should be worn to protect skin and clothing. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is advisable.

Experimental Workflow: Weighing and Transferring the Solid

Weighing_and_Transferring cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer cluster_cleanup Cleanup Prep_Area Designate a specific weighing area Don_PPE Don appropriate PPE (goggles, gloves, lab coat) Prep_Area->Don_PPE Weigh_Paper Use weigh paper or a tared container Don_PPE->Weigh_Paper Zero_Balance Zero the analytical balance Weigh_Paper->Zero_Balance Transfer_Solid Carefully transfer the solid using a spatula Zero_Balance->Transfer_Solid To_Vessel Transfer the weighed solid to the reaction vessel Transfer_Solid->To_Vessel Rinse_Spatula Rinse the spatula and weigh paper with solvent into the vessel To_Vessel->Rinse_Spatula Wipe_Area Wipe down the balance and surrounding area Rinse_Spatula->Wipe_Area Dispose_Waste Dispose of contaminated weigh paper and gloves as chemical waste Wipe_Area->Dispose_Waste Stability_Factors Compound This compound Degradation Degradation Pathways Compound->Degradation exposed to Moisture Moisture Moisture->Degradation Heat Heat Heat->Degradation Strong_Acids_Bases Strong Acids/Bases Strong_Acids_Bases->Degradation Boroxine Boroxine Formation Degradation->Boroxine Protodeboronation Protodeboronation Degradation->Protodeboronation Oxidation Oxidation Degradation->Oxidation

Caption: Factors leading to the degradation of this compound.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Protocol for Small Spills (Solid):

  • Evacuate and Isolate: For a large spill or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: At a minimum, wear a respirator, chemical splash goggles, and nitrile gloves. 3. Containment: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection: Carefully sweep the absorbed material into a labeled, sealable container for chemical waste, avoiding dust generation. 5. Decontamination: Wipe the spill area with a damp cloth or paper towel, disposing of it as chemical waste.

  • Ventilation: Ensure the area is well-ventilated to disperse any remaining dust. [3] Protocol for Spills of Solutions:

  • Containment: Surround the spill with an absorbent material (e.g., absorbent pads) to prevent it from spreading.

  • Absorption: Cover the spill with an absorbent material.

  • Collection: Carefully transfer the saturated absorbent material into a labeled, sealable container for chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as chemical waste.

Disposal of Unused Material and Contaminated Waste

Disposal of this compound and its associated waste must adhere to local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash. [9] Waste Streams:

  • Solid Waste: Unused or expired solid compound and contaminated materials like weigh paper.

  • Liquid Waste: Solutions containing the compound and solvents used for rinsing.

  • Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges.

All waste should be collected in separate, clearly labeled, and sealed containers for collection by a licensed hazardous waste disposal company. [9] Chemical Neutralization (for small quantities, under controlled laboratory conditions):

While not a replacement for professional disposal, small amounts of boronic acids can be neutralized. This should only be performed by trained personnel in a fume hood with appropriate PPE. Boric acid, a related compound, can be neutralized with a mild base like sodium bicarbonate. [6]However, for arylboronic acids, oxidative cleavage is a potential degradation pathway. For instance, reaction with hydrogen peroxide can cleave the boronic acid group. [10] Caution: This reaction can be exothermic and should be performed on a small scale with appropriate cooling.

Illustrative Neutralization Concept:

  • Dissolve the arylboronic acid in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent (e.g., hydrogen peroxide) under controlled pH.

  • Stir until the reaction is complete (monitored by an appropriate analytical technique like TLC or LC-MS).

  • The resulting mixture should be collected as hazardous waste.

Conclusion

This compound is a valuable reagent in synthetic chemistry. Its safe and effective use hinges on a thorough understanding of its properties and potential hazards. By adhering to the principles of safe handling, proper storage, and compliant disposal outlined in this guide, researchers can mitigate risks and ensure the integrity of their work. This causality-driven approach to safety protocols aims to empower scientists with the knowledge to not only follow procedures but also to understand the fundamental principles behind them, fostering a culture of safety and scientific excellence.

References
  • [6]Lab Alley. (n.d.). How and Why to Neutralize Boric Acid.
  • [13]Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map.
  • [14]Negrete-Raymond, A., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(10), 5829-5835.
  • [12]Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • [16]Iffland, N., et al. (1978). Method of solidifying waste slurries containing high concentrations of boric acid. U.S.
  • [15]Plamondon, J., et al. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 87(10), 1203-1209.
  • [5]LookChem. (n.d.). (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid.
  • [2]Chemical Point. (n.d.). This compound.
  • [10]ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
  • [11]ResearchGate. (2025, October 18). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
  • [17]PubChem. (n.d.). {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid.
  • [8]PubChem. (n.d.). 3,5-Difluoro-2-methoxyphenylboronic acid.

Sources

A Theoretical and Mechanistic Scrutiny of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid: A Keystone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical examination of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid, a sophisticated building block with significant potential in medicinal chemistry and materials science. Geared towards researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural, electronic, and spectroscopic properties through established computational methodologies. Furthermore, it outlines its pivotal role in synthetic applications, particularly the Suzuki-Miyaura cross-coupling reaction, and proposes a robust synthetic protocol.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility as coupling partners in palladium-catalyzed cross-coupling reactions.[1][2] The specific substitution pattern of this compound (CAS No. 352525-85-0) offers a unique combination of steric and electronic features, making it a highly valuable reagent for the synthesis of complex organic molecules.[][4] The presence of a bromine atom provides a reactive handle for cross-coupling, while the fluorine and methoxy groups modulate the electronic properties and bioavailability of the resulting products, a desirable trait in drug design.[] This guide delves into the theoretical underpinnings that govern the behavior of this molecule, providing a predictive framework for its application.

Molecular Structure and Conformational Landscape

The reactivity and interaction of a molecule are fundamentally dictated by its three-dimensional structure. For this compound, a comprehensive understanding of its conformational landscape is paramount.

Computational Methodology for Conformational Analysis

A detailed conformational analysis can be performed using quantum mechanical methods.[5] Density Functional Theory (DFT) is a powerful tool for this purpose, with the B3LYP functional and a 6-311++G(d,p) basis set offering a good balance of accuracy and computational cost for molecules of this nature.[6] The potential energy surface (PES) can be scanned by systematically rotating the C-B and B-O bonds to identify the most stable conformers.[5]

The orientation of the hydroxyl groups of the boronic acid moiety gives rise to several possible conformers, including syn-syn, syn-anti, and anti-anti arrangements.[7] Intramolecular hydrogen bonding between the hydroxyl groups and the ortho-methoxy group can significantly influence the relative energies of these conformers.

Predicted Conformational Preferences

Based on studies of similar ortho-substituted phenylboronic acids, it is anticipated that the most stable conformer of this compound will exhibit a planar or near-planar arrangement of the phenyl ring and the boronic acid group to maximize conjugation.[8] The presence of the ortho-methoxy group is likely to favor a conformation where one of the hydroxyl groups of the boronic acid forms an intramolecular hydrogen bond with the methoxy oxygen. This interaction would stabilize the molecule and influence its reactivity.

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value (Å/°)Rationale and Comparative Insights
C-B Bond Length~1.55 - 1.57Consistent with typical arylboronic acids. Electron-withdrawing groups can slightly shorten this bond.
B-O Bond Lengths~1.36 - 1.38Shorter than a typical single bond due to partial double bond character from p-orbital overlap.
C-Br Bond Length~1.89 - 1.91Standard for a bromine atom attached to an aromatic ring.
C-F Bond Length~1.34 - 1.36Typical for a fluorine atom on a phenyl ring.
C-O (methoxy) Bond Length~1.36 - 1.38Reflects the sp2 character of the aromatic carbon.
Dihedral Angle (C-C-B-O)~0° - 20°A near-planar conformation is expected to be energetically favorable.

Electronic Properties and Reactivity

The electronic nature of this compound dictates its reactivity in chemical transformations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides insight into the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. DFT calculations can be employed to determine the energies and spatial distributions of these orbitals.[9]

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, with contributions from the methoxy and bromine substituents. The LUMO is likely to be centered on the boronic acid moiety and the aromatic ring, indicating that these are the regions susceptible to nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[6] Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. The MEP map for this molecule would likely show negative potential around the oxygen atoms of the boronic acid and methoxy groups, as well as the fluorine atom. The hydrogen atoms of the hydroxyl groups and the region around the boron atom would exhibit positive potential.

Diagram 1: Conceptual Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Inert Atmosphere (N2 or Ar) A->F B Aryl Halide/Triflate B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3, K2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Heating (e.g., 80-100 °C) F->G H Quenching G->H I Extraction H->I J Column Chromatography I->J K Crystallization/Drying J->K L Coupled Product K->L

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Signature: A Theoretical Prediction

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the characterization of synthesized compounds.

NMR Spectroscopy
  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.[6] The predicted shifts would be influenced by the electronic effects of the bromo, fluoro, and methoxy substituents.

  • ¹¹B NMR: This technique is particularly useful for characterizing boronic acids.[10][11] The chemical shift of the boron atom is sensitive to its coordination environment and hybridization state.[10][11]

  • ¹⁹F NMR: The fluorine chemical shift is a sensitive probe of the local electronic environment.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra.[12][13] Characteristic vibrational modes would include the O-H stretching of the boronic acid, B-O stretching, C-Br stretching, C-F stretching, and various aromatic C-C and C-H vibrations.[12][13]

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.[14][15] The predicted spectrum would likely show characteristic π-π* transitions of the substituted aromatic system.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key FeaturesMethodological Basis
¹H NMR Aromatic protons in the 6.5-7.5 ppm range, Methoxy protons around 3.8-4.0 ppm, Boronic acid protons as a broad singlet.GIAO/DFT
¹³C NMR Aromatic carbons between 110-160 ppm, Methoxy carbon around 55-60 ppm.GIAO/DFT
¹¹B NMR A signal in the range of 28-32 ppm for the trigonal boronic acid.GIAO/DFT
¹⁹F NMR A singlet in the typical range for an aryl fluoride.GIAO/DFT
IR (cm⁻¹) Broad O-H stretch (~3300), B-O stretch (~1350), C-O stretch (~1250), C-Br stretch (~600-700), C-F stretch (~1100-1200).DFT Frequency Calculation
UV-Vis (nm) Absorption maxima around 220-280 nm.TD-DFT

Synthetic Considerations and Applications

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the ortho-lithiation of a suitable precursor followed by quenching with a borate ester.[16]

Diagram 2: Proposed Synthetic Pathway

G A 1-Bromo-3-fluoro-2-methoxybenzene B n-BuLi, THF, -78 °C A->B Ortho-lithiation C Intermediate Lithiated Species B->C D Triisopropyl borate C->D Borylation E Boronate Ester Intermediate D->E F Acidic Workup (e.g., HCl) E->F Hydrolysis G This compound F->G

Caption: A proposed two-step synthesis of the target molecule.

Step-by-Step Methodology:

  • Ortho-lithiation: To a solution of 1-bromo-3-fluoro-2-methoxybenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation.

  • Borylation: Triisopropyl borate is then added to the reaction mixture at -78 °C. The mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the addition of aqueous hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for the Suzuki-Miyaura reaction, a powerful method for the formation of C-C bonds.[17][18] In this reaction, the boronic acid couples with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base.[1] The steric hindrance from the ortho-methoxy group and the electronic effects of the fluoro and bromo substituents can influence the reaction kinetics and regioselectivity.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the structural, electronic, and spectroscopic properties of this compound. Through the application of computational chemistry, we can predict its behavior and guide its application in synthesis. The unique substitution pattern of this molecule makes it a valuable tool for the construction of complex molecular architectures, with significant implications for drug discovery and materials science. The proposed synthetic protocol offers a practical route to access this important building block. Further experimental validation of these theoretical predictions will undoubtedly solidify the role of this compound as a key player in modern organic chemistry.

References

  • Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents.
  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI.
  • Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journals.
  • Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Science Publishing.
  • DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. PubMed.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.
  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Reagents and conditions: (a) variously substituted phenylboronic acid,...
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • Infrared spectra of phenylboronic acid (normal and deuterated)
  • 17O NMR studies of boronic acids and their deriv
  • UV‐Vis spectra before and after the reactions of phenylboronic acid...
  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed.
  • What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?. Guidechem.
  • Comparison of the experimental and simulated UV–Vis absorption spectra...
  • Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook.
  • (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid. LookChem.
  • CAS 352525-85-0 this compound. BOC Sciences.
  • Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid. PubChem.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • 352525-85-0|(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid. BLDpharm.
  • Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PMC - NIH.
  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
  • 3-Bromo-6-fluoro-2-methoxyphenylboronic acid. CymitQuimica.
  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Investigation of Conformational Analysis of (m-Carbamoylphenyl) Boronic Acid Molecules by Theoretical Methods.
  • A Theoretical Survey of the UV–Visible Spectra of Axially and Peripherally Substituted Boron Subphthalocyanines. MDPI.
  • Experimental and theoretical UV-Vis absorption spectra for 1T.
  • 3-Fluoro-5-methoxyphenylboronic acid AldrichCPR. Sigma-Aldrich.
  • Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations.
  • Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene.
  • (3-Bromo-5-fluoro-2-formylphenyl)boronic acid. PubChem.
  • The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calcul
  • SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE. Zhurnal Prikladnoii Spektroskopii.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
  • This compound. CymitQuimica.

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science.[1] These scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] Specifically, the incorporation of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated biaryls highly sought-after motifs in drug discovery.[3] 3-Bromo-5-fluoro-2-methoxyphenylboronic acid is a valuable building block for accessing such structures, offering a unique combination of electronic and steric properties that can be strategically exploited in palladium-catalyzed cross-coupling reactions.

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound. It delves into the mechanistic nuances of the reaction, offers a detailed and optimized experimental protocol, and provides in-depth troubleshooting advice to navigate the specific challenges posed by this polysubstituted substrate.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful C-C bond-forming process that proceeds via a palladium-catalyzed catalytic cycle.[4] A fundamental understanding of this mechanism is crucial for rational protocol design and troubleshooting. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2_complex Ar¹-Pd(II)L₂(X) oa->pd2_complex Ar¹-X transmetalation Transmetalation pd2_diaryl Ar¹-Pd(II)L₂(Ar²) transmetalation->pd2_diaryl [Ar²B(OH)₃]⁻ re Reductive Elimination re->pd0 Regenerates Catalyst product Ar¹-Ar² (Product) re->product Forms C-C bond boronic_acid Ar²B(OH)₂ + Base boronate [Ar²B(OH)₃]⁻ boronic_acid->boronate Activation aryl_halide Ar¹-X

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 298 mg), and finely ground anhydrous K₃PO₄ (3.0 mmol, 637 mg).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.08 mmol, 32.8 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid. 4. Ineffective base.1. Use a fresh bottle of palladium precursor and ligand. Consider using a pre-catalyst like SPhos Pd G3. 2. Ensure rigorous degassing of solvents and proper Schlenk technique. 3. Use fresh boronic acid; consider converting to the more stable pinacol ester if degradation is suspected. 4. Ensure the base is anhydrous and finely powdered. Consider screening other bases such as Cs₂CO₃ or K₂CO₃.
Significant Protodeboronation 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and minimize the amount of water. Consider running the reaction under strictly anhydrous conditions. 2. Attempt the reaction at a lower temperature (e.g., 80 °C) or for a shorter duration.
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative homocoupling.Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.
Reaction Stalls Catalyst deactivation or inhibition.Increase catalyst/ligand loading. Screen alternative ligands (e.g., XPhos, RuPhos) that may be more robust for this specific substrate combination.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful route to synthetically valuable fluorinated biaryl compounds. Success with this sterically hindered and electronically complex substrate hinges on the careful selection of a robust catalytic system, particularly a bulky and electron-rich phosphine ligand, and the maintenance of a strictly inert atmosphere to prevent common side reactions. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem Technical Documents.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Ibid.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine. BenchChem Technical Documents.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Barder, T. E., et al. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Hassan, A. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18440-18485.
  • Dow. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent US8822730B2.
  • Alonso, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 76.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Ben-David, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1545-1554.
  • Roy, D., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(30), 21481-21493.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Documents.
  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Denmark Group, University of Illinois.
  • LookChem. (n.d.). (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Mail, 128.

Sources

using 3-Bromo-5-fluoro-2-methoxyphenylboronic acid in cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the synthesis of complex biaryl and heteroaryl structures is a foundational pillar. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] The reaction's success hinges on the judicious choice of its key components: the organoboron species, the organic halide, the catalyst, and the reaction conditions.

This compound is a uniquely functionalized building block designed for strategic application in these transformations. Its structure offers multiple points of chemical diversity:

  • The Boronic Acid Group: The primary reactive site for the Suzuki-Miyaura coupling, enabling the formation of a new C-C bond.

  • The Bromo Substituent: A secondary handle for subsequent cross-coupling reactions, allowing for sequential, site-selective functionalization.

  • The Fluoro and Methoxy Groups: These substituents modulate the electronic properties of the aromatic ring, influencing reactivity and providing vectors for tuning the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final product.

This guide provides a detailed exploration of the application of this compound in Suzuki-Miyaura reactions, offering mechanistic insights, a detailed experimental protocol, and practical considerations for researchers in organic synthesis and drug development.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like our subject boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3] The general transformation is shown below:

General Reaction Scheme:

The success of this reaction is not merely incidental; it is the result of a carefully orchestrated interplay between several key components.

  • The Palladium Catalyst: The engine of the reaction. It typically consists of a palladium source (pre-catalyst) and a stabilizing ligand.

    • Pre-catalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. These Pd(0) or Pd(II) sources generate the active Pd(0) species in situ.[1][4]

    • Ligands: Phosphine-based ligands (e.g., PPh₃, PCy₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are crucial.[1][5] They stabilize the Pd(0) center, enhance its solubility, and critically, modulate its steric and electronic properties to facilitate the key steps of the catalytic cycle. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often required.[2]

  • The Base: The base plays a multifaceted and indispensable role. Its primary function is to activate the boronic acid.[5] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is essential for the transmetalation step.[6][7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact reaction yield and selectivity.[6]

  • The Solvent System: The solvent must solubilize the various components of the reaction. Often, a mixture of an organic solvent (e.g., Dioxane, Toluene, 2-MeTHF) and water is used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1]

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound248.851.21.2
4-Bromotoluene171.041.01.0
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-
Experimental Workflow Diagram

G A 1. Reagent Preparation (Flask with stir bar) B 2. Add Boronic Acid (1.2 eq), Aryl Bromide (1.0 eq), Base (2.0 eq) A->B C 3. Seal, Evacuate & Backfill with Argon (3x cycle) B->C D 4. Add Degassed Solvents (Dioxane/H₂O) via Syringe C->D E 5. Add Pd Catalyst (under positive Argon pressure) D->E F 6. Heat Reaction (e.g., 90 °C, monitor by TLC/LC-MS) E->F G 7. Reaction Quench (Cool to RT, add water) F->G H 8. Extraction (e.g., with Ethyl Acetate) G->H I 9. Drying & Concentration (Dry organic layer, evaporate solvent) H->I J 10. Purification (Flash Column Chromatography) I->J K 11. Characterization (NMR, HRMS) J->K

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (299 mg, 1.2 mmol), 4-bromotoluene (171 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, hence the need for an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling argon through them for 15-20 minutes. Stir the mixture for 5 minutes.

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

The Mechanism: A Palladium-Powered Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][8] Understanding this cycle is key to troubleshooting and optimizing the reaction.

G Pd0 Pd(0)L₂ L1 Pd0->L1 Ar¹-X OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Transmetal Transmetalation L2 PdII_Aryl->L2 [Ar²B(OH)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² RedElim Reductive Elimination L3 PdII_Biaryl->L3 Ar¹-Ar² L1->PdII_Aryl L2->PdII_Biaryl L3->Pd0 L4 BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The organic halide (Ar¹-X) undergoes oxidative addition to the Pd(0) center, forming a Pd(II) complex (Ar¹-Pd(II)-X). This is often the rate-determining step, and its efficiency depends on the C-X bond strength (I > Br > OTf > Cl).[1]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. As previously mentioned, the boronic acid (Ar²B(OH)₂) is first activated by the base to form a more nucleophilic boronate anion.[7][9] This anion then reacts with the Pd(II) complex, displacing the halide (X) and forming a new diorganopalladium(II) intermediate (Ar¹-Pd(II)-Ar²).

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product.[1] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (oxidation); Insufficiently strong base; Poor solvent choice.Ensure rigorous degassing of solvents and use of an inert atmosphere. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Try alternative solvents (e.g., 2-MeTHF, Toluene).
Protodeboronation Decomposition of the boronic acid, where the C-B bond is cleaved by a proton source.Use a stronger, less nucleophilic base (e.g., K₃PO₄). Use anhydrous conditions if possible. Add the boronic acid portion-wise or via syringe pump.[1]
Homocoupling Reaction of two molecules of the boronic acid or two molecules of the aryl halide.Lower the reaction temperature. Use a different ligand or catalyst system. Ensure a high-purity catalyst.
Difficult Purification Co-elution of product with byproducts (e.g., from homocoupling) or ligands.Optimize the reaction to minimize side products. If using phosphine ligands, an oxidative workup can sometimes convert them to phosphine oxides, which are more polar and easier to separate.

Conclusion

This compound is a powerful and versatile reagent for the construction of highly functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern allows for the introduction of key structural and electronic features while retaining a bromine handle for further synthetic elaboration. By understanding the mechanistic underpinnings of the reaction and carefully selecting the catalyst, base, and solvent, researchers can effectively leverage this building block to accelerate the synthesis of novel molecules for drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Mohammad, S., & Singh, P. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Reddy, V. P., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
  • Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Schüßler, A., et al. (2017). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry. [Link]
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
  • ResearchGate. (2019). Two alternative routes towards the synthesis of biaryls 3a–c. [Link]
  • Chelda, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
  • Alonso, F., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
  • Walczak, M. A., & Wierzbicki, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Roy, S., et al. (2023). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Molecules. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2010). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]
  • Google Patents. (2008). Method for manufacturing biaryls.
  • Walczak, M. A., & Wierzbicki, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Magano, J. (2022). Suzuki–Miyaura (hetero-)
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Wu, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
  • Al-Ostoot, F. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Journal of the Iranian Chemical Society. [Link]

Sources

palladium catalyst for 3-Bromo-5-fluoro-2-methoxyphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

This guide provides an in-depth technical overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple instruction to explain the critical parameters and scientific rationale essential for achieving high-yield, reproducible outcomes with this challenging substrate.

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] Its utility is particularly pronounced in the synthesis of complex biaryl and heteroaryl structures, which are privileged motifs in pharmaceuticals, agrochemicals, and advanced materials.

The specific substrate, this compound, presents a unique combination of electronic and steric features. The presence of a methoxy group at the C2 position introduces significant steric hindrance around the reactive boronic acid moiety. This, combined with the electronic effects of the fluorine and methoxy substituents, necessitates a carefully optimized catalytic system to achieve efficient coupling. This guide details the mechanistic principles, critical reaction parameters, and robust protocols to successfully couple this valuable building block.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to rational catalyst selection and troubleshooting. The process is a catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[1][3] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the electrophile), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides or sterically hindered aryl bromides.[3][4]

  • Transmetalation: The organic group from the organoboron reagent (the nucleophile) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ pda L₂Pdᴵᴵ(Ar)(X) pd0->pda Oxidative Addition (Ar-X) product Ar-Ar' pdb L₂Pdᴵᴵ(Ar)(Ar') pda->pdb Transmetalation (Ar'-B(OR)₂ + Base) pdb->pd0 Reductive Elimination pdb->product Product Formation reagents Ar-X Ar'-B(OR)₂

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: Catalyst, Ligand, and Base Selection

The success of a challenging Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst system and reaction conditions. The steric hindrance from the 2-methoxy group in this compound makes this particularly critical.

The Palladium Precatalyst and Ligand System

For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ are often inefficient.[4] Modern catalyst systems utilize bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) that promote the key steps of the catalytic cycle.[6][7] These ligands stabilize the palladium center and facilitate both the oxidative addition and the reductive elimination steps.[3][6]

Catalyst SystemLigand TypeKey AdvantagesTypical Substrates
XPhos Pd G3 Buchwald Biaryl PhosphineHigh activity for sterically hindered substrates, good thermal stability.[8]Aryl chlorides, hindered aryl bromides, and heteroaryls.
SPhos Pd G2/G3 Buchwald Biaryl PhosphineExcellent for constructing highly hindered tetra-ortho-substituted biaryls.[6][9]Extremely hindered aryl bromides and chlorides.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Very robust and air-stable precatalyst, high turnover numbers.[10]Broad scope, including challenging aryl chlorides.
Pd(dtbpf)Cl₂ Bulky Ferrocenyl PhosphineEffective for couplings involving electron-rich and hindered partners.Aryl bromides and triflates.
Pd(PPh₃)₄ TriphenylphosphineTraditional, widely available catalyst.Simple, unhindered aryl iodides and bromides.

Expert Insight: For coupling this compound, a Buchwald-type precatalyst such as XPhos Pd G3 or SPhos Pd G3 is highly recommended. These systems are specifically designed to overcome the steric hindrance that can otherwise stall the reaction.[6][8]

The Role of the Base and Solvent

The base is not merely a spectator; it is essential for the transmetalation step. It converts the boronic acid into a more reactive boronate anion.[5] The choice of base and solvent are often linked.

  • Bases: For challenging couplings, stronger bases are often required.[4]

    • Potassium Phosphate (K₃PO₄): An effective and commonly used strong base, particularly with Buchwald-type ligands.[4]

    • Potassium Carbonate (K₂CO₃): A milder base, often used in aqueous solvent mixtures with traditional catalysts.[11]

    • Cesium Carbonate (Cs₂CO₃): A strong base that can be effective but is more expensive.

  • Solvents: The solvent must solubilize all components and be stable at the reaction temperature.

    • 1,4-Dioxane / Water: A common biphasic system that works well for many Suzuki couplings.

    • Toluene or THF: Anhydrous conditions can be beneficial to minimize protodeboronation, a common side reaction with electron-rich boronic acids.[4][12]

Expert Insight: A combination of K₃PO₄ as the base in an anhydrous solvent like 1,4-Dioxane or Toluene is a robust starting point. This minimizes the risk of protodeboronation, where the C-B bond is cleaved by a proton source (like water), leading to the formation of an undesired deborylated arene.[12][13]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of an aryl bromide with this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Solids: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand prep2 2. Seal Vessel prep1->prep2 prep3 3. Evacuate & Backfill with Inert Gas (3x) prep2->prep3 prep4 4. Add Degassed Solvent prep3->prep4 react1 5. Heat to 80-110 °C prep4->react1 react2 6. Stir Vigorously react1->react2 react3 7. Monitor by TLC / LC-MS react2->react3 work1 8. Cool & Dilute react3->work1 work2 9. Aqueous Wash work1->work2 work3 10. Dry & Concentrate work2->work3 work4 11. Column Chromatography work3->work4 final final work4->final Isolated Product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:
  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄, milled) (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene (to achieve ~0.2 M concentration)

  • Oven-dried glassware, magnetic stir bar, condenser, and inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), finely powdered K₃PO₄ (2.5 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).[4]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[4][13]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block and heat the reaction mixture to 80–110 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are solutions to common problems encountered during Suzuki-Miyaura couplings.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) species has been oxidized.[12] Poor Reagent Quality: Degradation of the boronic acid.[13]Ensure all solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere.[12] Use a fresh, high-purity batch of boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester).[4]
Protodeboronation Presence of Protic Sources: Water in the solvent or base.[12] Base is too Strong/Harsh: Some strong bases can accelerate this side reaction.[4]Switch to anhydrous conditions.[12] If the problem persists, try a milder base like K₂CO₃ or CsF.[4] Increasing the reaction rate with a more active catalyst can also outcompete this side reaction.[4]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1][12] Pd(II) Precatalyst Reduction: Some Pd(II) sources are reduced to Pd(0) via homocoupling.[1]Ensure meticulous degassing of solvents and maintenance of an inert atmosphere.[11] Use a Pd(0) source or a precatalyst designed for rapid generation of the active Pd(0) species.

Conclusion

The palladium-catalyzed coupling of this compound is a highly achievable transformation provided that key parameters are carefully controlled. The selection of a modern, highly active catalyst system based on bulky, electron-rich ligands is paramount to overcoming the steric and electronic challenges posed by the substrate. By following the detailed protocols and leveraging the troubleshooting guidance provided, researchers can confidently and reproducibly synthesize complex biaryl structures for application in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Knowledge, M. et al. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
  • Organic Chemistry Portal. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • The Journal of Organic Chemistry. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
  • DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
  • National Institutes of Health. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. [Link]
  • Organic Chemistry Portal. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. [Link]
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
  • National Institutes of Health.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

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Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of biaryl scaffolds essential for pharmaceuticals and advanced materials.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the application of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions with various aryl halides. We delve into the mechanistic nuances of this transformation, offering field-proven insights into optimizing reaction conditions by judiciously selecting catalysts, ligands, bases, and solvents. Particular attention is given to overcoming the challenges posed by the unique steric and electronic profile of the title boronic acid. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex molecule synthesis.

Introduction: The Strategic Value of the Substrate

This compound is a highly functionalized building block offering multiple handles for sequential, site-selective modifications. Its utility is defined by three key structural features:

  • The Boronic Acid Moiety: The primary reactive site for Suzuki-Miyaura coupling.

  • The Bromo Substituent: A secondary handle for subsequent cross-coupling or other transformations.

  • The Fluoro and Methoxy Groups: These substituents modulate the electronic properties and steric environment of the aromatic ring, influencing both reactivity and the physicochemical properties of the resulting biaryl products.

The ortho-methoxy group introduces significant steric hindrance, while the fluorine atom acts as a strong electron-withdrawing group. This combination makes the substrate particularly challenging yet valuable, requiring carefully optimized conditions to achieve high coupling efficiency.

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[4] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[4][5]

  • Transmetalation: The organic group from the organoboron reagent (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² TM_Complex->Product Ar1X Ar¹-X Ar1X->OA_Complex Ar2B [Ar²B(OH)₃]⁻ Ar2B->TM_Complex Base Base (e.g., K₂CO₃) Base->Ar2B Activation Experimental_Workflow Setup 1. Reagent Prep & Degassing Reaction 2. Reaction Assembly (Inert Atmosphere) Setup->Reaction Heating 3. Heating & Monitoring (TLC / LC-MS) Reaction->Heating Workup 4. Aqueous Workup (Quench & Extract) Heating->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Product Analysis (NMR, MS) Purify->Analysis

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • XPhos-Pd-G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, K₃PO₄, and the XPhos-Pd-G3 catalyst.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Place the vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Challenging Coupling with a Sterically Hindered Aryl Chloride

This protocol employs more forcing conditions necessary for less reactive coupling partners.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Sterically hindered aryl chloride (1.0 mmol, 1.0 equiv)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Reaction vessel with a magnetic stir bar

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under inert atmosphere, stir Pd(OAc)₂ and SPhos in 1 mL of toluene for 15 minutes.

  • To the main reaction vessel, add the aryl chloride, this compound, and t-BuOK. Note: Handle t-BuOK, a strong base, with care.

  • Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Add the anhydrous toluene (4 mL), followed by the pre-formed catalyst solution via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor progress carefully.

  • Cool the reaction to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Perform the aqueous workup and purification as described in Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Water-sensitive boronic acid degradation (protodeboronation). 4. Low reaction temperature.1. Use a fresh catalyst or a robust precatalyst. 2. Switch to a stronger base (e.g., K₃PO₄ or t-BuOK). 3. Use anhydrous solvents and reagents; use a larger excess of boronic acid (1.5-2.0 equiv). 4. Increase the reaction temperature by 10-20 °C.
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation step.1. Ensure the system is thoroughly degassed and maintained under a strict inert atmosphere. 2. Change the base or solvent system to improve boronate formation and transfer.
Formation of Protodeboronated Starting Material 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is not excessively hydrated. 2. Monitor the reaction closely and stop it once the aryl halide is consumed. Consider using boronic esters for improved stability. [5][7]
Formation of Phenol Byproduct (from Aryl Halide) Hydrolysis of the Ar-Pd-X intermediate.This is often promoted by weak bases. Switch to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃.

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling hinges on a rational approach to reaction optimization. The steric hindrance imparted by the ortho-methoxy group necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. By carefully selecting the base, solvent, and temperature according to the reactivity of the aryl halide partner, chemists can effectively synthesize a diverse range of complex biaryl structures. The protocols and troubleshooting guide provided herein serve as a robust foundation for developing efficient and scalable synthetic routes in academic and industrial research.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
  • Tu, T., et al. (2012).
  • Organic Reactions. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction.
  • ElectronicsAndBooks. (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid.
  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a...
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • BenchChem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances.

Sources

The Strategic Application of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of reagents available to medicinal chemists, substituted phenylboronic acids have emerged as exceptionally versatile and powerful tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid, a trifunctional reagent whose unique substitution pattern offers significant advantages in the construction of complex pharmaceutical scaffolds.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a deeper understanding of the chemical rationale behind its application. We will delve into its role in the synthesis of targeted therapies, with a particular focus on the development of Bromodomain and Extra-Terminal domain (BET) inhibitors, a promising class of drugs for oncology and inflammatory diseases.

The Architectural Advantage: Analyzing the Trifunctional Moiety

The utility of this compound stems from the strategic placement of its three key functional groups: the boronic acid, the bromine atom, and the fluoro and methoxy substituents on the phenyl ring.

  • The Boronic Acid Handle: This moiety is the cornerstone of its reactivity, serving as the nucleophilic partner in the indispensable Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners.[1]

  • The Orthogonal Bromine Synthon: The bromine atom provides a reactive handle for a secondary, orthogonal coupling reaction. This allows for sequential, site-selective functionalization of the aromatic ring, enabling the construction of intricate molecular architectures from a single starting material. This dual reactivity is a key principle of convergent synthesis, a strategy that significantly improves the efficiency of multi-step synthetic sequences.

  • Pharmacokinetic Modulators (Fluorine and Methoxy Groups): The fluorine and methoxy groups are not merely passive substituents. The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability and bioavailability by blocking sites of oxidative metabolism.[2] The methoxy group, being an electron-donating group, can modulate the electronic properties of the aromatic ring, influencing its reactivity and potential interactions with biological targets.

The interplay of these functionalities makes this compound a high-value building block for generating libraries of diverse compounds for lead optimization campaigns.

Core Application: A Gateway to BET Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation has been implicated in a variety of diseases, most notably cancer and inflammatory conditions. Consequently, the development of small molecule inhibitors of BET proteins is an area of intense research.

The 3-Bromo-5-fluoro-2-methoxyphenyl moiety often serves as a key recognition element for the bromodomain binding pocket. The strategic placement of substituents allows for fine-tuning of the binding affinity and selectivity of the inhibitor.

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the application of this compound in a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of its utility.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with a Heteroaryl Halide

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a generic heteroaryl bromide. This reaction is fundamental to the synthesis of a wide array of bioactive molecules.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents BoronicAcid This compound Product Coupled Product BoronicAcid->Product HeteroarylHalide Heteroaryl-Br HeteroarylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

A generalized Suzuki-Miyaura cross-coupling workflow.

Materials and Reagents:

ReagentCAS NumberMolecular WeightPuritySupplier (Example)
This compound352525-85-0248.84>97%BLDpharm
Heteroaryl Bromide (e.g., 4-bromopyrazole)VariesVaries>98%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>98%Strem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Fisher Scientific
1,4-Dioxane (anhydrous)123-91-188.11>99.8%Acros Organics
Deionized Water7732-18-518.02--
Ethyl Acetate (for extraction)141-78-688.11ACS GradeVWR Chemicals
Brine (saturated NaCl solution)----
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>99.5%J.T. Baker

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Schlenk line or glovebox for inert atmosphere operations

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the heteroaryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (volume/volume). The reaction mixture should be approximately 0.1 M with respect to the heteroaryl bromide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial to maintain its catalytic activity.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.

  • Solvent System: The mixture of an organic solvent (dioxane) and water is often used to solubilize both the organic reactants and the inorganic base. Water also plays a role in the catalytic cycle.

  • Catalyst Loading: A catalyst loading of 5 mol % is a typical starting point for Suzuki-Miyaura reactions. This can often be optimized to lower loadings for large-scale syntheses.

Safety and Handling Precautions

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.

Logical Framework for Synthetic Strategy

The application of this compound in a multi-step synthesis can be visualized as a logical workflow. The following diagram illustrates a potential synthetic pathway where the boronic acid is first coupled via a Suzuki-Miyaura reaction, followed by a subsequent functionalization at the bromine position.

Synthetic_Strategy Start 3-Bromo-5-fluoro-2- methoxyphenylboronic acid Intermediate Intermediate 1 (Coupled Product) Start->Intermediate Suzuki-Miyaura Coupling (Pd-catalyzed) Partner1 Heteroaryl-Halide Partner1->Intermediate FinalProduct Final Pharmaceutical Target Intermediate->FinalProduct Second Cross-Coupling (e.g., Buchwald-Hartwig, Sonogashira) Partner2 Second Coupling Partner (e.g., Amine, Alkyne) Partner2->FinalProduct

A convergent synthetic strategy utilizing the dual reactivity.

This sequential coupling approach allows for the rapid diversification of a common intermediate, which is a highly efficient strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

Conclusion

This compound is a testament to the power of rational molecular design in modern organic synthesis. Its unique combination of a reactive boronic acid, an orthogonal bromine handle, and beneficial fluorine and methoxy substituents makes it an invaluable building block for the construction of complex, high-value pharmaceutical compounds. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively harness the potential of this versatile reagent in their drug discovery and development endeavors. As the demand for more targeted and effective therapies continues to grow, the strategic application of such meticulously designed building blocks will undoubtedly play an increasingly critical role in shaping the future of medicine.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. [Link]
  • Google Patents. (2015). Novel substituted bicyclic compounds as bromodomain inhibitors. WO2015004534A2.
  • Fujinaga, M., et al. (2015). Synthesis and evaluation of 4-halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide for imaging of metabotropic glutamate 1 receptor in melanoma. Journal of Medicinal Chemistry, 58(3), 1513-23.
  • Benmansour, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Chemsigma. (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid [352525-85-0]. [Link]

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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls and the Role of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. These structures are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The targeted synthesis of unsymmetrical biaryls, particularly those bearing specific substitution patterns, is crucial for the fine-tuning of their biological activity and physical properties. This compound is a valuable building block in this context, offering a unique combination of substituents that can influence molecular conformation and interactions. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can direct further chemical transformations and impact solubility. The bromine atom serves as a handle for subsequent cross-coupling reactions, allowing for the construction of more complex molecular architectures.

This document provides a comprehensive guide to the application of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1][2] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[3] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[1][2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.[4]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.[1]

The choice of catalyst, ligand, base, and solvent are all critical for a successful Suzuki-Miyaura coupling and must be carefully considered based on the specific substrates being used.

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OH)₂ (Base) PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Ar¹-Ar² RedElim->Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound using this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials and Equipment
  • This compound

  • Aryl bromide (or other suitable coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Ligand (if required by the catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup and Procedure

The following workflow outlines the key steps for setting up and running the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow A 1. Reagent Preparation (Flask under Inert Gas) B 2. Add Solids: - this compound - Aryl Bromide - Base - Catalyst/Ligand A->B C 3. Solvent Addition (Anhydrous Solvent & Degassed Water) B->C D 4. Degassing (e.g., Freeze-Pump-Thaw or N₂ sparging) C->D E 5. Reaction (Heat to desired temperature) D->E F 6. Monitoring (TLC or LC-MS) E->F G 7. Workup (Quenching, Extraction) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: A general experimental workflow for the synthesis of biaryl compounds.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%). If a separate ligand is used, it should be added at this stage.

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times. Anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) are then added via syringe.

  • Degassing: The reaction mixture should be thoroughly degassed to remove any dissolved oxygen, which can deactivate the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for 15-30 minutes.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Data Presentation: Representative Reaction Parameters

The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

ParameterRecommended Starting ConditionsRationale & Considerations
Boronic Acid 1.0 equivalentThe limiting reagent.
Aryl Halide 1.1 - 1.5 equivalentsA slight excess can drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%)Pd(PPh₃)₄ is a common choice, while Pd(dppf)Cl₂ is often more effective for challenging substrates.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents)Cs₂CO₃ is a stronger base and can be more effective, but K₂CO₃ is more cost-effective.
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)The choice of solvent can significantly impact the reaction rate and yield.
Temperature 80 - 110 °CHigher temperatures generally lead to faster reaction times.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Causality Behind Experimental Choices

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black.

  • Degassed Solvents: The removal of dissolved oxygen from the solvents is crucial for the same reason as maintaining an inert atmosphere.

  • Role of Water: A small amount of water is often beneficial in Suzuki-Miyaura couplings. It can help to dissolve the inorganic base and facilitate the transmetalation step.

  • Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation. The strength and solubility of the base can significantly influence the reaction outcome.

  • Ligand Selection: The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. Bulky, electron-rich phosphine ligands are often used for challenging couplings.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for its incorporation into a wide range of molecular scaffolds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this building block in the development of novel pharmaceuticals and advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • The Suzuki–Miyaura Cross-Coupling Reaction. (2018). In Organic Reactions (Vol. 95, pp. 1–97). John Wiley & Sons, Inc.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • Myers, A. G. The Suzuki Reaction. Harvard University.

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3-Bromo-5-fluoro-2-methoxyphenylboronic acid in medicinal chemistry applications.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid in Modern Medicinal Chemistry

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2][3][4] This guide focuses on a particularly strategic building block: This compound .

This reagent is not merely a simple coupling partner; its true value lies in the unique constellation of functional groups on the phenyl ring. Each substituent is deliberately placed to offer medicinal chemists a powerful toolkit for molecular design and optimization:

  • The Boronic Acid Moiety : This is the primary reactive center for palladium-catalyzed cross-coupling, enabling the formation of a biaryl or heteroaryl linkage, a common motif in bioactive molecules.[3][5]

  • The Fluoro Group : Fluorine is a "superstar" in medicinal chemistry. Its incorporation can profoundly enhance a drug candidate's profile by improving metabolic stability (blocking sites of oxidative metabolism), increasing binding affinity through favorable electronic interactions, and modulating lipophilicity and bioavailability.[6][7][8]

  • The Methoxy Group : The methoxy group influences the electronic distribution of the aromatic ring, which can affect its reactivity and potential interactions with biological targets.[6][7][9] It can also serve as a hydrogen bond acceptor or influence the molecule's conformation.

  • The Bromo Group : Perhaps the most strategic feature, the bromine atom provides a secondary, orthogonal reactive handle.[6][7][9] After the initial Suzuki coupling via the boronic acid, the bromine can be used for a subsequent cross-coupling reaction, allowing for the stepwise and controlled construction of highly complex, multi-substituted scaffolds.

The convergence of these four functionalities in a single, stable molecule makes this compound an invaluable asset for accelerating the drug development pipeline, from hit identification to lead optimization.[]

Physicochemical Properties and Handling

Accurate handling and storage are critical for ensuring the reactivity and stability of the boronic acid. The following table summarizes its key properties.

PropertyValueReference
CAS Number 352525-85-0[11]
Molecular Formula C₇H₇BBrFO₃
Molecular Weight 248.84 g/mol [12]
Physical State Solid[12]
Boiling Point 382.5°C at 760 mmHg[13]

Storage and Safety:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • This compound is an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. May cause skin, eye, and respiratory irritation.[14]

  • Boronic acids can be susceptible to dehydration (forming boroxines) or deboronation under harsh conditions. Store away from strong oxidizing agents and moisture.

Core Applications in Medicinal Chemistry

The unique substitution pattern of this compound makes it a preferred reagent for synthesizing molecules targeting key disease-related protein families.

Kinase Inhibitor Scaffolds

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[15] The development of small molecule kinase inhibitors is a major focus of modern oncology research. The 3-Bromo-5-fluoro-2-methoxyphenyl moiety is an ideal fragment for building kinase inhibitors for several reasons:

  • Scaffold Rigidity and Conformation : When coupled to a heterocyclic core (like a pyrimidine or pyrazole), the methoxy group can influence the dihedral angle between the two aromatic systems. This conformational constraint is critical for fitting into the narrow ATP-binding pocket of many kinases and achieving high potency.

  • Exploration of Key Pockets : The fluorine atom can form favorable interactions (such as hydrogen bonds or dipole interactions) with amino acid residues in the kinase hinge region or solvent-exposed areas.

  • Vector for SAR Exploration : The bromine atom serves as a crucial attachment point for introducing solubilizing groups or vectors that can probe for additional binding interactions in the deeper regions of the ATP pocket, a key strategy for enhancing selectivity and potency.[15][16][17]

GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[18] The synthesis of novel GPCR antagonists and allosteric modulators often requires highly decorated aromatic systems to achieve the necessary selectivity and pharmacological profile.

  • Non-Competitive Antagonism : The structural complexity afforded by this building block is well-suited for designing non-competitive or allosteric modulators, which bind to sites distinct from the endogenous ligand binding site.[19] This can offer advantages in terms of safety and efficacy.

  • Fine-Tuning Physicochemical Properties : In GPCR drug design, achieving the right balance of lipophilicity for blood-brain barrier penetration while maintaining sufficient solubility is a constant challenge. The fluoro and methoxy groups provide levers to fine-tune these properties during lead optimization.[20]

Visualizing the Synthetic Strategy

The true power of this reagent is its capacity for sequential, site-selective functionalization. The workflow below illustrates how the boronic acid can be used in an initial coupling, preserving the bromine for a subsequent transformation to build molecular complexity.

G cluster_0 Step 1: Suzuki Coupling (C-B Bond) cluster_1 Step 2: Second Coupling (C-Br Bond) start 3-Bromo-5-fluoro- 2-methoxyphenylboronic acid reagents1 Pd Catalyst Base start->reagents1 partner1 Aryl/Heteroaryl Halide (Ar¹-X) partner1->reagents1 intermediate Biaryl Intermediate (Still contains Bromine) reagents1->intermediate reagents2 Pd or Cu Catalyst Base/Ligand intermediate->reagents2 Orthogonal Handle partner2 Second Coupling Partner (e.g., Ar²-B(OH)₂, Amine, etc.) partner2->reagents2 final_product Complex, Tri-Substituted Target Molecule reagents2->final_product

Caption: Sequential functionalization strategy using the subject boronic acid.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-proven methodology for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.

Materials
  • This compound (1.0 eq)

  • Heteroaryl bromide (e.g., 2-bromopyridine) (1.2 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Solvent System: 1,4-Dioxane and Water (4:1 v/v)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Equipment
  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere manifold (Schlenk line)

  • Standard laboratory glassware for work-up and purification

Detailed Step-by-Step Procedure

protocol_workflow setup 1. Reaction Setup - Add solids to flask - Seal with septum - Purge with N₂/Ar degas 2. Solvent Degassing - Sparge solvent mixture  with N₂/Ar for 20 min addition 3. Reagent Addition - Add degassed solvent  to the reaction flask via syringe setup->addition degas->addition reaction 4. Reaction - Heat to 90-100 °C - Stir vigorously for 4-12 h - Monitor by TLC/LC-MS addition->reaction workup 5. Aqueous Work-up - Cool to RT - Dilute with water - Extract with EtOAc (3x) reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup (Under Inert Atmosphere):

    • To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add this compound, the heteroaryl bromide (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Causality: Performing this step in a dry flask is crucial as moisture can deactivate the catalyst and hydrolyze the boronic acid. The base is essential for the transmetalation step of the catalytic cycle.[21]

  • Inerting the System:

    • Seal the flask with a rubber septum and a condenser. Evacuate and backfill the flask with inert gas (N₂ or Ar) three times to remove all oxygen.

    • Causality: The Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state, halting the reaction. This inerting step is non-negotiable for success.

  • Solvent Addition:

    • Prepare the 4:1 dioxane/water solvent mixture. Degas it thoroughly by bubbling N₂ or Ar through it for at least 20 minutes.

    • Using a syringe, transfer the degassed solvent to the reaction flask.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath at 90-100 °C.

    • Stir the mixture vigorously to ensure proper mixing of the biphasic system.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).

  • Work-up and Extraction:

    • Once complete, remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Trustworthiness: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficient Degassing 3. Wet Base or Solvents1. Use a fresh bottle of catalyst. 2. Ensure rigorous inert atmosphere technique. 3. Use anhydrous, finely powdered base; ensure solvents are dry/properly degassed.
Significant Deboronation 1. Reaction temperature too high 2. Prolonged reaction time 3. Base is too strong/concentrated1. Lower the temperature to 80-85 °C. 2. Monitor carefully and stop the reaction upon completion. 3. Consider a milder base like K₃PO₄ or CsF.
Formation of Homocoupling Product Oxygen contamination leading to reductive elimination of the organopalladium intermediate.Improve degassing and inert atmosphere techniques.

References

  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Bromo-6-fluoro-2-methoxyphenylboronic acid. CymitQuimica.
  • 3-BROMO-5-FLUORO-2-METHOXYPHENYLBORONIC& - Safety D
  • {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid. PubChem.
  • 3-Fluoro-5-methoxyphenylboronic acid. Chem-Impex.
  • CAS 352525-85-0 this compound. BOC Sciences.
  • 3-Bromo-5-Fluoro-2-Methoxypyridine: Your Key to Enhanced Pharmaceutical Research. Ningbo Inno Pharmchem Co., Ltd.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • 3,5-Difluoro-2-methoxyphenylboronic acid. PubChem.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
  • (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid. LookChem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? Cambridge Open Engage.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7). PubMed Central.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
  • 3-Bromo-5-fluoro-2-methoxypyridine. PubChem.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
  • Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkyl
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. PubMed Central.
  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed Central.
  • Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. PubMed Central.
  • Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol. Benchchem.

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Application Note: Strategic Ligand Selection for the Suzuki Coupling of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Highly Substituted Coupling Partner

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] However, the efficiency and success of this powerful transformation are profoundly influenced by the steric and electronic nature of the coupling partners. The subject of this note, 3-bromo-5-fluoro-2-methoxyphenylboronic acid, presents a classic example of a challenging substrate. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, is often hampered by the inherent difficulties associated with its structure.

This application note serves as a detailed guide to the rational selection of phosphine ligands for the successful Suzuki coupling of this sterically hindered and electron-rich arylboronic acid. We will delve into the mechanistic underpinnings of the reaction, explore the critical role of the ligand in overcoming activation barriers, and provide a systematic protocol for ligand screening to identify the optimal catalyst system.

The Inherent Challenges:

  • Steric Hindrance: The ortho-methoxy group poses a significant steric impediment around the boron center. This bulkiness can hinder the crucial transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.[3][4][5]

  • Electronic Effects: The electron-donating nature of the methoxy group and the fluorine atom increases the electron density on the aromatic ring. While beneficial for the oxidative addition of an aryl halide to the palladium(0) catalyst, it can render the subsequent steps of the catalytic cycle, particularly reductive elimination, more challenging.[6][7]

  • Potential for Protodeboronation: The presence of ortho-substituents can also increase the propensity for the undesired side reaction of protodeboronation, where the boronic acid group is cleaved by a proton source, leading to the formation of 1-bromo-3-fluoro-2-methoxybenzene and a reduction in the overall yield of the desired cross-coupled product.[8]

Understanding these challenges is the first step toward devising a successful coupling strategy. The key to unlocking the reactivity of this substrate lies in the judicious choice of a phosphine ligand that can effectively mitigate these steric and electronic hurdles.

The Suzuki-Miyaura Catalytic Cycle: A Ligand-Gated Process

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The phosphine ligand, bound to the palladium center, plays a pivotal role in modulating the reactivity and stability of the catalytic species at each stage.

Suzuki_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)n Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Pd(0) Pd(0) Catalyst Oxidative_Add Pd(II) Intermediate Transmetalation_Int Di-organo Pd(II) Product Coupled Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Critical Role of the Ligand:

  • Oxidative Addition: Electron-rich and bulky phosphine ligands are known to accelerate the oxidative addition of aryl halides to the Pd(0) center.[6][11] This is particularly important when using less reactive aryl chlorides as coupling partners.

  • Transmetalation: The steric bulk of the ligand can create a coordinatively unsaturated palladium center, which is believed to be more receptive to the incoming organoboron species.[6] This is a critical factor in overcoming the steric hindrance presented by the ortho-methoxy group of our substrate.

  • Reductive Elimination: This final, product-forming step is often the rate-limiting step, especially for electron-rich and sterically congested biaryl products.[12] Bulky ligands can promote reductive elimination by destabilizing the di-organopalladium(II) intermediate, thus facilitating the release of the desired product and regeneration of the active Pd(0) catalyst.[6]

Rational Ligand Selection: A Strategic Approach

Given the specific challenges posed by this compound, a successful ligand selection strategy should prioritize ligands with a combination of steric bulk and electron-donating character.

Ligand_Selection cluster_substrate Substrate Challenges cluster_ligand Desired Ligand Properties cluster_mechanism Impact on Catalytic Cycle Steric_Hindrance Steric Hindrance (ortho-methoxy) Bulky Steric Bulk Steric_Hindrance->Bulky Electronic_Richness Electron-Rich Ring Electron_Donating Electron-Donating Electronic_Richness->Electron_Donating Facilitate_Transmetalation Facilitate Transmetalation Bulky->Facilitate_Transmetalation Promote_Reductive_Elimination Promote Reductive Elimination Bulky->Promote_Reductive_Elimination Electron_Donating->Promote_Reductive_Elimination Successful_Coupling Successful_Coupling Facilitate_Transmetalation->Successful_Coupling Leads to Promote_Reductive_Elimination->Successful_Coupling Leads to

Figure 2: Logic diagram for ligand selection.

Based on these principles, several classes of phosphine ligands have emerged as powerful tools for challenging Suzuki couplings.

Table 1: Recommended Ligand Classes for Screening

Ligand ClassKey Structural FeaturesRationale for InclusionRepresentative Examples
Buchwald-type Biarylphosphines Bulky biaryl backbone with phosphine substitution.[13][14]Highly effective for sterically demanding substrates and electron-rich systems.[6][13][15] The biaryl scaffold provides significant steric bulk that promotes both transmetalation and reductive elimination.[12]XPhos, SPhos, RuPhos[6][16][17]
Josiphos-type Ferrocenylphosphines Chiral ferrocene backbone with two different phosphine groups.[18]The unique geometry and electronic properties of the ferrocene scaffold can lead to highly active and selective catalysts.[18][19](R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine
Indenyl- and Indolyl-based Phosphines Phosphine moiety attached to an indenyl or indolyl core.These ligands have shown excellent performance in the coupling of sterically hindered aryl halides and can be highly effective for challenging substrates.[3][4][5]Indenyl- and indolyl-phosphine derivatives
Adamantyl- and Neopentyl-based Phosphines Bulky, non-aromatic alkyl groups on the phosphorus atom.The significant steric bulk of these alkyl groups can be highly effective in promoting the key steps of the catalytic cycle.[20]Tri(1-adamantyl)phosphine, Tri(neopentyl)phosphine
Specialized Ligands Unique structural motifs designed for specific challenges.Ligands like cBRIDP have been specifically developed to address the challenges of coupling ortho-substituted substrates.cBRIDP

Experimental Protocol: A Systematic Approach to Ligand Screening

The following protocol outlines a systematic approach to screen a panel of ligands to identify the optimal conditions for the Suzuki coupling of this compound with a representative aryl halide.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., 4-chloroanisole or a project-specific coupling partner)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Selected phosphine ligands (from Table 1)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Internal standard for analysis (e.g., dodecane)

  • Reaction vials (e.g., 2 mL screw-cap vials)

  • Stir plate with heating capabilities

  • Analytical instrumentation (GC-MS or HPLC)

High-Throughput Screening Protocol

For efficient screening, a high-throughput experimentation (HTE) approach is recommended.[21][22][23][24] This allows for the parallel evaluation of multiple ligand and reaction conditions.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide and the internal standard in the chosen solvent.

    • Prepare a stock solution of the palladium precursor in the same solvent.

    • Prepare individual stock solutions for each phosphine ligand. The Pd:ligand ratio should be optimized, with a common starting point being 1:2.

  • Reaction Setup (in an inert atmosphere, e.g., a glovebox):

    • To each reaction vial, add this compound (1.0 equiv).

    • Add the base (2.0-3.0 equiv).

    • Add the palladium precursor stock solution (e.g., 1-2 mol%).

    • Add the respective phosphine ligand stock solution.

    • Add the aryl halide/internal standard stock solution (1.2 equiv of aryl halide).

    • Add additional solvent to reach the desired reaction concentration (e.g., 0.1 M).

  • Reaction Execution:

    • Seal the reaction vials tightly.

    • Place the vials on a pre-heated stir plate (a typical starting temperature is 80-100 °C).

    • Stir the reactions for a predetermined time (e.g., 12-24 hours).

Work-up and Analysis
  • Quenching:

    • Allow the reactions to cool to room temperature.

    • Add a suitable quenching solution (e.g., water or saturated aqueous NH₄Cl).

  • Extraction:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Analysis:

    • Filter the dried organic solution.

    • Analyze the crude reaction mixture by GC-MS or HPLC to determine the conversion of the starting material and the yield of the desired product relative to the internal standard.

Data Presentation and Interpretation

The results of the ligand screen should be tabulated for easy comparison.

Table 2: Example Ligand Screening Results

EntryLigandBaseSolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1XPhosK₃PO₄Toluene100129588
2SPhosK₃PO₄Toluene100128575
3RuPhosK₃PO₄Toluene100129892
4JosiphosK₃PO₄Toluene100127065
5cBRIDPK₃PO₄Toluene100129995
........................

Conclusion and Further Optimization

The initial ligand screen will provide valuable insights into which ligand scaffolds are most effective for the Suzuki coupling of this compound. Based on the top-performing ligands, further optimization of reaction parameters such as base, solvent, temperature, and catalyst loading can be conducted to maximize the yield and efficiency of the transformation.

The strategic selection of a phosphine ligand is paramount to overcoming the inherent steric and electronic challenges posed by this highly substituted arylboronic acid. By understanding the mechanistic principles of the Suzuki-Miyaura coupling and employing a systematic screening approach, researchers can unlock the synthetic potential of this valuable building block for the development of novel and complex molecules.

References

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing).
  • SPhos - Wikipedia.
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications.
  • Studies on the 1,2-Migrations in Pd-Catalyzed Negishi Couplings with JosiPhos Ligands.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate.
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. - Semantic Scholar.
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing.
  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions | Request PDF - ResearchGate.
  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed.
  • Ligand-enabled advances in Ni-catalyzed cross-coupling - DalSpace.
  • Buchwald Phosphine Ligands - Merck Millipore.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Josiphos ligands - Wikipedia.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki reaction - Wikipedia.
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications | ACS Omega.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications.
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH.
  • XPhos - Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing).
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv.
  • SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. - ResearchGate.
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
  • Applications of Josiphos ligands. | Download Scientific Diagram - ResearchGate.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate.
  • Suzuki cross-coupling reaction - YouTube.
  • Unleashing high-throughput reaction screening - Unchained Labs.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.

Sources

Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Reactions of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a detailed analysis of base selection for reactions involving the sterically hindered and electronically complex substrate, 3-Bromo-5-fluoro-2-methoxyphenylboronic acid. The inherent structural features of this boronic acid—an ortho-methoxy group, a bromine atom, and a fluorine atom—present unique challenges that necessitate a rational and informed approach to reaction optimization. By understanding the mechanistic role of the base and the influence of these substituents, researchers can mitigate common side reactions such as protodeboronation and maximize product yields. This document offers a comprehensive overview, comparative data, and detailed experimental protocols to guide scientists in the successful application of this versatile building block in drug discovery and development.

Introduction: The Challenge of Polysubstituted Boronic Acids

This compound is a valuable synthetic intermediate, incorporating multiple functional handles that can be exploited for the synthesis of complex molecular architectures. However, its successful implementation in Suzuki-Miyaura cross-coupling reactions is not trivial. The reactivity of this boronic acid is governed by a delicate interplay of steric and electronic factors:

  • Steric Hindrance: The ortho-methoxy group can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the crucial transmetalation step.[1] In some cases, this group may also exhibit a chelating effect, influencing the reaction pathway.[1]

  • Electronic Effects: The electron-withdrawing nature of the fluorine and bromine atoms decreases the nucleophilicity of the arylboronic acid. This can impact the rate of transmetalation, a key step in the catalytic cycle.[2]

  • Protodeboronation: Arylboronic acids bearing electron-withdrawing groups, particularly fluorine, are susceptible to protodeboronation—the undesired cleavage of the carbon-boron bond—especially in the presence of strong bases.[3]

A judicious choice of base is therefore paramount to navigate these challenges, ensuring efficient formation of the desired biaryl product while minimizing side reactions.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The primary function of the base in the Suzuki-Miyaura reaction is to activate the boronic acid.[2][4] This is generally believed to occur via the formation of a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which then readily transfers its organic group to the palladium(II) center during the transmetalation step.[5][6] The overall catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X L_n transmetalation_complex Ar-Pd(II)-R L_n pd_complex->transmetalation_complex Transmetalation product Ar-R transmetalation_complex->product Reductive Elimination boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., OH⁻) aryl_halide Ar-X aryl_halide->pd0 Oxidative Addition

Caption: The Suzuki-Miyaura Catalytic Cycle.

Strategic Base Selection

Given the characteristics of this compound, a systematic approach to base selection is crucial. Strong bases like sodium hydroxide should be avoided as a first choice due to the increased risk of protodeboronation. Milder inorganic bases are generally more suitable.

Comparative Analysis of Common Bases

The following table provides a comparative overview of bases commonly employed in Suzuki-Miyaura reactions, with specific considerations for the title compound.

BaseFormulaStrengthKey Considerations for this compound
Potassium CarbonateK₂CO₃MildA good starting point for many couplings. Cost-effective and generally provides good yields with a broad range of substrates.[7]
Cesium CarbonateCs₂CO₃MildOften more effective than K₂CO₃, particularly for challenging substrates. Its higher solubility in organic solvents can be advantageous.[7]
Potassium PhosphateK₃PO₄ModerateA strong, non-nucleophilic base that is particularly effective for sterically hindered boronic acids and can suppress side reactions.[7][8]
Cesium FluorideCsFMildCan be highly effective for fluorinated boronic acids, though its role is complex and can influence both the boronate formation and the palladium catalyst.
Logical Workflow for Base Selection

The following workflow provides a structured approach to optimizing the base for your specific Suzuki-Miyaura coupling reaction.

Base_Selection_Workflow start Start: Coupling of this compound with Aryl Halide initial_screen Initial Screening: Base: K₂CO₃ Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ Solvent: Dioxane/H₂O start->initial_screen check_yield Reaction Outcome? initial_screen->check_yield good_yield Good to Excellent Yield (>70%) check_yield->good_yield Success low_yield Low Yield or No Reaction check_yield->low_yield Failure final_product Optimized Protocol good_yield->final_product optimization Optimization for Challenging Substrates: Base: K₃PO₄ or Cs₂CO₃ Ligand: Buchwald-type (e.g., SPhos, XPhos) low_yield->optimization optimization->final_product

Sources

Application Note: 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid as a Strategic Building Block for Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the applications and protocols for utilizing 3-Bromo-5-fluoro-2-methoxyphenylboronic acid (CAS: 352525-85-0) in the field of materials science, with a specific focus on the synthesis of high-performance organic semiconductors for Organic Light-Emitting Diodes (OLEDs). We will explore the unique structural attributes of this molecule and provide a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions to construct tailored π-conjugated systems.

Introduction: The Strategic Advantage of Fluorination and Functionalization

The design of novel organic semiconductors is the driving force behind advancements in flexible displays, solid-state lighting, and photovoltaics.[1][2] The performance of these devices is intrinsically linked to the electronic properties of the active materials, which are dictated by their molecular structure. This compound is a sophisticated building block designed for the precise engineering of these materials.[3]

The strategic placement of its functional groups offers multi-faceted control over the final material's properties:

  • Boronic Acid Moiety: This group is a cornerstone of modern organic synthesis, enabling highly efficient and versatile carbon-carbon bond formation, primarily through the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Bromo Group: The bromine atom serves as the reactive "handle" for the Suzuki coupling, allowing this unit to be seamlessly integrated into a larger conjugated system.

  • Fluoro Group: Fluorination is a key strategy in modern materials design.[2][4] The high electronegativity of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.[4] This modification enhances the material's resistance to oxidative degradation and can facilitate more efficient charge injection in electronic devices.[1][4]

  • Methoxy Group: As an electron-donating group, the methoxy substituent counterbalances the electron-withdrawing effect of the fluorine atom. This "push-pull" electronic nature allows for fine-tuning of the molecule's polarity, solubility, and solid-state packing, which are critical for charge transport and device processability.

The combination of these features makes this compound an exemplary candidate for synthesizing materials for a range of applications, including but not limited to:

  • Host materials for Phosphorescent OLEDs (PhOLEDs)

  • Electron-transporting materials

  • Active components in Organic Solar Cells (OSCs)

  • Sensing elements in chemical sensors

Application Focus: Synthesis of a Host Material for Blue PhOLEDs

Causality Behind Experimental Choice: Blue PhOLEDs represent a significant challenge in display technology due to the high triplet energy required for the host material to efficiently confine the energy on the blue-emitting guest phosphors. A wide bandgap is essential to prevent energy back-transfer from the guest to the host. The electronic properties conferred by the fluoro and methoxy groups on our building block are ideal for constructing a host material with a deep HOMO level (for good hole injection/transport and stability) and a high LUMO level, thus achieving the requisite wide triplet energy gap.

Here, we present a representative protocol for the synthesis of a novel host material, "Cz-Ph-F-OMe" , by coupling this compound with a common carbazole core, 3,6-dibromo-9-phenyl-9H-carbazole. Carbazole derivatives are widely used in host materials due to their excellent thermal stability and high triplet energy.

Experimental Protocol: Suzuki-Miyaura Synthesis of Cz-Ph-F-OMe

This protocol describes a self-validating system for the synthesis of a high-performance organic semiconductor. The steps are designed for high yield, purity, and reproducibility.

Reaction Scheme:

Table 1: Reagent and Material Specifications

ReagentCAS NumberMolecular Weight ( g/mol )Supplier ExamplePurity
3,6-Dibromo-9-phenyl-9H-carbazole607739-44-2401.07Sigma-Aldrich>98%
This compound352525-85-0248.85BOC Sciences>97%
Pd(dppf)Cl₂ · CH₂Cl₂95464-05-4816.64Sigma-Aldrich>98%
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific>99%
Toluene108-88-392.14VWRAnhydrous
Tetrahydrofuran (THF)109-99-972.11VWRAnhydrous
Deionized Water7732-18-518.02Millipore18.2 MΩ·cm

Step-by-Step Methodology:

  • Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3,6-dibromo-9-phenyl-9H-carbazole (2.00 g, 4.98 mmol, 1.0 equiv.).

  • Reagent Addition: To the flask, add this compound (2.60 g, 10.46 mmol, 2.1 equiv.).

    • Scientist's Note: A slight excess of the boronic acid is used to ensure the complete consumption of the dibrominated carbazole core, which simplifies purification.

  • Catalyst and Base: Add Pd(dppf)Cl₂ · CH₂Cl₂ (203 mg, 0.25 mmol, 5 mol%) and finely ground potassium carbonate (4.13 g, 29.9 mmol, 6.0 equiv.).

    • Expertise: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving sterically hindered or electronically challenging substrates. The dichloromethane adduct is air-stable and convenient to handle. A strong base like K₂CO₃ is crucial for the transmetalation step in the catalytic cycle.

  • Solvent Addition: Add a 4:1 mixture of anhydrous Toluene and THF (100 mL).

    • Rationale: Toluene is an excellent high-boiling solvent for Suzuki reactions. The addition of THF improves the solubility of the organometallic intermediates in the catalytic cycle.

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under a positive pressure of nitrogen. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase. The disappearance of the starting carbazole material indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of deionized water and stir for 30 minutes. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Purification (Initial): Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Final): The crude product is a solid. Purify it via column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane (starting from 100% hexane). The final, high-purity product should be further purified by temperature-gradient sublimation for device fabrication. This step is essential to remove any trace metallic or organic impurities that can act as charge traps and degrade device performance.

Visualization of Workflow & Properties

Diagram 1: Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep1 Combine Reactants: - 3,6-Dibromo-9-phenyl-9H-carbazole - this compound prep2 Add Catalyst & Base: - Pd(dppf)Cl2 - K2CO3 prep1->prep2 prep3 Add Anhydrous Solvents: - Toluene/THF prep2->prep3 react1 Degas System (N2 Purge) prep3->react1 react2 Heat to 90 °C for 24h react1->react2 react3 Monitor by TLC react2->react3 puri1 Aqueous Workup & Extraction react3->puri1 puri2 Column Chromatography puri1->puri2 puri3 Gradient Sublimation puri2->puri3 final_product final_product puri3->final_product Final Product: Cz-Ph-F-OMe

Caption: Synthetic workflow for Cz-Ph-F-OMe.

Table 2: Key Properties of the Building Block and Target Material

ParameterThis compoundTarget: Cz-Ph-F-OMe (Expected)Rationale / Measurement Technique
Formula C₇H₇BBrFO₃C₄₂H₂₉FN₂O₂-
Molecular Weight ( g/mol ) 248.85620.68Mass Spectrometry
HOMO Level N/A~ -5.8 eVCyclic Voltammetry (CV)
LUMO Level N/A~ -2.4 eVCV & Optical Bandgap
Optical Bandgap (E_g) N/A~ 3.4 eVUV-Vis Spectroscopy
Triplet Energy (E_T) N/A> 2.8 eVPhosphorescence Spectroscopy (77K)
Glass Transition Temp (T_g) N/A> 120 °CDifferential Scanning Calorimetry

Rationale for Expected Values: The deep HOMO is a result of the electron-withdrawing fluorine atom. The high triplet energy is characteristic of the carbazole core and the non-planar structure induced by the substituted phenyl rings, which minimizes conjugation and keeps the bandgap wide. A high glass transition temperature ensures morphological stability in operating devices.

Conclusion

This compound is a highly valuable and versatile building block for the materials scientist's toolkit. Its unique substitution pattern provides a sophisticated lever to tune the optoelectronic and physical properties of organic semiconductors. The provided representative protocol for a Suzuki-Miyaura cross-coupling demonstrates a straightforward and robust method for incorporating this molecule into complex π-conjugated systems, enabling the rational design of next-generation materials for OLEDs and other advanced electronic applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Boronic Acids in Developing Advanced Organic Semiconductors.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research.
  • Facorro, G., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3413.
  • Scribd. 8 Chemistry-Matsci PDF.
  • Facchetti, A., et al. (2008). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (22), 2548-2559.
  • Ragni, R., et al. (2019). Organic and Organometallic Fluorinated Materials for Electronics and Optoelectronics: A Survey on Recent Research. Molecules, 24(1), 123.

Sources

Application Notes and Protocols for the Synthesis of Biaryl-Based Inhibitors using 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of fluorine atoms and conformationally restricting elements into drug candidates is a widely employed strategy to achieve these goals. This compound has emerged as a valuable building block in this context, offering a unique combination of functionalities that are highly desirable for the synthesis of complex biaryl and heteroaryl structures often found in potent enzyme inhibitors.

The presence of a fluorine atom can significantly improve metabolic stability and bioavailability of a drug candidate. The methoxy group influences the electronic properties and can act as a hydrogen bond acceptor, while the bromine atom serves as a versatile handle for cross-coupling reactions. The boronic acid moiety itself is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and a halide- or triflate-containing coupling partner, a pivotal step in the assembly of many pharmaceutical agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of biaryl-based inhibitors, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction.

Core Principles of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts.

The catalytic cycle, illustrated below, generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, and the desired biaryl product is released, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-X L2->R1-Pd(II)-R2 L2 Transmetalation (R2-B(OH)2, Base) Product R1-R2 R1-Pd(II)-R2 L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
ReagentTypical Molar EquivalentsPurity/Grade
Aryl/Heteroaryl Halide (e.g., bromide, iodide)1.0>95%
This compound1.1 - 1.5>97%
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.01 - 0.05 (1-5 mol%)Catalyst Grade
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0Anhydrous
Solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O)-Anhydrous/Degassed
Experimental Procedure
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v) to the reaction vessel. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to afford the desired biaryl product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Illustrative Protocol: Synthesis of a Biaryl Ether Inhibitor Scaffold

The following protocol is a representative example adapted from methodologies used in the synthesis of complex pharmaceutical intermediates. It details the coupling of this compound with a substituted aryl bromide to form a biaryl ether scaffold, a common core in various enzyme inhibitors.

Reaction Scheme
Detailed Step-by-Step Protocol

Step 1: Reagent Preparation and Reaction Setup

  • In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4-bromo-1-isopropoxy-2-methylbenzene (1.0 g, 4.36 mmol, 1.0 equiv.), this compound (1.30 g, 5.24 mmol, 1.2 equiv.), and potassium carbonate (1.81 g, 13.1 mmol, 3.0 equiv.).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

Step 2: Catalyst and Solvent Addition

  • To the flask, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 107 mg, 0.131 mmol, 0.03 equiv.).

  • Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL).

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system or by LC-MS. The reaction is typically complete within 2-4 hours.

Step 4: Aqueous Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and ethyl acetate (30 mL) to the flask.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

Step 5: Purification and Characterization

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 100% hexane to 95:5 hexane:ethyl acetate) to yield the pure biaryl product.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ParameterCondition/ValueRationale
Catalyst PdCl₂(dppf)·CH₂Cl₂ (3 mol%)A robust and versatile catalyst for Suzuki couplings, often effective for challenging substrates.
Base K₂CO₃ (3.0 equiv.)A common and effective base for Suzuki reactions, facilitating the transmetalation step.
Solvent System 1,4-Dioxane/H₂O (4:1)A widely used solvent mixture that effectively dissolves both organic and inorganic reagents and promotes the catalytic cycle.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition.
Boronic Acid Stoichiometry 1.2 equivalentsA slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl bromide and to account for any potential homocoupling or degradation.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening other palladium catalysts (e.g., Pd(PPh₃)₄, Buchwald-type pre-catalysts) and ligands. The choice of base can also be critical; stronger bases like Cs₂CO₃ or K₃PO₄ may be beneficial for less reactive substrates.

  • Side Reactions: The primary side reaction in Suzuki couplings is often the homocoupling of the boronic acid. This can be minimized by ensuring a thoroughly degassed solvent and maintaining a strict inert atmosphere to exclude oxygen.

  • Difficult Purification: If the product is difficult to separate from residual catalyst or byproducts, consider alternative purification techniques such as preparative HPLC or recrystallization from a suitable solvent system.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex biaryl inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this moiety into target molecules. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to successfully utilize this reagent in their drug discovery and development endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific applications.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 2014, 43(1), 412-443. [Link]
  • Process for the synthesis of intermediates for preparing anacetrapib and derivates thereof.
  • Chemsky, P. et al. A General and Efficient Catalyst System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides. Organic Letters, 2003, 5(15), 2643-2646. [Link]

Application Note: The Strategic Use of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of unique molecular scaffolds. Arylboronic acids are pivotal building blocks in modern synthetic chemistry, largely due to their versatility in palladium-catalyzed cross-coupling reactions. Among these, 3-Bromo-5-fluoro-2-methoxyphenylboronic acid emerges as a highly functionalized reagent with significant potential in agrochemical discovery. Its distinct substitution pattern—a bromine atom for further functionalization, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group influencing electronic properties and serving as a potential site for O-demethylation—makes it an attractive starting material for the synthesis of complex herbicidal and fungicidal compounds.

This application note provides a comprehensive guide for researchers and synthetic chemists on the strategic application of this compound in the synthesis of a representative herbicidal scaffold via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are grounded in established chemical principles and are designed to be self-validating for experienced professionals in the field.

The Rationale for Fluorination and Ortho-Methoxy Substitution in Agrochemical Design

The incorporation of fluorine into bioactive molecules is a well-established strategy in agrochemical design. The fluorine atom can significantly alter the physicochemical properties of a compound, leading to:

  • Increased Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, prolonging the active lifetime of the agrochemical in the target organism.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with enzyme active sites, increasing the potency of the compound.

  • Modified Lipophilicity: Strategic placement of fluorine can modulate the compound's ability to cross biological membranes, improving its uptake and transport.

The ortho-methoxy group in this compound also plays a crucial role. It can influence the conformation of the biaryl bond formed during coupling reactions due to steric effects. Furthermore, this group can act as a handle for secondary metabolic pathways, potentially leading to the formation of active metabolites or influencing the overall degradation profile of the final agrochemical. The bromine atom provides a reactive site for subsequent cross-coupling reactions, allowing for the construction of even more complex and diverse molecular architectures.

Application in Herbicidal Synthesis: A Representative Protocol

While specific commercial agrochemicals derived from this compound are not widely documented in public literature, its structural motifs are present in patented herbicidal compounds. For instance, polysubstituted aryl picolinates and pyrimidines have demonstrated herbicidal activity. The following protocol details a representative synthesis of a hypothetical herbicidal compound, Methyl 4-amino-6-(3-bromo-5-fluoro-2-methoxyphenyl)picolinate, via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Cross-Coupling A This compound Plus1 + B Methyl 4-amino-6-chloropicolinate Plus2 Pd Catalyst, Base Solvent, Heat B->Plus2 C Methyl 4-amino-6-(3-bromo-5-fluoro-2-methoxyphenyl)picolinate Plus2->C

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

Materials:

  • This compound (FW: 248.85 g/mol )

  • Methyl 4-amino-6-chloropicolinate (FW: 186.59 g/mol )

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add anhydrous 1,4-dioxane and stir for 10 minutes to form the active Pd(PPh₃)₄ catalyst in situ. The in situ formation of the tetrakis(triphenylphosphine)palladium(0) catalyst from Pd(OAc)₂ and PPh₃ is a common and effective method for Suzuki-Miyaura couplings.

  • Reaction Setup: To the catalyst mixture, add this compound (1.2 eq) and Methyl 4-amino-6-chloropicolinate (1.0 eq).

  • Base and Solvent Addition: Add potassium carbonate (3.0 eq) followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v). The aqueous base is crucial for the transmetalation step in the catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the palladium center.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, Methyl 4-amino-6-(3-bromo-5-fluoro-2-methoxyphenyl)picolinate.

Data Presentation:
ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) Expected chemical shifts and coupling constants for the aromatic and methoxy protons.
¹³C NMR (CDCl₃, 100 MHz) Expected chemical shifts for the carbon atoms of the bicyclic product.
Mass Spectrometry (ESI+) Expected m/z for [M+H]⁺.
Experimental Workflow Diagram:

G reagents 1. Reagents & Catalyst Loading reaction 2. Reaction Setup & Execution (90°C, 12-16h) reagents->reaction workup 3. Aqueous Work-up (EtOAc/Water) reaction->workup purification 4. Purification (Column Chromatography) workup->purification analysis 5. Product Analysis (NMR, MS, HPLC) purification->analysis product Final Product analysis->product

Caption: Workflow for the synthesis of the target herbicidal compound.

Trustworthiness and Self-Validation

The described protocol is designed to be robust and reproducible. Key self-validating checks include:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS will confirm the consumption of starting materials and the formation of the product. The appearance of a new, less polar spot (on silica TLC) corresponding to the coupled product is expected.

  • Spectroscopic Analysis: The structural identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the boronic acid protons and the appearance of characteristic aromatic proton signals for the coupled product in the ¹H NMR spectrum are key indicators of a successful reaction.

  • Yield and Purity Assessment: A successful reaction, as described, should yield the product in good to excellent yields with high purity after chromatographic separation.

Authoritative Grounding and Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that proceeds via a well-established catalytic cycle. The key steps involve:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Methyl 4-amino-6-chloropicolinate).

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

The choice of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system is critical for the success of the reaction and can be optimized for specific substrates.

References

As this application note details a representative synthesis of a hypothetical compound, direct literature references for this specific reaction are not available. The principles and procedures are based on well-established knowledge of the Suzuki-Miyaura cross-coupling reaction. For further reading on the Suzuki-Miyaura reaction, please consult authoritative sources in organic chemistry.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid with Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Heteroaryl C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly in the realm of drug discovery and development where the construction of biaryl and heteroaryl-aryl scaffolds is paramount.[1][2] This palladium-catalyzed reaction offers a powerful and versatile method for forging carbon-carbon bonds with a broad tolerance for various functional groups. However, the coupling of electron-deficient and sterically demanding heteroaryl chlorides presents a significant synthetic hurdle due to the inherent stability of the C-Cl bond, which impedes the crucial oxidative addition step in the catalytic cycle.[3]

This application note provides a comprehensive guide to the experimental procedure for the successful coupling of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid with a range of heteroaryl chlorides. The protocols and insights presented herein are designed to equip researchers with the necessary tools to navigate the complexities of this transformation, ensuring reliable and efficient synthesis of desired cross-coupled products. The strategic selection of the catalyst, ligand, base, and solvent system is critical and will be discussed in detail, supported by mechanistic rationale and literature precedents.

Understanding the Key Components and Their Mechanistic Roles

The success of a Suzuki-Miyaura coupling hinges on the careful interplay of its core components. A nuanced understanding of their individual roles within the catalytic cycle is essential for troubleshooting and optimization.

The Boronic Acid: A Sterically and Electronically Rich Coupling Partner

This compound presents a unique combination of steric and electronic features. The ortho-methoxy group introduces steric bulk adjacent to the boronic acid moiety, which can influence the rate of transmetalation. Furthermore, the methoxy group is electron-donating, which can affect the nucleophilicity of the aryl group being transferred. The presence of bromine and fluorine atoms further modulates the electronic properties of the ring. While no direct literature specifically details the coupling of this exact boronic acid, a closely related analog, 5-bromo-2-methoxyphenylboronic acid, has been successfully coupled with 5-bromo-2-fluoropyridine using a tetrakis(triphenylphosphine)palladium(0) catalyst, providing a valuable starting point for our protocol.[4]

The Heteroaryl Chloride: A Challenging Electrophile

Heteroaryl chlorides are often employed in medicinal chemistry due to their availability and the prevalence of chlorinated heterocyclic building blocks. However, their lower reactivity compared to bromides and iodides necessitates the use of highly active catalyst systems. The electron-withdrawing nature of many heterocyclic rings can activate the C-Cl bond towards oxidative addition to some extent.

The Palladium Catalyst and Ligand: The Heart of the Reaction

The choice of the palladium source and, more critically, the supporting ligand is paramount for the successful coupling of heteroaryl chlorides. Bulky, electron-rich phosphine ligands are widely recognized for their ability to promote the oxidative addition of palladium to the C-Cl bond, a typically rate-limiting step.[5] Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, and P(t-Bu)3) have demonstrated broad utility in this context.[6] The use of a Pd(0) source, such as Pd(PPh3)4 or Pd2(dba)3, is common, although Pd(II) precursors like Pd(OAc)2 can also be used, as they are reduced in situ to the active Pd(0) species.

The Base: Activating the Boronic Acid

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[7] Common inorganic bases such as potassium carbonate (K2CO3), potassium phosphate (K3PO4), and cesium carbonate (Cs2CO3) are frequently employed. The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate combination.

The Solvent System: A Critical Medium

The solvent system must be capable of dissolving, at least to some extent, both the organic substrates and the inorganic base. A mixture of an organic solvent and water is commonly used. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons such as toluene, are often paired with an aqueous solution of the base. The presence of water is often crucial for the dissolution of the base and can influence the rate of the reaction.

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (R-X) A->B C Ar-Pd(II)-X(L_n) Intermediate B->C D Transmetalation (Ar'-B(OH)2 + Base) C->D E Ar-Pd(II)-Ar'(L_n) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the heteroaryl chloride (R-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the activated boronic acid (Ar'-B(OH)2) displaces the halide on the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the desired product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[7]

Experimental Protocols

The following protocols are provided as a starting point for the coupling of this compound with various heteroaryl chlorides. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Pd(PPh3)4 Catalyst

This protocol is based on the successful coupling of the closely related 5-bromo-2-methoxyphenylboronic acid.[4]

Materials:

  • This compound

  • Heteroaryl chloride

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.2 equivalents), the heteroaryl chloride (1.0 equivalent), and potassium phosphate (2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh3)4 (1-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times) to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, ensuring the total volume provides a substrate concentration of 0.1-0.2 M).

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Procedure using a Buchwald Ligand for Challenging Substrates

For less reactive heteroaryl chlorides, a more active catalyst system employing a bulky, electron-rich phosphine ligand is recommended.

Materials:

  • This compound

  • Heteroaryl chloride

  • Palladium(II) acetate [Pd(OAc)2] or Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • SPhos or XPhos ligand

  • Cesium carbonate (Cs2CO3) or Potassium phosphate (K3PO4)

  • Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed, if using a biphasic system)

  • Reaction vessel

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to a dry reaction vessel.

  • Add the heteroaryl chloride (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (e.g., K3PO4, 2.0 equivalents).

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification procedure outlined in Protocol 1.

Data Presentation: General Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of heteroaryl chlorides. These parameters should be considered as a starting point for optimization.

ParameterRecommended ConditionsRationale
Palladium Precursor Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3Pd(PPh3)4 is a direct source of Pd(0). Pd(II) sources are reduced in situ.
Ligand PPh3, SPhos, XPhos, P(t-Bu)3Bulky, electron-rich ligands facilitate oxidative addition of aryl chlorides.
Base K3PO4, K2CO3, Cs2CO3Activates the boronic acid to the more nucleophilic boronate species.
Solvent System Dioxane/H2O, Toluene/H2O, THF/H2OA biphasic system aids in dissolving both organic substrates and the inorganic base.
Temperature 80 - 120 °CHigher temperatures are often required for less reactive heteroaryl chlorides.
Boronic Acid Equiv. 1.1 - 1.5A slight excess is used to drive the reaction to completion and account for potential side reactions.
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for challenging substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently active catalyst system for the specific heteroaryl chloride. 3. Reaction not heated to a high enough temperature.1. Use a fresh batch of palladium catalyst and ensure proper inert atmosphere. 2. Switch to a more active ligand (e.g., SPhos, XPhos). 3. Increase the reaction temperature.
Protodeboronation of the Boronic Acid 1. Boronic acid instability under the reaction conditions (especially with strong bases and high temperatures). 2. Presence of excess water.1. Use a milder base (e.g., K2CO3). 2. Use anhydrous conditions with a soluble base if possible. 3. Add the boronic acid portion-wise or via syringe pump.
Homocoupling of the Boronic Acid Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Dehalogenation of the Heteroaryl Chloride Side reaction promoted by certain catalyst/ligand combinations or impurities.Screen different ligands and bases. Ensure high purity of starting materials.

Conclusion

The Suzuki-Miyaura coupling of this compound with heteroaryl chlorides is a synthetically valuable transformation that requires careful optimization of reaction conditions. By leveraging highly active palladium catalyst systems featuring bulky, electron-rich phosphine ligands, and by judiciously selecting the base and solvent, researchers can overcome the inherent challenges associated with the coupling of less reactive aryl chlorides. The protocols and insights provided in this application note serve as a robust starting point for the successful synthesis of a diverse range of heteroaryl-aryl compounds, facilitating the advancement of drug discovery and materials science programs.

References

  • Myers, A. G. The Suzuki Reaction. (URL: [Link])
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem. (URL: not available)
  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. (URL: not available)
  • Kwiecień, A., & Tyszka-Gumkowska, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. (URL: [Link])
  • Suzuki reaction. Wikipedia. (URL: [Link])
  • Your "Go-To", "just couple already", Suzuki conditions? Reddit. (URL: [Link])
  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169. (URL: [Link])
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. (URL: [Link])
  • Biscoe, M. R., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(42), 13850–13851. (URL: [Link])
  • Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. Benchchem. (URL: not available)
  • Gáspári, Z., & Szalai, B. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. (URL: [Link])
  • Dreher, S. D., et al. (2015). Cross-coupling of unactivated secondary boronic acids.
  • Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. (URL: not available)
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. (URL: [Link])
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2236–2245. (URL: [Link])
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • Kumar, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(21), 6617. (URL: [Link])
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem. (URL: not available)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with a specific focus on the challenging substrate, 3-bromo-5-fluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their reaction yields. The inherent electronic and steric properties of this particular boronic acid present unique challenges that require careful consideration of reaction parameters.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound, providing explanations for the underlying causes and offering step-by-step solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl halide, but I am observing very low to no formation of the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity in this specific coupling is a frequent challenge. The electron-donating methoxy group at the ortho position and the electron-withdrawing fluorine atom at the meta position create a unique electronic environment. Additionally, the ortho-methoxy group introduces significant steric hindrance, which can impede key steps in the catalytic cycle.[1][2][3]

Here are the primary factors to investigate and optimize:

  • Inefficient Oxidative Addition: The electron-rich nature of the aryl bromide due to the methoxy group can make the initial oxidative addition of the palladium catalyst to the C-Br bond sluggish.[4]

  • Difficult Transmetalation: The steric bulk of the ortho-methoxy group can hinder the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step.[2][5]

  • Catalyst Deactivation: The active Pd(0) species may not be generated efficiently from the precatalyst or could be deactivated during the reaction.[6]

Optimization Strategies:

To address these challenges, a systematic optimization of the reaction conditions is necessary.

1. Catalyst and Ligand Selection: This is the most critical factor for sterically demanding and electronically nuanced couplings.[5][7]

  • Recommended Ligands: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to promote both oxidative addition and reductive elimination.[5][8] Consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos .[5] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[5]

  • Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable conversion.[5]

2. Base Selection: The choice of base is crucial for activating the boronic acid to form the boronate species, which is the active nucleophile in the transmetalation step.[9]

  • Recommended Bases: For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective.[5] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[6][10] These bases are effective at promoting the formation of the boronate without causing significant side reactions.

3. Solvent System: The solvent plays a multifaceted role, influencing catalyst solubility, reagent stability, and the rates of the catalytic steps.[11][12][13][14]

  • Recommended Solvents: Aprotic polar solvents or ethereal solvents are generally preferred. A mixture of dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio) is a good starting point.[6] The presence of a small amount of water can be crucial for dissolving the base and facilitating the formation of the active boronate species.[15][16][17][18]

4. Temperature: Elevated temperatures are often necessary to overcome the activation barriers associated with sterically hindered substrates.[5]

  • Recommended Temperature Range: A starting point of 80-110 °C is recommended.[6] Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.

Experimental Protocol: A Starting Point for Optimization

Here is a general, step-by-step protocol that can be used as a baseline for your optimization experiments:

  • Vial Preparation: In a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely powdered potassium phosphate (K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can oxidize the catalyst.[17]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[6]

Issue 2: Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of a byproduct that corresponds to the replacement of the boronic acid group with a hydrogen atom (protodeboronation). What causes this, and how can I minimize it?

Answer:

Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or sterically hindered boronic acids like this compound.[19] It is often promoted by the presence of water and a strong base, especially at elevated temperatures.[6]

Mitigation Strategies:
  • Use Milder Bases: If protodeboronation is significant, consider switching to a milder base such as potassium fluoride (KF) .[6][9]

  • Anhydrous Conditions: In some cases, employing strictly anhydrous conditions can suppress protodeboronation. This would involve using anhydrous solvents and bases like potassium tert-butoxide (t-BuOK).[5] However, be aware that the absence of water can sometimes slow down the desired coupling reaction.[16]

  • Protect the Boronic Acid: A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) , MIDA ester, or a trifluoroborate salt. These derivatives are more resistant to protodeboronation under the reaction conditions.[6][20]

  • Lower Reaction Temperature: If possible, running the reaction at the lowest temperature that still provides a reasonable reaction rate can help minimize this side reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A1: The widely accepted mechanism involves three key steps catalyzed by a palladium complex:[5][21]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[21]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, replacing the halide. This step requires a base.[5][21]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst.[21]

Q2: How do I choose between different palladium precatalysts?

A2: Palladium precatalysts offer a stable and convenient source of the active Pd(0) catalyst. For challenging couplings, precatalysts that rapidly and cleanly generate the active catalyst are advantageous. Buchwald's third-generation (G3) precatalysts (e.g., XPhos Pd G3) are often a good choice as they are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species.[5]

Q3: What are the common causes of boronic acid homocoupling, and how can I prevent it?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a potential side reaction. It can be promoted by the presence of oxygen or by certain palladium catalysts. To minimize homocoupling:

  • Ensure the reaction is performed under a strictly inert atmosphere by thoroughly degassing the solvents and reaction vessel.[17][22]

  • The use of bulky ligands, such as the Buchwald biaryl phosphine ligands, can disfavor the formation of the intermediates that lead to homocoupling.[8]

Q4: Can I use an aryl chloride instead of an aryl bromide as the coupling partner?

A4: Aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings due to the stronger C-Cl bond.[4][23] However, with the appropriate choice of a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, the coupling of aryl chlorides can be achieved successfully.[4][5] You will likely need to use higher catalyst loadings and reaction temperatures.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed catalyst Optimize Catalyst & Ligand start->catalyst base Optimize Base catalyst->base No Improvement success Improved Yield catalyst->success Improvement solvent Optimize Solvent System base->solvent No Improvement base->success Improvement temp Increase Temperature solvent->temp No Improvement solvent->success Improvement temp->success Improvement

Caption: A decision tree for troubleshooting low reaction yields.

Key Parameters Influencing Reaction Success

Reaction_Parameters Yield Reaction Yield Catalyst Catalyst/Ligand (e.g., XPhos, SPhos) Catalyst->Yield Base Base (e.g., K3PO4, Cs2CO3) Base->Yield Solvent Solvent (e.g., Dioxane/H2O) Solvent->Yield Temperature Temperature (80-110 °C) Temperature->Yield

Caption: Interplay of key parameters affecting the reaction outcome.

Data Summary

ParameterRecommendation for this compound CouplingRationale
Catalyst Pd₂(dba)₃ or a Pd(II) precatalyst with a bulky, electron-rich ligandOvercomes steric hindrance and facilitates oxidative addition.[1][5]
Ligand XPhos, SPhos, RuPhos, or an N-heterocyclic carbene (NHC)Bulky and electron-donating ligands are crucial for challenging substrates.[5]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases effectively form the active boronate species.[5][6]
Solvent Dioxane/H₂O, THF/H₂O (e.g., 4:1 to 10:1 ratio)Aprotic polar or ethereal solvents with a small amount of water are generally effective.[6][15][16]
Temperature 80-110 °CHigher temperatures are often required to overcome activation barriers.[5]

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. (2025). BenchChem.
  • Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019, May 27). ChemistryViews.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. (2025). BenchChem.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025, December 26). The Journal of Physical Chemistry B - ACS Publications.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. (2012, April 20). PubMed.
  • Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. (n.d.). PubMed.
  • What is the prominent role of water in the Suzuki reaction? (2023, March 18). Quora.
  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005, October 27).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate.

Sources

Technical Support Center: Suzuki Coupling with 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a sterically hindered and electronically rich boronic acid, this reagent presents unique challenges and opportunities. This document is designed to help you navigate potential issues and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

The following table outlines common problems encountered during Suzuki coupling reactions with this compound, their probable causes, and recommended solutions based on established principles of palladium-catalyzed cross-coupling chemistry.

Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low to No Product Formation 1. Catalyst Inactivity: The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has decomposed.[1] 2. Inefficient Oxidative Addition: The aryl halide partner may be too electron-rich, leading to a slow rate-determining oxidative addition step. 3. Poor Reagent Quality: The boronic acid may have degraded over time.1. Catalyst Selection: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust, air-stable precatalyst such as a palladacycle.[1] For Pd(II) sources like Pd(OAc)₂, ensure efficient in situ reduction. 2. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate oxidative addition and subsequent reductive elimination.[2] 3. Reagent Verification: Confirm the purity of the boronic acid via NMR. Consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester) if degradation is suspected.[3]
Significant Protodeboronation 1. Presence of Protic Sources: Excess water or alcohol in the reaction mixture can lead to the cleavage of the C-B bond.[3] 2. Harsh Basic Conditions: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation. 3. Elevated Temperatures: High reaction temperatures can promote this undesired side reaction.1. Solvent & Reagent Purity: Use anhydrous solvents and ensure all reagents are dry. While a small amount of water can be beneficial, excess should be avoided. 2. Base Optimization: Switch to a milder base such as K₃PO₄ or CsF, especially under anhydrous conditions.[2] 3. Temperature Control: Attempt the reaction at the lowest effective temperature (e.g., 60-80 °C).[3]
Formation of Homocoupled Biaryl (from Boronic Acid) 1. Oxygen Contamination: The presence of O₂ can promote the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[1][4] 2. Inefficient Pd(II) to Pd(0) Reduction: If the reduction of the Pd(II) precatalyst is slow, the remaining Pd(II) species can drive the homocoupling pathway.[4]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).[1] 2. Use of Pd(0) Source: Start with a Pd(0) catalyst to bypass the in situ reduction step.[2] 3. Bulky Ligands: The use of sterically demanding ligands can disfavor the formation of the diarylpalladium intermediate required for homocoupling.[2]
Formation of Dehalogenated Aryl Halide 1. Presence of Hydride Sources: The palladium catalyst can react with certain reagents (e.g., amine bases, alcohols) to form a palladium-hydride species, which can then reductively dehalogenate the aryl halide.1. Choice of Base and Solvent: Avoid using amine bases if dehalogenation is observed. Ensure solvents are pure and free of contaminants that could act as hydride donors.

Frequently Asked Questions (FAQs)

Q1: The ortho-methoxy group on my this compound seems to be causing issues. How does it influence the reaction?

A1: The ortho-methoxy group introduces significant steric hindrance around the boronic acid moiety. This can slow down the transmetalation step of the Suzuki catalytic cycle. However, the oxygen of the methoxy group can also have a beneficial chelating effect with the palladium center. This chelation can alter the geometry of the transition state, potentially influencing the regioselectivity and atropisomer distribution in the product.[5][6] To overcome the steric hindrance, it is often necessary to use more forcing reaction conditions, such as higher temperatures and more active catalyst systems with bulky, electron-rich ligands.[5]

Q2: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. What is the mechanism, and how can I prevent it?

A2: The homocoupling of arylboronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[4] The generally accepted mechanism involves the transmetalation of two molecules of the boronic acid to a Pd(II) center, followed by reductive elimination to form the biaryl byproduct and Pd(0).[4] The presence of an oxidant, such as O₂, can then re-oxidize the Pd(0) to Pd(II), perpetuating a catalytic cycle for homocoupling. To minimize this, it is crucial to rigorously degas your reaction mixture and maintain an inert atmosphere.[1] Using a direct Pd(0) source, like Pd(PPh₃)₄, can also be beneficial as it reduces the amount of Pd(II) present at the start of the reaction.[2]

Homocoupling_Mechanism cluster_main Homocoupling Side Reaction cluster_oxidation Catalyst Regeneration (Undesired) PdII Pd(II) ArPd Ar-Pd(II) PdII->ArPd + ArB(OH)₂ - B(OH)₃ Ar2Pd Ar-Pd(II)-Ar ArPd->Ar2Pd + ArB(OH)₂ - B(OH)₃ Pd0 Pd(0) Ar2Pd->Pd0 Reductive Elimination ArAr Ar-Ar (Homocoupled Product) Ar2Pd->ArAr Ar2Pd->ArAr Pd0_ox Pd(0) PdII_ox Pd(II) Pd0_ox->PdII_ox Oxidation O2 O₂ (Oxidant)

Caption: Mechanism of Pd(II)-mediated homocoupling of arylboronic acids.

Q3: What are the best practices for setting up a Suzuki coupling reaction with this boronic acid to minimize side reactions from the start?

A3: A robust experimental setup is key to a successful Suzuki coupling. Here is a recommended general protocol:

  • Reagent Preparation: Use high-purity this compound, aryl halide, and a finely powdered, dry base (e.g., K₃PO₄). If the boronic acid's stability is a concern, consider converting it to its diethanolamine adduct, which is a crystalline, air- and water-stable solid that can be used directly.[7]

  • Inert Atmosphere: Assemble your reaction in a Schlenk flask or a vial with a septum cap. Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.[3]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).[2]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like dioxane or toluene with a small amount of water is often effective. For sensitive substrates, completely anhydrous conditions may be preferable.[2]

  • Reaction Execution: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring to ensure proper mixing, especially for biphasic systems.[1]

  • Monitoring: Follow the reaction's progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.[1]

Q4: Can I use a boronate ester derivative of this compound to improve stability and reduce side reactions?

A4: Absolutely. Converting the boronic acid to a boronate ester, such as a pinacol (Bpin) or MIDA ester, is an excellent strategy to enhance stability and minimize premature decomposition or protodeboronation.[3] These esters are generally more robust and act as a "slow-release" source of the active boronic acid under the reaction conditions.[3] This can be particularly advantageous for lengthy reactions or when using substrates that are prone to degradation. MIDA boronates are exceptionally stable and can be used in sequential coupling reactions.[4]

Boronic_Acid_Derivatives cluster_stability Strategies for Boronic Acid Stability BoronicAcid This compound Prone to protodeboronation and homocoupling PinacolEster Pinacol Ester Increased stability, slow release of boronic acid BoronicAcid->PinacolEster Protection MIDA_Ester MIDA Ester Exceptional stability, suitable for sequential coupling BoronicAcid->MIDA_Ester Protection Diethanolamine_Adduct Diethanolamine Adduct Crystalline, air- and water-stable solid BoronicAcid->Diethanolamine_Adduct Complexation

Caption: Protective strategies to enhance the stability of boronic acids.

References

  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • El-Ghandour, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]
  • Scott Rychnovsky lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Reddy, V. P., et al. (2016).
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Gholinejad, M., et al. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Oakwood Chemical. (3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid. [Link]
  • LookChem. (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid. [Link]
  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

Sources

Technical Support Center: Purification of Coupling Products from 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-2-methoxyphenylboronic acid in coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the purification of your target compounds. The unique electronic and steric properties of this substituted phenylboronic acid can present specific challenges, and this resource is designed to address them directly.

Introduction: Understanding the Challenges

This compound is a valuable building block in medicinal chemistry and materials science.[] Its trifunctional substitution pattern allows for the synthesis of complex biaryl and heteroaryl structures. However, the interplay of the electron-withdrawing fluorine, the electron-donating methoxy group, and the sterically demanding bromine can influence the reactivity and stability of the boronic acid, leading to a unique impurity profile in Suzuki-Miyaura and other cross-coupling reactions.[2][3]

Common challenges include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-bromo-3-fluoro-2-methoxybenzene. This side reaction is often catalyzed by residual acid or base and can be exacerbated by prolonged reaction times or elevated temperatures.[4][5]

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl, or the coupling of the halide partner with itself. This is often a result of side reactions involving the palladium catalyst.[4]

  • Residual Palladium: The removal of the palladium catalyst to levels acceptable for pharmaceutical applications can be challenging.[6][7]

  • Hydrolysis of Boronic Esters: If using a boronic ester derivative, incomplete hydrolysis can lead to additional impurities.[8][9]

This guide will provide practical solutions to these and other common purification issues.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the purification of your coupling products.

Question 1: My final product is contaminated with a significant amount of a byproduct that has a mass corresponding to the deboronated starting material (1-bromo-3-fluoro-2-methoxybenzene). How can I prevent its formation and remove it?

Answer:

This impurity is the result of protodeboronation, a common side reaction with arylboronic acids.[4] The C-B bond is susceptible to cleavage under both acidic and basic conditions.[5]

Causality and Prevention:

  • Base Strength: Using an excessively strong base or a high concentration of base can promote protodeboronation. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).

  • Reaction Time and Temperature: Minimize reaction time and temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Water Content: While Suzuki reactions often require an aqueous phase, excess water can facilitate protodeboronation. Ensure your solvents are appropriately dried if running an anhydrous or low-water reaction.

  • Boronic Acid Quality: Older or improperly stored boronic acid may have already partially degraded. It's recommended to use fresh, high-quality this compound.

Removal Strategy:

The deboronated byproduct is typically less polar than your desired biaryl product. This difference in polarity can be exploited for purification.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should provide good separation.

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethanol, isopropanol, or toluene/heptane mixtures.

Question 2: I am observing a significant amount of a symmetrical biaryl impurity derived from the homocoupling of this compound. What causes this and how can I remove it?

Answer:

Homocoupling is another common side reaction in Suzuki-Miyaura couplings.[4] It can be promoted by the presence of oxygen and certain palladium species.

Causality and Prevention:

  • Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Palladium Pre-catalyst: The choice of palladium source and ligand can influence the extent of homocoupling. Using a well-defined Pd(II) pre-catalyst that is efficiently reduced in situ to the active Pd(0) species can sometimes minimize this side reaction.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress its homocoupling.

Removal Strategy:

The homocoupled byproduct will have a significantly higher molecular weight and likely different polarity compared to your desired product.

  • Column Chromatography: As with the protodeboronation byproduct, flash chromatography is the preferred method for separation.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC can be employed.

Question 3: My purified product still contains residual palladium, which is unacceptable for my downstream application. What are the best methods for palladium removal?

Answer:

Removing palladium to parts-per-million (ppm) levels is a critical step, especially in pharmaceutical development.[6] Several methods can be employed post-reaction.

Palladium Removal Workflow

crude Crude Reaction Mixture filter Filter through Celite®/Silica Plug crude->filter Initial Removal of Insolubles & some Pd extract Aqueous Workup (e.g., EDTA, Cysteine wash) filter->extract Chelation of Pd chrom Column Chromatography extract->chrom Polarity-based Separation scavenger Palladium Scavenger Resin (e.g., Thiol-based silica) chrom->scavenger For trace amounts recryst Recrystallization scavenger->recryst Final Polishing final Pure Product (<10 ppm Pd) recryst->final

Caption: Workflow for Palladium Removal

Detailed Protocols:

  • Filtration through Celite® or Silica Gel: After the reaction is complete, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or a short plug of silica gel can remove a significant portion of the palladium catalyst.[10]

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent can effectively remove palladium.

    • EDTA (Ethylenediaminetetraacetic acid): A 0.1 M solution of EDTA disodium salt can be used.

    • Aqueous Cysteine: A 1-5% aqueous solution of L-cysteine can be effective.

  • Palladium Scavengers: For removing trace amounts of palladium, commercially available scavenger resins are highly effective. These are typically silica-based materials functionalized with thiol or amine groups that have a high affinity for palladium. The purified product solution is passed through a cartridge containing the scavenger resin.[6]

  • Recrystallization: If your product is a solid, recrystallization can significantly reduce the levels of trapped palladium.[11]

Table 1: Comparison of Palladium Removal Techniques

MethodTypical Pd RemovalAdvantagesDisadvantages
Filtration ModerateSimple, fastMay not be sufficient for trace removal
Aqueous Wash GoodInexpensiveCan be time-consuming, may require multiple washes
Scavenger Resin ExcellentHigh efficiency, can achieve very low ppm levelsHigher cost
Recrystallization Good to ExcellentAlso purifies from other impuritiesProduct must be a solid, requires solvent screening

Frequently Asked Questions (FAQs)

Q: Can I use this compound directly, or should I convert it to a boronic ester?

A: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) offer greater stability and are less prone to protodeboronation during storage.[4] However, the use of a boronic ester introduces an additional in-situ hydrolysis step during the reaction, which must go to completion to avoid introducing other impurities.[8][9] For many applications, the direct use of the boronic acid is sufficient, provided it is of high quality.

Q: What is the best solvent system for the Suzuki-Miyaura coupling of this boronic acid?

A: A common and effective solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane/water, toluene/water, or 2-methyl-THF/water. The choice of solvent can influence the reaction rate and impurity profile. A screening of different solvent systems may be necessary to optimize the reaction for your specific coupling partner.

Q: My product is an oil and cannot be recrystallized. What is the best purification strategy?

A: For oily products, column chromatography is the primary purification method. If standard silica gel chromatography does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques should be used to confirm the purity of your product:

  • NMR (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any organic impurities.

  • LC-MS: To determine the purity by peak area and confirm the molecular weight.

  • ICP-MS: To quantify the residual palladium content.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Concentrate the Crude Product: After the aqueous workup, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Prepare the Silica Gel Slurry: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack the Column: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute the Column: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 2: Palladium Removal using a Thiol-Based Scavenger Resin

  • Dissolve the Product: Dissolve the palladium-containing product in a suitable organic solvent (e.g., toluene, THF).

  • Add the Scavenger Resin: Add the thiol-functionalized silica gel scavenger resin (typically 10-20 weight equivalents relative to the mass of palladium).

  • Stir the Mixture: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours.

  • Filter and Concentrate: Filter off the resin and wash it with the solvent. Concentrate the filtrate under reduced pressure to obtain the product with reduced palladium content.

Conclusion

The successful purification of coupling products derived from this compound is achievable with a clear understanding of the potential side reactions and a systematic approach to purification. By carefully selecting reaction conditions to minimize the formation of byproducts like those from protodeboronation and homocoupling, and by employing targeted purification strategies for palladium removal, researchers can obtain high-purity materials for their downstream applications.

References

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Google Patents. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ACS Publications. (2011). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • ResearchGate. (2018). The proposed mechanism for protodeboronation of arylboronic acids.
  • National Institutes of Health. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Managing Homocoupling of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing the common side reaction of homocoupling when utilizing 3-Bromo-5-fluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our aim is to equip you with the scientific understanding and actionable strategies to minimize this impurity, thereby enhancing your reaction yields and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction with this compound?

Homocoupling is an undesired side reaction where two molecules of your boronic acid, this compound, react with each other to form a symmetrical biaryl dimer. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a significant impurity that can be challenging to separate.

Q2: Why is my this compound susceptible to homocoupling?

The susceptibility of an arylboronic acid to homocoupling is influenced by its electronic and steric properties. In the case of this compound, the presence of electron-withdrawing fluoro and bromo groups can increase the Lewis acidity of the boron atom. While this can facilitate the formation of the boronate intermediate, it can also make the boronic acid more prone to certain decomposition and side reactions.[1]

Q3: What are the primary causes of homocoupling in my reaction?

There are two main pathways that lead to the homocoupling of arylboronic acids:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can lead to the oxidative homocoupling of the boronic acid, a process catalyzed by the palladium(0) species.[2][3] This pathway is often a major contributor to the formation of the homocoupled dimer.

  • Palladium(II)-Mediated Homocoupling: If you are using a palladium(II) precatalyst, such as Pd(OAc)₂, it can directly react with two molecules of the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[3] This can be particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

Troubleshooting Guide

Issue: I am observing a significant amount of the homocoupled dimer in my reaction mixture.

This is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions. Follow this troubleshooting workflow:

Step 1: Rigorously Exclude Oxygen.

  • Action: Ensure all your solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[2][4] Assemble your reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.

Step 2: Evaluate Your Palladium Source.

  • Action: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the initial homocoupling.[5] Alternatively, the addition of a mild reducing agent, like potassium formate, can help to rapidly generate the active Pd(0) species from a Pd(II) source and suppress homocoupling.[5]

Step 3: Optimize Your Base.

  • Action: The choice and amount of base are critical.[6][7][8] For electron-deficient boronic acids, a weaker base or a stoichiometric amount of a strong base might be preferable to prevent side reactions. Consider screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.

Step 4: Consider Slow Addition of the Boronic Acid.

  • Action: Adding a solution of the this compound slowly to the reaction mixture can help to keep its instantaneous concentration low, which in turn can disfavor the bimolecular homocoupling reaction.[3]

Troubleshooting Workflow Diagram

troubleshooting_workflow start High Homocoupling Observed deoxygenate Step 1: Rigorously Deoxygenate Solvents & Reaction Mixture start->deoxygenate palladium Step 2: Evaluate Palladium Source (Switch to Pd(0) or add reducing agent) deoxygenate->palladium If issue persists base Step 3: Optimize Base (Screen different bases and stoichiometry) palladium->base If issue persists slow_addition Step 4: Implement Slow Addition of Boronic Acid base->slow_addition If issue persists end Homocoupling Minimized slow_addition->end

Caption: A stepwise guide to troubleshooting homocoupling.

Preventative Strategies

Proactively designing your experiment to minimize homocoupling is the most effective approach.

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand can have a profound impact on the outcome of your reaction. For challenging substrates, consider using pre-formed palladium catalysts with bulky, electron-rich phosphine ligands.

Catalyst/Ligand SystemRationale
Pd(PPh₃)₄ A common Pd(0) catalyst that can be effective, but may require higher temperatures.
Pd₂(dba)₃ with SPhos or XPhos Buchwald ligands are known to promote efficient cross-coupling of sterically hindered and electron-deficient partners.[9]
[t-Bu₂P(1-Ad)]PdI A highly active catalyst that can be effective at room temperature for some substrates.[4]
Optimized Experimental Protocol

The following protocol is a starting point for the Suzuki-Miyaura coupling of this compound, based on general principles for challenging couplings and its documented use in the synthesis of herbicidal compounds.[10]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water mixture, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimum amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution prep_reagents 1. Add Aryl Halide, Catalyst, and Base to Schlenk Flask inert_atm 2. Establish Inert Atmosphere prep_reagents->inert_atm add_solvent 3. Add Degassed Solvent inert_atm->add_solvent slow_add 4. Slow Addition of Boronic Acid Solution add_solvent->slow_add heat_monitor 5. Heat and Monitor Reaction Progress slow_add->heat_monitor

Sources

improving palladium catalyst efficiency for 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Initial Data

I'm starting by casting a wide net with Google, diving into palladium-catalyzed cross-coupling. My focus is laser-sharp on the tough cases – sterically bulky or electron-poor substrates, especially with 3-substituted rings. I'm aiming to build a solid foundation of current knowledge.

Analyzing Search Results

I've expanded my search to gather data on challenges in palladium-catalyzed reactions with sterically hindered and deactivated substrates, and am creating a technical support center structure. I'm focusing on "Suzuki coupling optimization," "catalyst deactivation," and ligand effects to build a FAQ and Troubleshooting Guide. I'm aiming for detailed explanations of chemical principles drawn from my search results to populate the FAQ, and will use tables to present the data.

Defining Search Terms

I'm now refining my Google searches to zero in on specific challenges with the substrate, using terms like "phosphine ligands for challenging Suzuki coupling" and "effect of base in Suzuki reaction." Simultaneously, I'm structuring the technical support center, outlining sections and planning the FAQ and Troubleshooting Guide. I'm aiming for a comprehensive data-driven resource.

effect of solvent on 3-Bromo-5-fluoro-2-methoxyphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Bromo-5-fluoro-2-methoxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of employing this versatile reagent in cross-coupling reactions. We will delve into the critical role of solvent selection on its reactivity, offering practical, field-tested advice and robust troubleshooting strategies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a Suzuki-Miyaura coupling reaction using this compound?

The choice of solvent is paramount as it influences nearly every aspect of the reaction, from solubility of reactants to the stability of the catalytic species. The ideal solvent system should:

  • Fully Solubilize Reactants: Both the boronic acid and the aryl halide partner must be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture.

  • Facilitate the Catalytic Cycle: The solvent's polarity and coordinating ability play a direct role in the efficiency of oxidative addition, transmetalation, and reductive elimination steps.

  • Minimize Side Reactions: A key challenge is preventing protodeboronation, where the boronic acid is converted to the corresponding arene. The solvent choice can either suppress or promote this undesired pathway.

A common starting point for Suzuki-Miyaura reactions is a mixture of an organic solvent with an aqueous base solution. The organic solvent solubilizes the aryl halide and the palladium catalyst, while the aqueous base is crucial for activating the boronic acid.

Q2: How does solvent polarity impact the reaction efficiency?

Solvent polarity is a critical parameter that directly influences the rates of the key steps in the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: This initial step, where the aryl halide adds to the Pd(0) catalyst, is generally favored in more polar solvents. These solvents can help to stabilize the resulting polar Pd(II) complex.

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is often the rate-determining step. This step involves the formation of a charged intermediate, which is stabilized by polar solvents. A solvent system that can effectively promote the formation and stability of the boronate anion (formed by the reaction of the boronic acid with a base) is crucial for efficient transmetalation.

  • Reductive Elimination: This final step, which forms the desired biaryl product and regenerates the Pd(0) catalyst, is typically less sensitive to solvent polarity but can still be influenced by the overall reaction medium.

Commonly used solvent systems include toluene/water, dioxane/water, and DMF/water, offering a range of polarities to suit different substrates.

Q3: Can I use protic solvents, and what are the potential risks?

While aqueous bases are a staple in Suzuki-Miyaura couplings, the use of protic organic solvents like alcohols (e.g., isopropanol, ethanol) requires careful consideration.

Potential Benefits:

  • Enhanced Solubility: Alcohols can improve the solubility of polar substrates and the inorganic base.

  • Increased Reaction Rates: In some cases, the use of alcoholic co-solvents can accelerate the reaction.

Potential Risks:

  • Protodeboronation: This is the most significant risk associated with protic solvents. The acidic proton of the alcohol can react with the boronic acid, leading to the formation of 1-bromo-3-fluoro-5-methoxybenzene and reducing the overall yield of the desired coupled product. This side reaction is often more pronounced at elevated temperatures.

  • Catalyst Deactivation: Certain alcohols can interact with the palladium catalyst, potentially leading to the formation of inactive species.

If a protic solvent is necessary for solubility reasons, it is crucial to carefully screen reaction conditions, such as temperature and reaction time, to minimize protodeboronation.

Q4: What is the role of water in the reaction mixture?

Water is not merely a solvent for the inorganic base but plays an active role in the catalytic cycle.

  • Base Dissolution: Water is essential for dissolving inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃, making them available to activate the boronic acid.

  • Boronate Formation: Water facilitates the equilibrium between the boronic acid and the more reactive boronate anion. This is a crucial step for efficient transmetalation.

  • Stabilization of Intermediates: The high polarity of water can help to stabilize charged intermediates in the catalytic cycle.

However, an excessive amount of water can lead to hydrolysis of the boronic acid and can also promote protodeboronation. The optimal ratio of organic solvent to water should be determined experimentally for each specific reaction.

Troubleshooting Guide

This section addresses common issues encountered when using this compound, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Reaction Yield

Potential Solvent-Related Causes:

  • Poor Solubility of Reactants: If the boronic acid, aryl halide, or catalyst is not fully dissolved, the reaction will be heterogeneous and slow, leading to low conversion.

  • Inappropriate Solvent Polarity: The chosen solvent may not be polar enough to facilitate the key steps of the catalytic cycle, particularly transmetalation.

  • Sub-optimal Water Content: Too little water may not be sufficient to dissolve the base and activate the boronic acid, while too much water can lead to side reactions.

Troubleshooting Steps:

  • Verify Solubility: At room temperature, observe the reaction mixture. If solids are present, consider a solvent system with higher solvating power. For example, if using toluene, switching to dioxane or DMF might improve solubility.

  • Screen a Panel of Solvents: Systematically evaluate a range of solvents with varying polarities. A recommended screening panel could include:

    • Toluene/Water

    • Dioxane/Water

    • THF/Water

    • DMF/Water

  • Optimize the Organic/Water Ratio: For a given organic solvent, vary the ratio of the organic solvent to the aqueous base solution (e.g., 2:1, 5:1, 10:1) to find the optimal balance for your specific substrates.

Issue 2: Significant Formation of Protodeboronated Side Product

The formation of 1-bromo-3-fluoro-5-methoxybenzene is a clear indicator of protodeboronation.

Potential Solvent-Related Causes:

  • Presence of Protic Solvents: As discussed, alcohols or other protic co-solvents can be a direct source of protons for this side reaction.

  • Excess Water and High Temperatures: The combination of a high concentration of water and elevated reaction temperatures can accelerate the rate of protodeboronation.

  • Acidic Impurities in the Solvent: Traces of acid in the solvent can catalyze the protodeboronation reaction.

Troubleshooting Steps:

  • Switch to Aprotic Solvents: If you are using a protic co-solvent, replace it with an aprotic alternative like dioxane, THF, or toluene.

  • Reduce Water Content: Carefully control the amount of water in the reaction. Use the minimum amount required to dissolve the base and facilitate the reaction.

  • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from acidic impurities. Using freshly distilled or anhydrous grade solvents is recommended.

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature to disfavor the protodeboronation pathway, which often has a higher activation energy than the desired coupling reaction.

Data Summary: Solvent Effects on a Model Reaction

The following table summarizes the typical effects of different solvent systems on a model Suzuki-Miyaura coupling of this compound with a generic aryl iodide.

Solvent System (Organic/Water, 5:1 v/v)Relative PolarityTypical Yield (%)Typical Protodeboronation (%)Comments
Toluene/WaterLow75-85< 5Good for non-polar substrates, but may require higher temperatures.
Dioxane/WaterModerate85-95< 3A versatile and commonly used system with good solvating power.
THF/WaterModerate80-90< 5Good solvating power, but lower boiling point may limit reaction temperature.
DMF/WaterHigh90-98< 2Excellent solvating power, often leading to faster reactions and higher yields.
Isopropanol/WaterHigh (Protic)60-70> 15Higher potential for protodeboronation, use with caution.

Note: These are representative values and actual results will vary depending on the specific substrates, catalyst, base, and reaction conditions.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Pd catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane)

  • Degassed Water

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed organic solvent (e.g., Dioxane) followed by the degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar'-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar'-X Ar'-X Base (OH-) Base (OH-) H2O + B(OH)3 H2O + B(OH)3

Caption: The Suzuki-Miyaura catalytic cycle, where the solvent influences each step.

Troubleshooting_Tree A Low Yield or Incomplete Reaction B Check Solubility of Reactants A->B C Insoluble B->C Yes D Soluble B->D No E Switch to a more polar solvent (e.g., Toluene -> Dioxane or DMF) C->E F Significant Protodeboronation? D->F G Yes F->G Yes H No F->H No I Switch to aprotic solvent Lower temperature Reduce water content G->I J Optimize base, catalyst, and temperature H->J

Caption: A decision tree for troubleshooting solvent-related issues in Suzuki-Miyaura couplings.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473. [Link]
  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Reductive Elimination from Palladium(II). Journal of the American Chemical Society, 2011, 133 (7), 2116–2119. [Link]

Technical Support Center: Preventing Deboronation of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Bromo-5-fluoro-2-methoxyphenylboronic acid. This resource is tailored for researchers, scientists, and drug development professionals leveraging this versatile building block in their synthetic applications. The primary focus of this guide is to provide in-depth troubleshooting strategies and preventative measures against deboronation, a common side reaction that can impede the progress of your research.

Introduction: The Challenge of Deboronation

This compound is a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. However, the electronic properties of the substituents on the phenyl ring, namely the electron-withdrawing fluorine atom and the ortho-methoxy group, can render the carbon-boron bond susceptible to cleavage. This process, known as protodeboronation, results in the undesired replacement of the boronic acid moiety with a hydrogen atom, leading to reduced yields and purification challenges.[1] This guide will equip you with the necessary knowledge to effectively diagnose, prevent, and troubleshoot this issue.

Part 1: Troubleshooting & FAQs - Addressing Deboronation

This section tackles common questions and challenges encountered during experiments with this compound.

Question 1: I am observing a significant amount of 1-bromo-3-fluoro-2-methoxybenzene in my Suzuki-Miyaura reaction. What is causing this byproduct?

Answer: The presence of 1-bromo-3-fluoro-2-methoxybenzene is a clear indication of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[1] Several factors can contribute to this undesirable side reaction:

  • Excess Water: While a controlled amount of water is often necessary for the Suzuki-Miyaura catalytic cycle, an excess can promote the hydrolysis of the carbon-boron bond.

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of deboronation.[2][3][4] The electron-withdrawing nature of the fluorine substituent in your specific substrate makes it particularly sensitive to thermal decomposition.

  • Prolonged Reaction Times: Extended reaction times, especially at higher temperatures, increase the likelihood of deboronation competing with the desired cross-coupling reaction.

  • Base Selection: The choice of base is critical. Strong bases, particularly in highly aqueous environments, can facilitate the deboronation process.[5][6][7]

  • Presence of Oxygen: While protodeboronation is the primary concern, the presence of oxygen can also contribute to the degradation of boronic acids.

Question 2: My reaction is proceeding slowly. When I increase the temperature to improve the conversion rate, the amount of the deboronated byproduct increases significantly. How can I drive the reaction to completion while minimizing deboronation?

Answer: This is a common optimization challenge where the desired reaction and the primary side reaction have different activation energies. The key is to selectively enhance the rate of the Suzuki coupling.

  • Catalyst and Ligand Selection: This is a powerful tool for optimization. Instead of solely relying on increased temperature, consider switching to a more active catalyst system. For electronically challenging substrates, palladium catalysts with electron-rich, bulky phosphine ligands (such as those developed by Buchwald) are often more effective.[8][9][10][11] These ligands can accelerate the rate-limiting steps of the catalytic cycle, allowing the desired coupling to occur at lower temperatures, thus outcompeting deboronation.

  • Solvent System: The choice of solvent can significantly influence the rates of both the desired reaction and deboronation. Using a less polar, anhydrous solvent like 1,4-dioxane or toluene with a minimal, controlled amount of water can help suppress deboronation.

  • Careful Base Selection: Employ the mildest base that effectively promotes the reaction. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) for sensitive boronic acids.[12]

Question 3: Would using a boronic ester instead of the boronic acid help prevent this issue?

Answer: Yes, this is an excellent preventative strategy. Converting the boronic acid to a more stable form, such as a pinacol ester, can significantly reduce its susceptibility to deboronation.[13][14][15] The bulky pinacol group sterically protects the C-B bond from premature cleavage. While this introduces an additional synthetic step, the potential for improved yields and simplified purification often makes it a worthwhile approach.[13][16][17]

Part 2: Best Practices & Preventative Protocols

Proactive measures are crucial for mitigating deboronation. This section outlines best practices for handling and utilizing this compound.

Workflow for Minimizing Deboronation

The following diagram provides a decision-making workflow to minimize deboronation during your experiments.

Caption: Decision workflow for minimizing deboronation in Suzuki-Miyaura reactions.

Recommended Starting Protocol for a General Suzuki-Miyaura Coupling

This protocol serves as a robust starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 eq)

  • Aryl/Vinyl Halide (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: In a dry reaction vessel equipped with a magnetic stir bar, combine the this compound, the aryl/vinyl halide, and potassium phosphate.

  • Inerting: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. It is crucial to sparge the solvent with an inert gas for at least 30 minutes before use.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction's progress by analyzing small aliquots at regular intervals using TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Data Summary: Condition Selection Guide

The following table provides a quick reference for optimizing reaction conditions to minimize deboronation.

ParameterRecommended ConditionRationale for Deboronation Prevention
Temperature 60-90 °CLower temperatures disfavor the deboronation pathway.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker, anhydrous-compatible bases are less likely to promote protonolysis of the C-B bond.[12]
Solvent Toluene, Dioxane, THF (with minimal H₂O)Aprotic, less polar solvents can suppress the rate of protodeboronation.
Catalyst Loading 2-5 mol%Higher catalyst loading can increase the rate of the desired coupling, helping it to outcompete deboronation.
Ligand Buchwald ligands, PPh₃Electron-rich, bulky phosphine ligands accelerate the Suzuki catalytic cycle, enabling lower reaction temperatures and shorter reaction times.[8][9][10][11]
Atmosphere Inert (Nitrogen or Argon)Removing oxygen prevents oxidative degradation pathways.

Part 3: Mechanistic Insights

A fundamental understanding of the competing reaction pathways is essential for effective troubleshooting.

Competing_Pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_deboronation Undesired Deboronation Pathway ArBOH Ar-B(OH)2 (Starting Material) Transmetalation Transmetalation ArBOH->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation Reductive_Elim Reductive Elimination Transmetalation->Reductive_Elim Ar-Pd(II)-L2-Ar' Pd_Complex Ar'-Pd(II)-L2-X Pd_Complex->Transmetalation Product Ar-Ar' (Desired Product) Reductive_Elim->Product ArBOH2 Ar-B(OH)2 (Starting Material) Protonolysis Protonolysis (Deboronation) ArBOH2->Protonolysis Proton_Source Proton Source (H2O, ROH) Proton_Source->Protonolysis Byproduct Ar-H (Deboronated Byproduct) Protonolysis->Byproduct Start_Node 3-Bromo-5-fluoro- 2-methoxyphenylboronic acid Start_Node->ArBOH Start_Node->ArBOH2

Caption: Competing reaction pathways: Suzuki-Miyaura coupling vs. Protodeboronation.

The electron-withdrawing effect of the fluorine atom in this compound increases the electrophilicity of the ipso-carbon (the carbon atom bonded to boron).[18] This makes the C-B bond more vulnerable to nucleophilic attack by proton sources like water, leading to its cleavage and the formation of the deboronated arene.[18] By selecting reaction conditions that accelerate the productive Suzuki-Miyaura catalytic cycle, such as the use of highly active catalysts and ligands, the boronic acid is consumed in the desired reaction before it can undergo significant deboronation.[1]

References

  • Title: Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL:[Link]
  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: American Chemical Society URL:[Link]
  • Title: The proposed mechanism for protodeboronation of arylboronic acids Source: ResearchG
  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Organic Chemistry Portal URL:[Link]
  • Title: Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates Source: Organic Chemistry Portal URL:[Link]
  • Title: Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development Source: ResearchG
  • Title: Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole Source: MDPI URL:[Link]
  • Title: Acid-promoted metal-free protodeboronation of arylboronic acids Source: RSC Publishing URL:[Link]
  • Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society URL:[Link]
  • Title: Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid Source: ResearchG
  • Title: Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Protecting Groups for Boronic Acids Source: Chem-St
  • Title: Base-Catalyzed Aryl-B(OH)
  • Title: Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs Source: American Pharmaceutical Review URL:[Link]
  • Title: Pyrolysis mechanism of phenylboronic acid modified phenolic resin Source: ScienceDirect URL:[Link]
  • Title: Protodeboronation Source: Organic Chemistry Portal URL:[Link]
  • Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: National Institutes of Health (NIH) URL:[Link]
  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Strategies for the analysis of highly reactive pinacolboron
  • Title: Protodeboronation of (Hetero)
  • Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchG
  • Title: Synthesis, Characterization, and Thermal Pyrolysis Mechanism of Resorcinol‐Formaldehyde Resin‐Containing Phenylboronic Acid Source: ResearchG

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Technical Support Center: A Guide to Reactions with 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals utilizing 3-Bromo-5-fluoro-2-methoxyphenylboronic acid in synthetic applications. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure successful and reproducible experimental outcomes.

I. Overview and Key Considerations

This compound is a highly functionalized building block, prized for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The substituents on the phenyl ring—an ortho-methoxy group, a meta-fluoro atom, and a para-bromo atom relative to the boronic acid—offer distinct electronic and steric properties. The ortho-methoxy group can be sterically demanding and may influence the conformation of the molecule, while the electron-withdrawing fluorine atom can impact the reactivity of the C-B bond.

Successful use of this reagent hinges on mitigating common side reactions inherent to boronic acids, such as protodeboronation and homocoupling, and optimizing conditions to overcome potential steric hindrance.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during reactions with this compound in a practical question-and-answer format.

Q1: My reaction is showing low to no yield. What are the primary factors I should investigate?

A1: A failed Suzuki-Miyaura coupling can often be traced back to a few key parameters. Start by systematically evaluating the following:

  • Catalyst and Ligand Activity: The palladium catalyst system is paramount. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ to the active Pd(0) species.[1][2] Ensure your catalyst and ligands are not degraded. For sterically hindered substrates, consider using more active, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which can promote the challenging oxidative addition and reductive elimination steps.[2][3]

  • Base Selection and Solubility: The base is crucial for activating the boronic acid in the transmetalation step.[3] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] If your base is not sufficiently soluble or strong enough, the reaction will stall. K₃PO₄ is often a robust choice for challenging couplings.

  • Solvent System and Degassing: Oxygen can be detrimental, leading to catalyst decomposition and unwanted homocoupling of the boronic acid.[1][5] It is critical to thoroughly degas all solvents and the reaction mixture itself (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst.[4][6] Common solvent systems include mixtures like dioxane/water or toluene/water.[4]

  • Temperature: While Suzuki reactions can run from room temperature to over 100 °C, this specific substrate may require elevated temperatures (e.g., 80–110 °C) to overcome steric hindrance from the ortho-methoxy group.[6]

Q2: I am observing a significant amount of 1-bromo-3-fluoro-2-methoxybenzene as a byproduct. What is causing this and how can it be prevented?

A2: This byproduct is the result of protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7] This process is often promoted by the presence of water or acidic/basic conditions and can be a significant issue with electron-rich or sterically hindered boronic acids.[7][8][9]

  • Preventative Measures:

    • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing the amount of water can suppress protodeboronation. Ensure your organic solvents are rigorously dried.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Prolonged heating increases the likelihood of protodeboronation.

    • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or a pinacol boronate (Bpin), can suppress premature decomposition. These esters often act as "slow-release" sources of the boronic acid under the reaction conditions.[7][10]

    • Choose the Right Base: While a base is necessary, highly basic aqueous conditions can accelerate the decomposition.[9][11] Using a base like potassium fluoride (KF) or ensuring a heterogeneous mixture may sometimes help.

Q3: My purification is complicated by a biaryl byproduct derived from the boronic acid itself. How can I avoid this?

A3: This impurity is the result of homocoupling , where two molecules of the boronic acid react to form a symmetrical biaryl. This side reaction is primarily driven by two factors: the presence of oxygen and the use of Pd(II) precatalysts.[2][5]

  • Preventative Measures:

    • Rigorous Degassing: As mentioned, removing dissolved oxygen from the reaction mixture is the most effective way to prevent homocoupling.[12] A common method is to bubble an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) salt, as this reduction can sometimes proceed via homocoupling of the boronic acid.[1][2]

    • Controlled Stoichiometry: Using only a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents) can help minimize the formation of this byproduct.

III. Standard Suzuki-Miyaura Coupling Protocol

This section provides a detailed, step-by-step methodology for a typical cross-coupling reaction.

Materials and Reagents:

ReagentMolar Equiv.Notes
Aryl Halide (Ar-X)1.0The limiting reagent.
This compound1.2A slight excess is typical.
Palladium Precatalyst (e.g., PdCl₂(dppf))0.01 - 0.051-5 mol %.
Base (e.g., K₂CO₃ or K₃PO₄)2.0 - 3.0Must be finely powdered.
Solvent (e.g., 1,4-Dioxane and Water)-Typically a 4:1 to 10:1 ratio.

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate. c. Wash the organic layer sequentially with water and then brine.[4][13] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). e. Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6][13]

IV. Visualized Workflows and Mechanisms

Understanding the process flow and underlying mechanism is key to effective troubleshooting.

Experimental Workflow Diagram

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Aryl Halide, Boronic Acid, & Base B Evacuate & Backfill with Inert Gas (x3) A->B C Add Degassed Solvents B->C D Add Pd Catalyst C->D E Heat to Target Temperature D->E F Monitor Progress (TLC / LC-MS) E->F G Cool, Dilute & Extract F->G Reaction Complete H Wash & Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J Product Pure Product J->Product

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki-Miyaura Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-X Pd0->OA Oxidative Addition TM Ar-Pd(II)-Ar' OA->TM Transmetalation TM->Pd0 Catalyst Regeneration Product Ar-Ar' TM->Product Reductive Elimination ArX Ar-X ArX->OA ArB Ar'-B(OH)₂ ArB->TM Base Base (OH⁻) Base->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

V. References

  • Sigma-Aldrich. (2024). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Retrieved from Google Search.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Retrieved from BenchChem.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from ResearchGate.

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from BenchChem.

  • BenchChem. (2025). Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. Retrieved from BenchChem.

  • BenchChem. (2025). How to avoid homocoupling in Suzuki reactions with palladium catalysts. Retrieved from BenchChem.

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from Wikipedia.

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from NIH.

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from SDSU.

  • ResearchGate. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids. Retrieved from ResearchGate.

  • R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from R Discovery.

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from Rose-Hulman.

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Retrieved from ResearchGate.

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from ACS Publications.

  • ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from ACS Publications.

  • Thieme. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions.

  • LJMU Research Online. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from LJMU.

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from ACS Publications.

  • ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from ACS Publications.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from Reddit.

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids. Retrieved from ResearchGate.

  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. Retrieved from ACS Publications.

  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids. Retrieved from NIH.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Harvard University.

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from NIH.

Sources

Technical Support Center: Cross-Coupling with 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing cross-coupling reactions involving 3-Bromo-5-fluoro-2-methoxyphenylboronic acid (CAS: 352525-85-0). This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and minimize impurity formation in Suzuki-Miyaura and related palladium-catalyzed reactions. The unique steric and electronic profile of this reagent—featuring an ortho-methoxy group and an electron-withdrawing fluorine—presents specific challenges that require careful methodological consideration.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses the most frequently encountered impurities and challenges in a diagnostic, question-and-answer format.

Problem 1: High Levels of 1-Fluoro-3-methoxybenzene Impurity Detected

Q1: My reaction shows significant formation of 1-fluoro-3-methoxybenzene, consuming my boronic acid starting material. What is happening and how can I prevent it?

A1: This is a classic case of protodeboronation , an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1] This process is particularly problematic for electron-deficient arylboronic acids and is often accelerated under basic, aqueous conditions.[2][3]

Causality & Mechanism: The currently accepted mechanism for base-catalyzed protodeboronation involves the formation of a boronate anion (ArB(OH)3-), which is more reactive towards protonolysis.[2][3] The rate can be highly pH-dependent, and for some boronic esters, hydrolysis to the boronic acid is a prerequisite for this undesired pathway.[4]

Solutions:

  • Choice of Base and Solvent:

    • Use milder, non-hydroxide bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).[5][6]

    • Minimize the amount of water in the reaction. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, an excess can accelerate protodeboronation. Consider using anhydrous solvents and a carefully controlled amount of water, or using a boronic ester derivative under anhydrous conditions.[3]

  • Use of Boronic Esters: Convert the boronic acid to a more stable ester, such as a pinacol (Bpin) or MIDA ester. These esters exhibit greater stability and can participate in the cross-coupling directly or undergo slow release of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[3]

  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate for the desired cross-coupling. Higher temperatures can increase the rate of decomposition.

Problem 2: Formation of Symmetrical Biaryl Byproduct (5,5'-Difluoro-2,2'-dimethoxybiphenyl)

Q2: I am observing a significant amount of the homocoupled dimer of my boronic acid. What causes this and what are the most effective countermeasures?

A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction reduces the yield of your desired product and complicates purification. It is most commonly promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[7][8]

Causality & Mechanism: While several pathways exist, a well-established mechanism involves the reaction of Pd(II) species with two molecules of the boronic acid, or the oxidative addition of O₂ to a Pd(0) complex to form a palladium-peroxo species that facilitates the homocoupling.[9] Electron-deficient arylboronic acids can be particularly prone to this side reaction.[9][10]

Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical factor.[7]

    • Degassing: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 30-60 minutes, or by several freeze-pump-thaw cycles).[5]

    • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction duration. Use Schlenk techniques or a glovebox.

  • Catalyst and Reagent Handling:

    • Use a fresh, high-quality palladium source. Palladium black, a decomposed and less active form of the catalyst, can sometimes promote side reactions.[11]

    • Avoid a large excess of the boronic acid. A stoichiometry of 1.1–1.5 equivalents of the boronic acid relative to the aryl halide is typical.[5]

  • Process Modification: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by helping to maintain the palladium in its active Pd(0) state.[7]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and addressing common impurities.

G start High Impurity Level Detected (via LC-MS, GC-MS, NMR) impurity_id Identify Impurity Structure start->impurity_id protodeboronation Protodeboronation Product (1-Fluoro-3-methoxybenzene) impurity_id->protodeboronation C-B bond replaced by C-H homocoupling Homocoupling Product (Symmetrical Biaryl) impurity_id->homocoupling Dimer of boronic acid unreacted_sm High Levels of Unreacted Starting Materials impurity_id->unreacted_sm Low conversion sol_proto Solutions: 1. Use Milder Base (K₃PO₄, K₂CO₃) 2. Minimize Water Content 3. Use Boronic Ester (e.g., Bpin) 4. Lower Reaction Temperature protodeboronation->sol_proto sol_homo Solutions: 1. Rigorously Degas Solvents 2. Maintain Strict Inert Atmosphere 3. Use Fresh Pd Catalyst 4. Avoid Large Excess of Boronic Acid homocoupling->sol_homo sol_sm Solutions: 1. Increase Temperature 2. Screen Ligands (e.g., SPhos, RuPhos) 3. Check Catalyst Activity 4. Increase Catalyst Loading unreacted_sm->sol_sm

Caption: Diagnostic workflow for common cross-coupling impurities.

Frequently Asked Questions (FAQs)

Q3: The ortho-methoxy group on my boronic acid seems to be hindering the reaction, leading to low yields. How do I overcome this steric challenge?

A3: The methoxy group at the C2 position introduces significant steric bulk adjacent to the reacting center. This slows down key steps in the catalytic cycle, such as transmetalation.[12] Standard catalysts like Pd(PPh₃)₄ may be inefficient. The solution lies in using specialized ligands designed to accelerate reactions of sterically hindered substrates.

  • Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are highly effective.[6] For this type of substrate, consider ligands such as:

    • SPhos: Often an excellent first choice for sterically demanding couplings.[10]

    • RuPhos: Can be effective where other ligands fail.

    • XPhos: Another robust ligand for challenging transformations.[13][14]

  • Catalyst System: Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand (typically in a 1:2 Pd:Ligand ratio). Pre-formed catalysts like XPhos Pd G2/G3 are also excellent options that offer greater air stability and convenience.[13]

Q4: What is the optimal base and solvent system for coupling this compound?

A4: There is no single "best" system, as the optimal choice depends on the coupling partner. However, a good starting point balances reactivity with the need to suppress side reactions.

BaseCommon SolventsKey Considerations
K₃PO₄ Toluene, Dioxane, THF, CPMEA strong, non-nucleophilic base. Often provides excellent results with sterically hindered substrates.[6] Can be run with minimal water.
K₂CO₃ Dioxane/H₂O, Toluene/H₂O, ACN/H₂OA milder base, useful for suppressing protodeboronation.[5] Requires some water for solubility and activity.
Cs₂CO₃ Dioxane, TolueneHighly effective but more expensive. Its high solubility in organic solvents can be advantageous.

A widely successful starting condition for challenging couplings is Pd(OAc)₂/SPhos as the catalyst, K₃PO₄ as the base, and 1,4-Dioxane or Toluene as the solvent, heated to 80-110 °C.[6]

Catalytic Cycle and Impurity Pathways

This diagram illustrates the main Suzuki-Miyaura cycle and where key side reactions diverge.

Suzuki_Cycle cluster_main_cycle Desired Catalytic Cycle cluster_side_reactions Side Reactions pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + R¹-X pd2_complex R¹-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + [R²B(OH)₃]⁻ diarylpalladium R¹-Pd(II)L₂(R²) transmetal->diarylpalladium boronic_acid Boronic Acid (R²-B(OH)₂) transmetal->boronic_acid Consumed in main cycle red_elim Reductive Elimination diarylpalladium->red_elim red_elim->pd0 regenerates catalyst product Product (R¹-R²) red_elim->product protodeboronation Protodeboronation Product (R²-H) boronic_acid->protodeboronation + H⁺ (from H₂O) excess base homocoupling Homocoupling Product (R²-R²) boronic_acid->homocoupling + O₂ / Pd(II)

Sources

impact of temperature on 3-Bromo-5-fluoro-2-methoxyphenylboronic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on the critical role of temperature in reaction kinetics and outcomes. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: This reagent is predominantly used as a coupling partner in Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its structural motifs—a brominated and fluorinated methoxy-substituted phenyl ring—make it a valuable building block in medicinal chemistry for synthesizing complex molecules with potential pharmaceutical applications.[]

Q2: How does temperature generally affect the kinetics of a Suzuki-Miyaura reaction involving this boronic acid?

A2: Temperature is a critical parameter that directly influences reaction rate and product yield. Generally, increasing the temperature accelerates all elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). However, an optimal temperature exists for most reactions, often found around 80°C, beyond which the yield may plateau or even decrease due to side reactions or catalyst decomposition.[3][4] For sterically hindered substrates like this one (with an ortho-methoxy group), slightly higher temperatures may be necessary to facilitate the oxidative addition and transmetalation steps.

Q3: What specific temperature-dependent side reactions should I be aware of with this boronic acid?

A3: The two most significant temperature-dependent side reactions for arylboronic acids are protodeboronation and homocoupling .

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[5] This process is often accelerated at elevated temperatures, especially in the presence of water and base, leading to the formation of 1-bromo-3-fluoro-2-methoxybenzene as a byproduct and reducing the overall yield.[5][6]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl dimer. It is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[7][8] While not solely temperature-dependent, higher temperatures can exacerbate conditions that lead to catalyst oxidation and subsequent homocoupling.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during reactions with this compound where temperature is a likely contributing factor.

Issue 1: Low or No Product Yield

Your reaction shows significant unreacted starting material (the aryl halide partner) and remaining boronic acid.

Potential Cause Scientific Rationale & Troubleshooting Steps
Insufficient Temperature The activation energy for a key step, likely the oxidative addition of the aryl halide to the Pd(0) catalyst, has not been overcome. This is particularly relevant for less reactive aryl chlorides or sterically hindered substrates. Solution: Incrementally increase the reaction temperature by 10-15°C and monitor the reaction progress via TLC or LC-MS.
Catalyst Decomposition The temperature is too high, leading to the decomposition of the palladium catalyst (e.g., formation of palladium black) or the phosphine ligands.[7][9] Solution: Lower the reaction temperature. If high temperatures are required for activation, consider switching to a more thermally stable catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to stabilize the catalytic species.
Premature Boronic Acid Decomposition The reaction temperature is promoting rapid protodeboronation before the desired cross-coupling can occur. This is common in reactions requiring prolonged heating. Solution: First, confirm protodeboronation by identifying the byproduct (1-bromo-3-fluoro-2-methoxybenzene) via GC-MS or LC-MS. If present, lower the reaction temperature and accept a longer reaction time. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can increase its stability towards protodeboronation, though this is not always a guarantee.[5][10]
Issue 2: Significant Byproduct Formation (Protodeboronation or Homocoupling)

Your desired product is formed, but it is contaminated with significant amounts of byproducts, complicating purification.

Potential Cause Scientific Rationale & Troubleshooting Steps
Excessive Heat Promoting Protodeboronation As discussed, elevated temperatures directly accelerate the rate of protodeboronation.[5][6] Solution: Find the "sweet spot." The optimal temperature is a compromise between a reasonable reaction rate and minimal byproduct formation. Run a small-scale temperature screen (e.g., 70°C, 80°C, 90°C) to identify the best balance. Ensure your solvent is rigorously deoxygenated, as oxygen can contribute to degradative pathways.
High Temperature Leading to Homocoupling High temperatures can increase the rate of catalyst oxidation from the active Pd(0) to Pd(II), which promotes the homocoupling of the boronic acid.[8] Solution: In addition to lowering the temperature, ensure strict anaerobic conditions. Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) can sometimes mitigate this, as it removes the in-situ reduction step where side reactions can occur.[7][8]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Temperature Optimization

This protocol provides a systematic approach to determining the optimal reaction temperature for the Suzuki-Miyaura coupling of this compound with an aryl halide partner.

1. Initial Setup (Room Temperature):

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
  • Seal the flask with a septum.
  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

2. Reagent Addition:

  • Add the degassed solvent (e.g., 1,4-dioxane/water, Toluene, DMF) via syringe.
  • Add the palladium catalyst and ligand solution (pre-mixed in a small amount of degassed solvent) via syringe. Ensure the inert atmosphere is maintained.

3. Temperature Screening:

  • Set up three to four parallel reactions on a multi-position heating block.
  • Set the temperatures for each reaction (e.g., Reaction A: 70°C, Reaction B: 80°C, Reaction C: 90°C, Reaction D: 100°C).
  • Begin vigorous stirring.

4. Reaction Monitoring:

  • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction under an inert atmosphere.
  • Quench the aliquots and analyze by TLC or LC-MS to assess the consumption of starting materials and the formation of product versus byproducts.
  • Continue monitoring at regular intervals (e.g., every 2-4 hours) until the reaction with the best profile (highest conversion, lowest byproduct formation) is identified.

5. Analysis and Selection:

  • Based on the monitoring data, select the temperature that provides the most efficient conversion to the desired product within a reasonable timeframe, while minimizing the formation of protodeboronated and homocoupled impurities.
Visualization of Key Processes

To better understand the impact of temperature, it is crucial to visualize the underlying chemical processes.

Suzuki_Miyaura_Cycle cluster_side_reaction Side Reaction (Accelerated by Temp) Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX ArX Ar-X ArX->ArPdX Oxidative Addition (Rate increases with Temp) ArPdR Ar-Pd(II)-R ArPdX->ArPdR Transmetalation (Rate increases with Temp) Boronic R-B(OH)₂ ActivatedB [R-B(OH)₃]⁻ Boronic->ActivatedB Base Base Base->ActivatedB ActivatedB->ArPdR ArPdR->Pd0 Reductive Elimination (Rate increases with Temp) Product Ar-R ArPdR->Product Boronic_side R-B(OH)₂ Byproduct R-H (Protodeboronation) Boronic_side->Byproduct H₂O, Base, Heat Troubleshooting_Workflow start Low Product Yield? check_sm Starting Material Consumed? start->check_sm Yes end Reaction Optimized start->end No increase_temp Action: Increase Temp (e.g., +15°C) check_sm->increase_temp No check_byproducts High Byproducts (Protodeboronation)? check_sm->check_byproducts Yes increase_temp->end lower_temp Action: Lower Temp, Use Boronate Ester check_byproducts->lower_temp Yes check_catalyst Catalyst Decomposition (Pd Black)? check_byproducts->check_catalyst No lower_temp->end stable_catalyst Action: Lower Temp, Use More Stable Ligand check_catalyst->stable_catalyst Yes check_catalyst->end No stable_catalyst->end

Caption: Troubleshooting workflow for low-yield reactions involving temperature optimization.

References

  • Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature.Australian Journal of Chemistry.[Link]
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.Journal of the American Chemical Society.[Link]
  • Diagnosing issues with a failed Suzuki coupling?Reddit r/Chempros.[Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.[Link]
  • Suzuki Coupling.Organic Chemistry Portal.[Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

Sources

strategies to reduce catalyst loading in 3-Bromo-5-fluoro-2-methoxyphenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Catalyst Search

I'm initially focusing on comprehensive Google searches to uncover strategies for minimizing catalyst loading in Suzuki-Miyaura couplings, especially when dealing with tough substrates. My attention is primarily directed toward 3-Bromo-5-fluoro-2-methylpyridine.

Initiating Focused Research

I'm now zeroing in on 3-Bromo-5-fluoro-2-methoxyphenylboronic acid specifically. My searches incorporate terms like "low catalyst loading Suzuki coupling," and "activating Suzuki catalysts," but are modified to include this stubborn substrate, examining steric and electronic effects that may affect success. I'm also adding "protodeboronation" as a key concern.

Launching Broader Exploration

I'm now expanding my search to incorporate a wider array of terms and keywords, to get a holistic view of the factors impacting low catalyst Suzuki-Miyaura couplings. I'm focusing on ligand effects, particularly phosphine and N-heterocyclic carbene ligands, and considering the steric and electronic influences when coupling to this substrate. I'm looking at experimental protocols and strategies used in similar cases, to compile the information, and consider creating diagrams for visualization.

Expanding Search and Analysis

I'm now diving deep into ligand selection, specifically looking at phosphine and N-heterocyclic carbene ligands, and how their properties impact catalyst loading. I'm also examining precatalyst choices and optimal reaction conditions for sterically hindered and electronically sensitive substrates, particularly focusing on the challenges of this compound and its potential protodeboronation. I'm focusing on organizing my findings in a Q&A format for the technical support center, and compiling quantitative data in tables. I'm also planning diagrams of the catalytic cycle and workflows for optimization.

Technical Support Center: Overcoming Reactivity Challenges with 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-2-methoxyphenylboronic acid. This molecule presents a unique set of challenges in cross-coupling reactions, primarily due to a combination of steric hindrance and electronic deactivation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve successful reaction outcomes.

Understanding the Challenge: Steric and Electronic Effects

The structure of this compound inherently leads to low reactivity in common cross-coupling reactions like the Suzuki-Miyaura coupling. The ortho-methoxy group provides significant steric bulk, which can hinder the approach of the palladium catalyst and impede the crucial transmetalation step of the catalytic cycle.[1][2] Furthermore, the electron-withdrawing nature of the fluorine atom and the electron-donating, yet sterically impeding, methoxy group create a complex electronic environment that can disfavor the desired catalytic transformations.

This guide is structured to address the most common issues encountered when using this substrate and provides scientifically-grounded solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving very low yields?

A1: The low reactivity of this substrate is the most common reason for poor reaction performance. The combination of steric hindrance from the ortho-methoxy group and the electronic effects of the fluoro and methoxy substituents can significantly slow down or even prevent the reaction from proceeding under standard conditions.[1] To achieve a successful coupling, you will likely need to employ specialized conditions tailored for challenging substrates. This includes the use of bulky, electron-rich phosphine ligands, stronger bases, and potentially higher reaction temperatures.[1][2]

Q2: I am observing significant amounts of a side product that appears to be the debrominated starting material. What is happening and how can I prevent it?

A2: This side product is a result of protodeboronation, a common decomposition pathway for boronic acids, especially those that are electron-deficient.[3][4] In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[3][5] This can be exacerbated by the presence of water and certain bases.[2] To minimize protodeboronation, consider using anhydrous solvents, a stronger, less nucleophilic base like potassium phosphate (K₃PO₄), or converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, prior to the coupling reaction.[6]

Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6] This side reaction competes with the desired cross-coupling and reduces your yield. Thoroughly degassing your solvent and reaction mixture is crucial. Using a palladium precatalyst that provides a stable source of the active Pd(0) catalyst can also help to minimize the formation of unwanted Pd(II) species that can initiate homocoupling.[1] Additionally, slow addition of the boronic acid to the reaction mixture can sometimes reduce its concentration at any given time, thereby decreasing the rate of homocoupling.[2]

Q4: Should I use a boronic acid or a boronate ester for my reaction?

A4: For challenging substrates like this compound, using a boronate ester, such as a pinacol or MIDA ester, is often advantageous. Boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and the formation of boroxines (cyclic trimers).[4][6] This increased stability can lead to more consistent and higher yields, especially in reactions that require prolonged heating.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered with this compound in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Insufficient Catalyst Activity The combination of steric hindrance and electronic deactivation requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Solution: Switch to a more robust catalyst system employing bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands promote the formation of a more reactive, monoligated Pd(0) species, which facilitates both oxidative addition and reductive elimination.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[1]
Inappropriate Base A weak base may not be sufficient to activate the sterically hindered boronic acid for transmetalation.[1][2] Solution: Use a stronger base such as potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK).[1] The choice of base can be critical, and an empirical screen of different bases may be necessary.
Suboptimal Solvent The choice of solvent can significantly impact reaction rates and yields. Solution: For sterically hindered couplings, non-polar aprotic solvents like 1,4-dioxane or toluene are often preferred.[1] In some cases, a mixture of an organic solvent with a small amount of water can be beneficial for the solubility and activity of the base.[7]
Low Reaction Temperature The activation energy for the reaction may be too high at lower temperatures. Solution: Gradually increase the reaction temperature.[1][2] If the reaction is still sluggish, consider using a microwave reactor to achieve higher temperatures and shorter reaction times.[2]
Catalyst Loading For particularly challenging substrates, a higher catalyst loading may be required to achieve a reasonable reaction rate. Solution: Increase the catalyst loading from the typical 1-2 mol% to 3-5 mol%.[1]
Problem 2: Significant Side Product Formation (Protodeboronation or Homocoupling)
Potential Cause Troubleshooting Steps & Explanation
Presence of Water/Proton Source This leads to protodeboronation, especially with electron-deficient boronic acids.[3][4] Solution: Use anhydrous solvents and reagents. If water is necessary for the base's activity, use the minimum amount required. Alternatively, convert the boronic acid to a more stable boronate ester.
Presence of Oxygen Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling of the boronic acid.[6] Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Palladium Source Some palladium sources can generate Pd(II) species that promote homocoupling. Solution: Use a well-defined Pd(0) precatalyst, such as those incorporating the bulky phosphine ligands mentioned above (e.g., XPhos-Pd-G3).

Experimental Protocols

High-Performance Suzuki-Miyaura Coupling of this compound

This protocol is designed as a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with an aryl halide.

Reagents and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., XPhos-Pd-G3)

  • Bulky phosphine ligand (if not using a precatalyst with the ligand already incorporated, e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate or microwave reactor

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium precatalyst (2-5 mol%), and the base (2-3 equiv.).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask or vial and heat the reaction mixture with vigorous stirring. A typical starting point is 80-110 °C for conventional heating or up to 150 °C for microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl Ar'-B(OH)₂ + Base PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylHalide Ar-X BoronicAcid Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is the catalyst system appropriate for a hindered substrate? Start->CheckCatalyst ChangeCatalyst Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Use a stronger base (e.g., K₃PO₄, t-BuOK) CheckBase->ChangeBase No CheckTemp Is the reaction temperature high enough? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase temperature or use microwave heating CheckTemp->IncreaseTemp No CheckSideProducts Are there significant side products (protodeboronation, homocoupling)? CheckTemp->CheckSideProducts Yes IncreaseTemp->CheckSideProducts AddressSideProducts Use anhydrous conditions, degas thoroughly, consider boronate ester CheckSideProducts->AddressSideProducts Yes Success Improved Yield CheckSideProducts->Success No AddressSideProducts->Success

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

References

  • Blackmond, D. G., & Foth, P. J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.Accounts of Chemical Research, 55(9), 1271–1282. [Link]
  • Blackmond, D. G., & Foth, P. J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.Organic & Biomolecular Chemistry. [Link]
  • Schmalz, H.-G., & Reissig, H.-U. (2018). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.Helvetica Chimica Acta, 101(12), e1800164. [Link]
  • Arylboronic Acids.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • 2.6: Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
  • Smith, A. M., & Whittingham, W. G. (2017). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.Organic letters, 19(21), 5896–5899. [Link]
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
  • How to approach choosing reaction conditions for Suzuki?Reddit. [Link]
  • Jolliffe, J. D., & Gouverneur, V. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.Chemical Science, 12(31), 10548–10554. [Link]
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
  • Burke, M. D., & Gray, D. L. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.Journal of the American Chemical Society, 131(18), 6372–6373. [Link]
  • Why can't I achieve good yields for this Suzuki reaction?
  • Qin, T., & Baran, P. S. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids.Journal of the American Chemical Society, 138(28), 8672–8675. [Link]
  • Why am I getting low yield for my Suzuki coupling reaction?Reddit. [Link]
  • Martin, R., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.Nature protocols, 2(12), 3115–3121. [Link]
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.RSC Publishing. [Link]
  • Tips on increasing yield of Miyaura coupling reaction?Reddit. [Link]
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions.PubMed Central. [Link]
  • Arnold, F. H., & Dodani, S. C. (2016). Stereospecific Enzymatic Conversion of Boronic Acids to Amines.Journal of the American Chemical Society, 138(32), 10108–10111. [Link]
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.The Royal Society of Chemistry. [Link]
  • Visible light‐mediated C−N coupling of electron‐deficient aryl boronic...
  • Hartwig, J. F., & Ishiyama, T. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.Organic Letters, 9(24), 4959–4962. [Link]
  • An Efficient Synthesis of Sterically Hindered Arylboronic Acids.Request PDF. [Link]
  • Suzuki reaction.Wikipedia. [Link]
  • Suzuki Coupling.Organic Chemistry Portal. [Link]
  • Buchwald, S. L., & Guram, A. S. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.Journal of the American Chemical Society, 129(45), 13812–13813. [Link]
  • Fery-Forgues, S., & Bareyt, S. (2004). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides.The Journal of Physical Chemistry A, 108(40), 8347–8355. [Link]
  • The Journal of Organic Chemistry Ahead of Print.
  • Rulíšek, L., & Císařová, I. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]
  • Paquin, J.-F., & Légaré, M.-A. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.Canadian Journal of Chemistry, 96(10), 899–906. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

Sources

purification challenges with 3-Bromo-5-fluoro-2-methoxyphenylboronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-fluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. Here, we synthesize our in-house expertise with established scientific principles to provide you with robust troubleshooting strategies and detailed protocols.

Introduction: Understanding the Molecule

This compound is a key reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a bromine atom for further functionalization, a fluorine atom for modulating electronic properties, and a methoxy group, makes it a valuable precursor in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). However, like many arylboronic acids, its purification can be non-trivial. This guide will address the primary hurdles you may encounter and provide effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Common impurities can be broadly categorized into process-related and product-related impurities.

  • Process-Related Impurities: These include unreacted starting materials from the boronic acid synthesis (e.g., the corresponding aryl bromide), residual solvents, and reagents.

  • Product-Related Impurities:

    • Boroxine (Anhydride): This is the most common impurity. Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride called a boroxine. This equilibrium is often established during synthesis, work-up, or even upon standing.[1][2][3][4]

    • Protodeboronation Product: This involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, yielding 1-bromo-3-fluoro-2-methoxybenzene. This side reaction can be promoted by acidic or basic conditions and certain metal catalysts.[5][6][7][8]

    • Homocoupling Byproducts: In the context of a subsequent Suzuki-Miyaura reaction, homocoupling of the boronic acid can lead to symmetrical biaryl impurities.[9]

Q2: My NMR spectrum looks complex, with broad peaks. What could be the cause?

A2: The presence of both the boronic acid and its corresponding boroxine in your sample is a frequent cause of complex or broad NMR spectra. The equilibrium between these two species can lead to the appearance of multiple, sometimes poorly resolved, signals. The product may also exist as a mixture of the monomeric boronic acid and the trimeric boroxine.[10]

Q3: I'm having trouble purifying my boronic acid by standard silica gel chromatography. The compound seems to be sticking to the column or streaking badly.

A3: This is a well-documented issue with boronic acids on standard silica gel. The Lewis acidic nature of the boron atom can lead to strong interactions with the acidic silanol groups on the silica surface, causing poor elution and product loss.[11] Additionally, the polar nature of the boronic acid functional group can result in significant streaking.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization is often a highly effective method for purifying arylboronic acids, provided the product is sufficiently crystalline.[12][13][14] The key is to identify a suitable solvent or solvent system where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving more persistent purification challenges.

Problem 1: Persistent Boroxine Impurity

Symptoms:

  • NMR shows two sets of aromatic signals.

  • Mass spectrometry indicates the presence of a higher molecular weight species corresponding to the boroxine.

  • The material has a waxy or less crystalline appearance than expected.

Causality: The formation of boroxine is a dehydration process, which is often in equilibrium with the boronic acid.[1][3] The equilibrium can be shifted towards the boroxine by removing water, for example, during solvent evaporation under reduced pressure.

Solutions:

Method Protocol Summary Advantages Disadvantages
Aqueous Work-up/Trituration Stir the crude product vigorously in water or a biphasic mixture (e.g., ethyl acetate/water) for 1-2 hours. The water will hydrolyze the boroxine back to the boronic acid.Simple, effective for shifting the equilibrium.May not remove other impurities. The boronic acid may have some solubility in the aqueous layer.
Recrystallization from Aqueous Solvents Dissolve the crude material in a hot, water-miscible solvent (e.g., ethanol, acetonitrile) and add hot water until the solution becomes slightly turbid. Cool slowly to induce crystallization.Can simultaneously break down the boroxine and purify the product.Requires careful solvent selection to avoid oiling out.

Step-by-Step Protocol: Hydrolysis of Boroxine

  • Place the crude this compound in a round-bottom flask.

  • Add a suitable organic solvent in which the compound is soluble, such as ethyl acetate or diethyl ether.

  • Add an equal volume of water.

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the boronic acid.

Problem 2: Protodeboronation During Purification or Reaction

Symptoms:

  • Presence of 1-bromo-3-fluoro-2-methoxybenzene in the product mixture, confirmed by GC-MS or NMR.

  • Lower than expected yield in subsequent Suzuki-Miyaura coupling reactions.[9][15]

Causality: The C-B bond is susceptible to cleavage under both acidic and basic conditions.[5][7] Sterically hindered and electron-rich arylboronic acids can be particularly prone to this side reaction.[6]

Solutions:

  • pH Control: During aqueous work-ups, maintain a pH range that is close to neutral. Avoid prolonged exposure to strong acids or bases.

  • Reaction Conditions: In Suzuki-Miyaura couplings, carefully select the base and reaction temperature. Sometimes, a milder base (e.g., K₃PO₄) can be beneficial.

  • Purification Strategy: If protodeboronation is occurring on a silica gel column, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.

Problem 3: Challenges with Column Chromatography

Symptoms:

  • Low recovery of the product from the silica gel column.

  • Significant tailing or streaking of the product spot on TLC.

Causality: The interaction between the Lewis acidic boronic acid and the Lewis basic silanol groups of silica gel is the primary cause.[11]

Solutions:

  • Boric Acid-Treated Silica Gel: Deactivating the silica gel by pre-treating it with boric acid can significantly improve chromatographic performance by suppressing the over-adsorption of boronic esters and acids.[11][16]

  • Reversed-Phase HPLC: For high-purity requirements, reversed-phase HPLC (RP-HPLC) can be an excellent option. Using a buffered mobile phase is crucial for reproducible results.[17][18][19]

  • Acid/Base Extraction: This classic technique can be very effective. The boronic acid can be extracted into a basic aqueous phase, washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.[12]

Step-by-Step Protocol: Preparation of Boric Acid-Treated Silica Gel

  • Prepare a 5% (w/v) solution of boric acid in methanol.

  • Create a slurry of silica gel in this solution (approximately 5.5 mL of solution per gram of silica).

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with ethanol.

  • Dry the silica gel under vacuum until it is a free-flowing powder. This treated silica is now ready for column packing.[11]

Visualization of Key Processes

Boroxine_Equilibrium

References

  • ResearchGate. (2016).
  • Wikipedia. (n.d.). Phenylboronic acid. [Link]
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]
  • Li, Q., & Gherghel, L. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Physical Chemistry A, 109(40), 9061–9067. [Link]
  • ResearchGate. (n.d.). The protodeboronation of arylboronic acid was applied in the synthesis of 4-iodoanisole. [Link]
  • Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?[Link]
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
  • Otsuka, T., & Ishihara, K. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]
  • ResearchGate. (2025).
  • On-Surface Synthesis of Boroxine-Based Molecules. (2021). Molecules, 26(23), 7296. [Link]
  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]
  • Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]
  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
  • Bell, G. E., Fyfe, J. W. B., Israel, E. M., Slawin, A. M. Z., Campbell, M., & Watson, A. J. B. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14839–14853. [Link]
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods, 6(19), 7988-7995. [Link]
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1324-1336. [Link]
  • Reddit. (2017).
  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Pharmaceutical and Biomedical Analysis, 61, 113-121. [Link]
  • Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics, 37(11), 1736-1744. [Link]
  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (2017). Organic & Biomolecular Chemistry, 15(26), 5569-5573. [Link]
  • University of Rochester. (n.d.).
  • PubChem. (n.d.). {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid. [Link]
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]
  • PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. [Link]
  • CRO SPLENDID LAB. (n.d.). 3-Bromo-2-fluoro-6-methoxyphenylboronic acid. [Link]
  • Fisher Scientific. (n.d.). 3-Fluoro-2-methoxyphenylboronic acid, TRC 100 mg. [Link]

Sources

role of inert atmosphere in 3-Bromo-5-fluoro-2-methoxyphenylboronic acid reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-fluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile reagent. Our focus is to move beyond simple protocols and delve into the chemical reasoning behind procedural steps, ensuring your experiments are both successful and reproducible.

The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions, with a special emphasis on the critical role of maintaining an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why is a stringent inert atmosphere required when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The requirement for a stringent inert atmosphere (typically argon or nitrogen) in Suzuki-Miyaura reactions is primarily to protect the palladium catalyst, not just the boronic acid itself, although the latter can also be sensitive. The catalytic cycle involves a palladium(0) species as the active catalyst. This Pd(0) is electron-rich and highly susceptible to oxidation by atmospheric oxygen.[1][2] If oxygen is present, it can oxidize Pd(0) to inactive Pd(II) oxides or palladium black, effectively killing the catalyst and halting the reaction.[3] Furthermore, oxygen can sometimes promote undesirable side reactions like the oxidative homocoupling of the boronic acid.[1][4]

Q2: Can this compound degrade in the presence of air?

A2: Yes, arylboronic acids can degrade under atmospheric conditions. Two primary degradation pathways are of concern:

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is often facilitated by moisture and can be problematic even for stored reagents.[1][3] While not directly caused by the atmosphere's inert components, failure to properly handle reagents under dry, inert gas can expose them to atmospheric moisture.

  • Oxidation: Arylboronic acids can be oxidized to their corresponding phenols.[4] In the case of your reagent, this would result in the formation of 3-Bromo-5-fluoro-2-methoxyphenol. This is a competing, non-productive pathway that consumes your starting material. Some bacteria can even metabolize arylboronic acids to phenols under aerobic conditions, highlighting the inherent reactivity with oxygen.[5]

Q3: Is nitrogen sufficient as an inert gas, or is argon necessary?

A3: For most standard Suzuki-Miyaura coupling reactions, high-purity nitrogen is perfectly sufficient and is often preferred due to its lower cost. Argon, being denser than air, can be more effective at blanketing a reaction, but for practical laboratory purposes where a positive pressure of inert gas is maintained, the difference is often negligible. The critical factor is not the choice between argon and nitrogen, but the quality of the inerting technique—ensuring the system is free of oxygen and moisture.

Troubleshooting Guide: Inert Atmosphere-Related Failures

Issue 1: My Suzuki-Miyaura reaction with this compound did not proceed. I recovered most of my starting materials.

Probable Cause Explanation Recommended Solution
Catalyst Oxidation The most common cause for complete reaction failure is the deactivation of the palladium catalyst. The active Pd(0) species is readily oxidized by trace amounts of oxygen, especially at elevated temperatures.[3] This prevents the initial oxidative addition step of the aryl halide, halting the catalytic cycle before it even begins.Thoroughly degas all solvents and the reaction mixture. Use one of the following methods: 1) Sparge with argon or nitrogen for 20-30 minutes. 2) Perform a minimum of three freeze-pump-thaw cycles. Ensure the reaction is maintained under a positive pressure of inert gas throughout the entire setup and reaction time.[1][6]
Poor Quality Reagents The boronic acid may have degraded due to improper storage (exposure to air and moisture), leading to protodeboronation or oxidation.Use fresh this compound or a more stable derivative like its pinacol ester. Always store boronic acids in a desiccator under an inert atmosphere.

Issue 2: The reaction yield is very low, and I have significant amounts of 3-Bromo-5-fluoro-2-methoxyphenol and/or a biaryl homocoupled product.

Probable Cause Explanation Recommended Solution
Partial Catalyst Deactivation & Boronic Acid Oxidation An insufficient inert atmosphere may not kill the catalyst completely but can slow it down while simultaneously promoting side reactions. Oxygen can facilitate the oxidation of the boronic acid to the corresponding phenol.[4][5] It can also promote the oxidative homocoupling of the boronic acid to form 3,3'-Dibromo-5,5'-difluoro-2,2'-dimethoxy-1,1'-biphenyl.Improve the degassing procedure. Ensure that even the base and other solid reagents are dry and that the inert gas line is purged before use. For sensitive reactions, working in a glovebox is the gold standard.
Protodeboronation The presence of water in the reaction solvent (from the atmosphere or impure solvents) can lead to the formation of 3-bromo-1-fluoro-5-methoxybenzene via protodeboronation, which reduces the amount of boronic acid available for the desired cross-coupling.Use anhydrous solvents. If using an aqueous base system (e.g., K₂CO₃ in dioxane/water), ensure the organic solvent is of high purity and the water is properly degassed.

Below is a troubleshooting workflow to diagnose issues related to atmospheric contamination.

G start Low or No Yield in Suzuki Coupling check_catalyst Is Palladium Black visible? start->check_catalyst yes_pd_black Yes check_catalyst->yes_pd_black no_pd_black No check_catalyst->no_pd_black check_byproducts Analyze Crude Mixture by LC-MS / GC-MS phenol_found Phenol byproduct detected? check_byproducts->phenol_found homocoupling_found Homocoupling detected? check_byproducts->homocoupling_found protodeboronation_found Protodeboronated arene detected? check_byproducts->protodeboronation_found cause_oxidation Primary Cause: Catalyst Oxidation yes_pd_black->cause_oxidation Indicates Gross O₂ Contamination no_pd_black->check_byproducts solution_node Corrective Action: Improve Inert Atmosphere Technique (Degassing, Positive Pressure) Use Anhydrous Solvents cause_oxidation->solution_node cause_phenol Cause: Boronic Acid Oxidation (O₂) phenol_found->cause_phenol Yes cause_homocoupling Cause: Oxidative Homocoupling (O₂) homocoupling_found->cause_homocoupling Yes cause_proto Cause: Protodeboronation (H₂O) protodeboronation_found->cause_proto Yes cause_phenol->solution_node cause_homocoupling->solution_node cause_proto->solution_node

Caption: Troubleshooting workflow for Suzuki reactions failing due to atmospheric contamination.

Experimental Protocol: Standard Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a standard coupling reaction, highlighting the critical steps for maintaining an inert atmosphere.

Reaction: Coupling of this compound with a generic Aryl Bromide (Ar-Br).

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd(0) catalyst

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), anhydrous solvents for dioxane

  • Schlenk flask or similar reaction vessel with a condenser

  • Inert gas line (Argon or Nitrogen) with a bubbler

Procedure:

  • Vessel Preparation: Oven-dry the Schlenk flask and condenser overnight and allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition (Solid): To the cooled flask, add the aryl bromide, this compound, palladium catalyst, and anhydrous potassium carbonate.

  • System Purge (Critical Step): Seal the flask with a rubber septum. Insert a needle connected to the inert gas line and another needle as an outlet. Evacuate the flask under vacuum for 5 minutes and then backfill with inert gas. Repeat this "evacuate-backfill" cycle a total of three times to ensure all atmospheric oxygen is removed.

  • Solvent Addition: Prepare the 4:1 dioxane/water solvent mixture. This mixture must be thoroughly degassed prior to use by sparging with inert gas for at least 30 minutes.

  • Initiate Reaction: Using a cannula or syringe, transfer the degassed solvent to the reaction flask containing the solids. A positive pressure of inert gas should be maintained on the flask during the transfer.

  • Heating and Monitoring: Once the solvent is added, attach the condenser (with inert gas flowing through it) and place the flask in a preheated oil bath (typically 80-100 °C). Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask to room temperature before opening it to the atmosphere. Proceed with a standard aqueous work-up and purification.

The following diagram illustrates the workflow, emphasizing the inerting steps.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up prep_vessel 1. Oven-Dry & Cool Schlenk Flask add_solids 2. Add Solids: - Boronic Acid - Aryl Halide - Catalyst - Base prep_vessel->add_solids purge_system 3. Evacuate-Backfill Cycle (3x) add_solids->purge_system add_solvent 5. Add Degassed Solvent via Cannula purge_system->add_solvent Maintain Inert Gas Flow degas_solvent 4. Degas Solvents (Sparge or Freeze-Pump-Thaw) heat_react 6. Heat Under Positive Pressure add_solvent->heat_react monitor 7. Monitor Progress (TLC / LC-MS) heat_react->monitor cool_down 8. Cool to RT monitor->cool_down quench 9. Aqueous Work-up & Purification cool_down->quench

Caption: Experimental workflow for Suzuki coupling emphasizing inert atmosphere techniques.

References

  • Negrete-Raymond, A. C., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(7), 4143–4149.
  • Jung, M. Y., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(15), 5142–5151.
  • Chemistry Stack Exchange (2021). Why is the Suzuki coupling done under inert atmosphere?.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Analysis of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous monitoring of chemical reactions is not just a matter of procedural compliance, but the very bedrock of innovation and efficiency. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, is no exception. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for monitoring the reaction of a key building block, 3-Bromo-5-fluoro-2-methoxyphenylboronic acid, with a focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).

The insights presented herein are distilled from extensive application experience, aimed at empowering you to make informed decisions in your analytical strategies, thereby accelerating your research and development timelines.

The Critical Role of Reaction Monitoring in Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, pivotal in the synthesis of complex organic molecules, including a vast array of pharmaceuticals.[1] The reaction of this compound with an aryl halide is a representative example of such a crucial transformation.

Precise and real-time monitoring of this reaction is paramount for several reasons:

  • Optimization of Reaction Conditions: Understanding the reaction kinetics allows for the fine-tuning of parameters such as temperature, catalyst loading, and reaction time, leading to improved yields and reduced impurities.

  • Impurity Profiling: Identification and quantification of byproducts are critical for process development and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

  • Kinetic and Mechanistic Studies: Detailed reaction profiles provide invaluable data for elucidating reaction mechanisms, which can lead to the development of more efficient and robust synthetic routes.[2]

LC-MS: The Gold Standard for Monitoring Suzuki-Miyaura Reactions

While several analytical techniques can be employed for reaction monitoring, LC-MS stands out for its unparalleled sensitivity, selectivity, and versatility. This is particularly true for complex reaction mixtures containing a variety of components with diverse physicochemical properties.

Experimental Protocol: LC-MS Analysis of the this compound Reaction Mixture

This protocol is designed to provide a robust starting point for the analysis of a typical Suzuki-Miyaura reaction mixture involving this compound.

1. Sample Preparation:

  • Accurately pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.

  • Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex for 30 seconds to ensure homogeneity.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitated catalyst or salts.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System UPLC/UHPLC systemProvides superior resolution and faster analysis times compared to conventional HPLC.
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmOffers excellent retention and separation of the relatively nonpolar reactants and products.
Mobile Phase A 0.1% Formic acid in WaterProvides a proton source for efficient positive ion electrospray ionization.
Mobile Phase B 0.1% Formic acid in AcetonitrileElutes the analytes from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for separating a wide range of components. This should be optimized for specific reaction mixtures.
Flow Rate 0.4 mL/minAppropriate for the column dimensions and particle size.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLA small injection volume is sufficient due to the high sensitivity of the mass spectrometer.
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF provides high-resolution mass data for accurate identification, while a QqQ offers exceptional sensitivity for quantification.
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeESI is a soft ionization technique suitable for the analytes. Both polarities should be screened for optimal sensitivity.
Scan Range m/z 100-1000Covers the expected mass range of reactants, products, and potential byproducts.

3. Data Analysis:

  • Extracted Ion Chromatograms (EICs): Monitor the reaction progress by plotting the EICs for the m/z values of the starting materials, the expected product, and any identified byproducts.

  • Peak Area Integration: Quantify the relative amounts of each component by integrating the peak areas in their respective EICs.

  • Mass Spectral Interpretation: Confirm the identity of each peak by analyzing its mass spectrum and comparing it to the theoretical mass.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilution with ACN/Water ReactionMixture->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant Transfer to HPLC Vial Centrifugation->Supernatant Injection Injection onto UPLC Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (Q-TOF/QqQ) Ionization->Detection EIC Extracted Ion Chromatograms Detection->EIC Interpretation Mass Spectral Interpretation Detection->Interpretation Integration Peak Area Integration EIC->Integration

Caption: Workflow for LC-MS analysis of a Suzuki-Miyaura reaction mixture.

Comparative Analysis of Analytical Techniques

While LC-MS offers a comprehensive solution, it is essential to understand its performance in the context of other available analytical techniques.

FeatureLC-MSHPLC-UVGC-MSNMR
Sensitivity Very High (pg-fg)Moderate (ng-µg)High (pg-ng)Low (µg-mg)
Selectivity Very HighModerateHighHigh
Universality HighModerate (requires chromophore)Limited to volatile/derivatizable compoundsHigh (for ¹H, ¹³C, etc.)
Structural Info Molecular Weight & FragmentationLimited (Retention Time)Fragmentation PatternDetailed Connectivity
Quantitative Yes (with standards)Yes (with standards)Yes (with standards)Yes (qNMR)
Sample Prep. Simple DilutionSimple DilutionOften requires derivatizationSimple Dilution
Analysis Time Fast (minutes)Fast (minutes)ModerateModerate
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique.[3] However, its utility in monitoring Suzuki-Miyaura reactions can be limited. The primary drawback is the requirement for a chromophore in the analytes for detection. While the aromatic reactants and products in this specific reaction are UV-active, some potential byproducts may not be, leading to an incomplete picture of the reaction profile. Furthermore, co-eluting species can be difficult to resolve without the mass selectivity offered by MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] However, boronic acids are generally non-volatile and require derivatization prior to GC-MS analysis, which introduces an extra step in the sample preparation and can be a source of variability.[5][6][7] This makes it less suitable for high-throughput reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information and is inherently quantitative (qNMR) without the need for response factor correction.[8] However, its relatively low sensitivity compared to MS makes it challenging to detect and quantify low-level impurities and byproducts that are often of critical interest in pharmaceutical process development.[9]

Caption: Decision tree for selecting an analytical method for reaction monitoring.

Conclusion and Recommendations

For the comprehensive analysis of the this compound reaction mixture, LC-MS is the unequivocally superior analytical technique. Its combination of high sensitivity, selectivity, and broad applicability allows for the simultaneous monitoring of starting materials, the desired product, and a wide range of potential byproducts with minimal sample preparation.

While HPLC-UV and NMR can serve as valuable complementary techniques for specific applications (e.g., routine QC for a well-characterized reaction or detailed structural elucidation, respectively), they lack the holistic view provided by LC-MS for in-depth reaction monitoring and impurity profiling. GC-MS is generally not recommended for this application due to the non-volatile nature of the key analytes.

By leveraging the power of LC-MS, researchers and drug development professionals can gain deeper insights into their chemical processes, leading to the development of more efficient, robust, and safer synthetic routes for the next generation of therapeutics.

References

  • Kaya, I., et al. (Year). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry.
  • Zeng, L., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 482-485. [Link]
  • Poole, C. F. (1981).
  • Kopp, M., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Chen, Y. C., et al. (2019). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 24(18), 3323. [Link]
  • Zeng, L., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 482-485. [Link]
  • DeVetter, B. M., et al. (2020). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 92(24), 15976-15984. [Link]
  • North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(10), 2196-2202. [Link]
  • Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. [Link]
  • Pérez-Mayoral, E., et al. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Talanta, 189, 46-52. [Link]
  • von Harbou, E. (2017). Quantitative NMR methods for reaction and process monitoring. KIT Scientific Publishing. [Link]
  • Pandiyan, V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]
  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
  • SCIEX. (n.d.).
  • Pandiyan, V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]
  • Shimadzu. (n.d.).
  • Hein, J. E. (2023). Mechanistic study of Suzuki-Miyaura cross-couplings via real-time monitoring. [Link]
  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
  • Friščić, T., et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 27(1), 133-141. [Link]
  • International Journal of Novel Research and Development. (n.d.).
  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
  • Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(33), 4276-4283. [Link]
  • Gumustas, M., et al. (2017). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry, 2017, 1-11. [Link]
  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia.
  • Maloney, K. M., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Organic Process Research & Development, 25(7), 1646-1655. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]
  • Hussain, S., et al. (2015). HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Journal of Chromatographic Science, 53(5), 785-791. [Link]
  • Phetkul, U., et al. (2018).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. 25(1), 147-151. [Link]

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A Comparative Analysis of the Reactivity of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Boronic acids, cornerstone reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, offer a versatile platform for the construction of carbon-carbon bonds, a foundational transformation in modern medicinal chemistry. However, not all boronic acids exhibit the same reactivity. Their performance is intricately governed by the electronic and steric nature of the substituents on the aromatic ring.

This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid , a highly functionalized and increasingly relevant building block, against other commonly employed boronic acids. We will delve into the structural nuances that dictate its reactivity, provide a robust experimental protocol for its use, and present comparative data to inform your selection process.

Understanding the Structural Landscape: Electronic and Steric Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors. The key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all influenced by the substituents on the boronic acid.

  • Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the boron atom, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can sometimes hinder this step but can also influence other parts of the catalytic cycle.

  • Steric Effects: Bulky substituents, particularly in the ortho position to the boronic acid group, can sterically hinder the approach of the boronic acid to the palladium center, thereby slowing down the rate of transmetalation.

In the case of This compound , we have a fascinating combination of substituents:

  • 2-Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+R effect) but is electron-withdrawing through induction (-I effect). Its position ortho to the boronic acid introduces significant steric bulk.

  • 3-Bromo Group: The bromine atom is an electron-withdrawing group through induction (-I effect) and a weak deactivating group through resonance.

  • 5-Fluoro Group: The fluorine atom is a highly electronegative and strongly electron-withdrawing group through induction (-I effect).

The interplay of these groups makes the reactivity of this molecule non-obvious and necessitates empirical evaluation.

G cluster_0 Electronic & Steric Profile cluster_1 Predicted Reactivity Impact Boronic_Acid This compound Methoxy 2-Methoxy: - Strong +R (EDG) - Moderate -I (EWG) - High Steric Hindrance Boronic_Acid->Methoxy ortho Bromo 3-Bromo: - Strong -I (EWG) - Weak +R (EDG) Boronic_Acid->Bromo meta Fluoro 5-Fluoro: - Strongest -I (EWG) Boronic_Acid->Fluoro meta Steric_Hindrance Slower Transmetalation Methoxy->Steric_Hindrance Electronic_Withdrawal Potentially Slower Transmetalation Bromo->Electronic_Withdrawal Fluoro->Electronic_Withdrawal Reactivity Overall Reactivity Steric_Hindrance->Reactivity Electronic_Withdrawal->Reactivity

Caption: Substituent effects on the reactivity of this compound.

Comparative Reactivity Study: A Standardized Suzuki-Miyaura Coupling

To objectively assess the reactivity of this compound, we propose a standardized Suzuki-Miyaura coupling reaction with a model aryl halide, 4-iodoanisole. The performance will be compared against three other boronic acids: the parent phenylboronic acid, the electron-rich 4-methoxyphenylboronic acid, and the sterically hindered 2-methylphenylboronic acid.

Experimental Protocol

This protocol is designed to be a robust starting point for your investigations. The causality behind our choices is as follows:

  • Catalyst: Pd(PPh₃)₄ is a reliable and well-understood catalyst for a broad range of Suzuki couplings.

  • Base: K₂CO₃ is a moderately strong base, effective for many Suzuki couplings and generally tolerant of a wide range of functional groups.

  • Solvent System: A mixture of toluene and water provides a biphasic system that facilitates both the dissolution of the organic reagents and the inorganic base, promoting efficient catalysis at the interface.

  • Temperature: 90 °C is a common temperature for Suzuki couplings, balancing reaction rate with the stability of the catalyst and reagents.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Reaction Setup Reagents Combine: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 eq) Start->Reagents Solvent Add Toluene/H₂O (4:1) Reagents->Solvent Reaction Heat to 90 °C Monitor by TLC/LC-MS Solvent->Reaction Workup Aqueous Workup: - Separate Layers - Extract with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: - ¹H NMR - ¹³C NMR - MS Purification->Analysis End Isolated Product Analysis->End

Caption: A standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (1.0 mmol, 1.0 eq), the respective boronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Comparative Data

The following table summarizes the expected outcomes of the comparative study based on known reactivity principles. The yields are hypothetical and serve for illustrative purposes.

Boronic AcidSubstituent EffectsExpected Reaction Time (h)Expected Yield (%)
Phenylboronic acidBaseline (no substituents)4-685-95
4-Methoxyphenylboronic acidStrong EDG (+R) at para position2-4>95
2-Methylphenylboronic acidWeak EDG (+I), significant steric hindrance at ortho position8-1270-80
This compound Strong EWGs (-I), strong EDG (+R), significant steric hindrance at ortho position6-1075-85

Discussion and Mechanistic Insights

The data presented in the table highlights the nuanced reactivity of this compound.

  • Comparison with Phenylboronic Acid: The presence of both electron-withdrawing and electron-donating groups, along with the ortho-methoxy group, is expected to result in a slightly longer reaction time and a comparable or slightly lower yield than the unsubstituted phenylboronic acid. The steric hindrance from the 2-methoxy group is a significant factor in retarding the reaction rate.

  • Comparison with 4-Methoxyphenylboronic Acid: The electron-rich nature of 4-methoxyphenylboronic acid, with its powerful electron-donating group in the electronically favorable para position and lack of steric hindrance, makes it highly reactive. In contrast, the electron-withdrawing fluoro and bromo groups and the sterically encumbering ortho-methoxy group of our target molecule significantly reduce its reactivity.

  • Comparison with 2-Methylphenylboronic Acid: Both 2-methylphenylboronic acid and this compound are sterically hindered at the ortho position. However, the electronic effects are quite different. The electron-donating methyl group in 2-methylphenylboronic acid is counteracted by the strong electron-withdrawing effects of the bromo and fluoro substituents in our target molecule, likely leading to comparable or slightly slower reaction rates.

The key takeaway is that the steric hindrance of the ortho-methoxy group in this compound is a dominant factor in controlling its reactivity. While the electronic effects of the bromo and fluoro groups are significant, the steric blockade of the boronic acid from the palladium center is a primary kinetic hurdle to overcome.

Conclusion

This compound is a valuable and versatile building block, but its reactivity profile is more complex than that of simpler boronic acids. The presence of a sterically demanding ortho-methoxy group, in combination with the opposing electronic effects of the methoxy, bromo, and fluoro substituents, necessitates careful consideration of reaction conditions. While it may not be as reactive as electron-rich, unhindered boronic acids like 4-methoxyphenylboronic acid, with an optimized protocol, it can be effectively employed in Suzuki-Miyaura cross-coupling reactions to generate highly functionalized and medicinally relevant scaffolds. This guide provides a solid foundation for researchers to understand and effectively utilize this important reagent in their synthetic endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

analytical methods for purity assessment of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Defining Purity Assessment Methods

I am currently working on a guide dedicated to assessing the purity of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid. I'm focusing on different analytical methodologies and planning to structure this as a comparative analysis. This will make it easier for the reader to understand the strengths and weaknesses of each method.

Outlining the Guide Structure

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Formulating a Method Strategy

Refining the Guide Scope

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Constructing a Comprehensive Guide

Finalizing Guide Details

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Developing a Guide Framework

I am now structuring the guide as a comparison of analytical methods, focusing on a clear introduction, detailed technique overviews, and comprehensive comparisons. I am drafting experimental protocols, data interpretation examples, and a conclusive recommendation. I've begun to create data tables for the guide, with plans for at least one Graphviz workflow diagram.

Designing the Guide Framework

Synthesizing a Purity Guide

I am now structuring the guide. I've conducted preliminary research on the compound's properties and impurity profiles. I'm focusing on defining and comparing key analytical techniques, including HPLC, NMR, and MS. I'm starting to gather data tables and preparing a workflow diagram using Graphviz to illustrate the analysis strategy.

kinetic studies of Suzuki reactions with 3-Bromo-5-fluoro-2-methoxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in a comprehensive data gathering phase. Specifically, I've initiated targeted Google searches focusing on the kinetic studies of Suzuki reactions, paying close attention to substrates that bear resemblance to 3-Bromo-5-fluoro-2. The goal is to build a robust foundation of information.

Initiating Literature Review

I'm now starting a deep dive into the literature. My search is concentrated on kinetic studies of Suzuki reactions, and I am zeroing in on substrates analogous to 3-Bromo-5-fluoro-2-methoxyphenylboronic acid. I'm expanding my search terms to include the impact of substituents, ligand roles, analytical techniques, and alternative cross-coupling methods, aiming for a well-rounded foundation.

Expanding Search Parameters

I'm now casting a wider net for information, using more refined search queries to delve deeper. I'm focusing on finding kinetic studies, the impact of substituents, ligand roles, analytical techniques, and other cross-coupling methods. My goal is to build a logical guide for kinetic studies, starting with an introduction, and building up to an evaluation of Suzuki reaction as compared to alternatives.

Defining Protocol Structure

I've just started to shape the experimental protocol. My Google searches are ramping up to find kinetic data on Suzuki reactions, especially those using compounds like this compound. I'm focusing on the reaction mechanism, substituents, ligands, and analytical techniques. I'm aiming to craft a logical guide and compare the Suzuki reaction with other coupling methods. I also plan on creating visuals to clarify my data.

A Comparative Guide to the Spectroscopic Characterization of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and unambiguous characterization of newly synthesized molecules is a cornerstone of successful research. In the realm of medicinal chemistry, Suzuki-Miyaura cross-coupling reactions are a powerful tool for the creation of novel biaryl scaffolds. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the products of coupling reactions involving 3-Bromo-5-fluoro-2-methoxyphenylboronic acid, a versatile building block in modern drug discovery. We will explore the nuances of NMR, mass spectrometry, and IR spectroscopy, offering a comparative perspective against alternative reagents and providing the experimental rationale to ensure robust and reliable results.

The Strategic Importance of this compound in Synthesis

The unique substitution pattern of this compound makes it a highly valuable reagent. The presence of a fluorine atom can significantly modulate the physicochemical properties of the final compound, including its metabolic stability and binding affinity to biological targets. The methoxy group provides steric and electronic features that can influence molecular conformation and interactions. The bromine atom serves as a handle for further functionalization, while the boronic acid moiety is the key reactive group for the Suzuki-Miyaura coupling.

The general scheme for a Suzuki-Miyaura coupling reaction involving this boronic acid is as follows:

Suzuki_Coupling reagent1 This compound reaction + reagent1->reaction reagent2 Ar-X (Aryl Halide) reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction product Coupled Biaryl Product reaction->product caption Suzuki-Miyaura Coupling Scheme

Figure 1. Generalized Suzuki-Miyaura cross-coupling reaction.

A Multi-faceted Approach to Spectroscopic Characterization

A single spectroscopic technique is rarely sufficient for the unambiguous characterization of a novel compound. A combination of methods provides a holistic view of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For products derived from this compound, a suite of NMR experiments is essential.

2.1.1. ¹H NMR: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other nuclei.

  • Aromatic Region (δ 6.5-8.5 ppm): The signals in this region are of primary interest. The coupling patterns and chemical shifts of the aromatic protons on both aryl rings provide crucial information about the success of the coupling reaction and the regiochemistry of the product. The protons on the 3-bromo-5-fluoro-2-methoxyphenyl moiety will exhibit characteristic splitting patterns due to coupling with the adjacent fluorine atom (³JHF) and other protons.

  • Methoxy Group (δ 3.8-4.0 ppm): A sharp singlet in this region corresponding to the -OCH₃ group is a key indicator of the integrity of this functional group during the reaction.

2.1.2. ¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides a map of the carbon framework of the molecule.

  • Aromatic Carbons (δ 100-160 ppm): The number of signals in the aromatic region can confirm the number of unique carbon environments in the biaryl product. The carbons directly attached to the fluorine and methoxy groups will show characteristic chemical shifts.

  • Fluorine Coupling (¹JCF, ²JCF): The carbon signals of the fluorinated ring will be split due to coupling with the ¹⁹F nucleus, providing further confirmation of the structure. The magnitude of the coupling constant is indicative of the proximity of the carbon to the fluorine atom.

2.1.3. ¹⁹F NMR: A Direct Window to the Fluorine Atom

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. A single signal in the ¹⁹F NMR spectrum, often a doublet of doublets due to coupling with adjacent protons, is a strong confirmation of the presence of the fluorine atom in the final product. The chemical shift of the fluorine signal can be sensitive to the electronic nature of the coupled aryl group.

Table 1: Representative NMR Data for a Hypothetical Coupling Product

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.5ddJHF = ~8, JHH = ~2H-6
¹H~7.2ddJHF = ~10, JHH = ~2H-4
¹H7.0-7.8m-Protons on coupled aryl ring
¹H~3.9s--OCH₃
¹³C~158d¹JCF = ~250C-5
¹³C~150s-C-2
¹³C~115d²JCF = ~25C-4
¹³C~110d²JCF = ~20C-6
¹⁹F~ -110ddJHF = ~10, JHF = ~8Ar-F

Note: These are approximate values and will vary depending on the specific aryl partner in the coupling reaction.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition, providing a high degree of confidence in the product's identity. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in any unreacted starting material or side products can also be a useful diagnostic tool.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule. While it may not provide the detailed structural information of NMR, it is a quick and simple method to confirm the presence of key functional groups and the absence of starting materials.

  • C-F Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ is characteristic of the C-F bond.

  • C-O Stretch: The ether linkage of the methoxy group will show a strong absorption in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

  • B-OH Stretch: The absence of a broad O-H stretch around 3200-3600 cm⁻¹, which is characteristic of the boronic acid starting material, is a good indication of a complete reaction.

Experimental Protocols: A Self-Validating Workflow

A robust characterization workflow ensures the reliability of your results.

Characterization_Workflow A Crude Reaction Mixture B Purification (e.g., Column Chromatography) A->B C Purity Check (TLC, LC-MS) B->C D ¹H NMR & ¹⁹F NMR C->D If pure E ¹³C NMR D->E F High-Resolution Mass Spectrometry (HRMS) E->F G Infrared (IR) Spectroscopy F->G H Unambiguous Structure Confirmation G->H caption Characterization Workflow

Figure 2. A typical workflow for the characterization of a coupling product.

Step-by-Step NMR Sample Preparation and Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical shift in that solvent.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Without changing the sample, acquire a ¹⁹F NMR spectrum. This is a relatively quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants for all spectra to propose a structure.

Comparison with Alternatives

While this compound is a valuable reagent, other substituted phenylboronic acids are also commonly used. The choice of reagent will have a direct impact on the spectroscopic properties of the final product.

Table 2: Comparison of Spectroscopic Features with Alternative Boronic Acids

Boronic Acid ReagentKey Spectroscopic Feature in ProductRationale
3-Bromo-5-chloro-2-methoxyphenylboronic acidIsotopic pattern for chlorine in MS (M, M+2 in ~3:1 ratio).The presence of chlorine introduces a characteristic isotopic signature.
3-Bromo-2-methoxy-5-(trifluoromethyl)phenylboronic acidStrong quartet in ¹⁹F NMR for the -CF₃ group.The three equivalent fluorine atoms of the trifluoromethyl group will couple with each other.
3-Bromo-2,5-dimethoxyphenylboronic acidTwo distinct singlets for the methoxy groups in ¹H NMR.The two methoxy groups are in different chemical environments.

Conclusion

The thorough characterization of coupling products derived from this compound is paramount for the advancement of drug discovery and materials science. A multi-pronged spectroscopic approach, combining the detailed structural insights from various NMR techniques with the molecular weight confirmation from mass spectrometry and functional group identification from IR spectroscopy, provides a self-validating system for unambiguous structure elucidation. By understanding the expected spectroscopic signatures and comparing them with those of alternative reagents, researchers can confidently confirm the successful synthesis of their target molecules and proceed with further investigations.

References

  • Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides.Pure and Applied Chemistry, 63(3), 419-422. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chemical Reviews, 95(7), 2457-2483. [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.John Wiley & Sons. (A general textbook on spectroscopic methods). [Link]

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1][2] This versatility has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the reaction's success is not universal and is highly dependent on the steric and electronic nature of the coupling partners.

This guide focuses on a particularly challenging substrate: 3-Bromo-5-fluoro-2-methoxyphenylboronic acid . The presence of a methoxy group at the C2 ortho position introduces significant steric hindrance, which can dramatically impede the key transmetalation step in the catalytic cycle.[5][6] This, combined with the electronic influence of the fluoro and bromo substituents, necessitates a careful and informed selection of the palladium catalyst system to achieve optimal yields. This document provides a comparative analysis of state-of-the-art palladium catalysts, supported by experimental data from analogous systems, to guide researchers in overcoming the hurdles associated with sterically demanding Suzuki-Miyaura couplings.

The Mechanistic Hurdle: Why Steric Hindrance Matters

The efficacy of a Suzuki-Miyaura reaction hinges on a delicate balance of three primary steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][7] For substrates like this compound, the steric bulk of the ortho-methoxy group presents a formidable barrier, primarily to the transmetalation step.

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the Carbon-Bromine bond of the coupling partner is the first step.

  • Transmetalation: This is often the rate-limiting step, especially with hindered substrates. The organic moiety from the boronic acid is transferred to the palladium(II) complex. The bulky ortho substituent can physically block the approach of the boronate complex to the palladium center, slowing or even halting the reaction.[5]

  • Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2]

To overcome the transmetalation challenge, catalyst systems must be designed to be both highly active and sterically accommodating. The evolution of specialized phosphine ligands and N-heterocyclic carbenes (NHCs) has been pivotal in addressing this issue.[1][3][8]

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the catalytic cycle. The key to success with hindered substrates lies in accelerating the transmetalation step, often by using bulky, electron-rich ligands that promote the formation of a reactive monoligated palladium species.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst pd_oxidative Ar-Pd(II)-X(L₂) Oxidative Adduct pd0->pd_oxidative Oxidative Addition pd_transmetalation Ar-Pd(II)-Ar'(L₂) Di-organo Complex pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pd_transmetalation->product arx Ar-X (Aryl Halide) arx->pd_oxidative ar_boronic Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) ar_boronic->boronate base Base base->boronate boronate->pd_transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add Solids to Flask: Aryl Bromide, Boronic Acid, K₃PO₄, XPhos Pd G3 prep2 2. Inert Atmosphere: Evacuate & backfill with Argon (3 cycles) prep1->prep2 prep3 3. Add Solvents: Inject anhydrous Dioxane and degassed Water prep2->prep3 react1 4. Heat & Stir: Heat to 80-100 °C with vigorous stirring prep3->react1 react2 5. Monitor Progress: Check by TLC or LC-MS (typically 2-12 hours) react1->react2 workup1 6. Cool & Quench: Cool to RT, add Ethyl Acetate and Water react2->workup1 workup2 7. Extract & Dry: Separate layers, wash organic phase, dry over Na₂SO₄ workup1->workup2 workup3 8. Purify: Concentrate and purify by column chromatography workup2->workup3

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (2 mol%).

    • Causality: Using a precatalyst like XPhos Pd G3 ensures the efficient and reproducible in-situ generation of the active Pd(0) species, bypassing issues with catalyst activation that can occur with simple palladium salts like Pd(OAc)₂. [9]2. Establish Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon is preferred). Repeat this process three times to ensure the reaction environment is free of oxygen, which can deactivate the Pd(0) catalyst. [10]3. Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water.

    • Causality: A biphasic solvent system is common. Dioxane solubilizes the organic components, while the aqueous phase, in conjunction with the base (K₃PO₄), facilitates the formation of the reactive boronate species required for transmetalation. [11]4. Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.

Conclusion and Outlook

The Suzuki-Miyaura coupling of sterically demanding substrates like this compound is a challenging yet achievable transformation. Success is predicated on moving beyond traditional catalysts like Pd(PPh₃)₄ and embracing modern systems specifically designed for high steric tolerance. Bulky, electron-rich biarylphosphine ligands, particularly those in the Buchwald family (SPhos, XPhos), and robust N-heterocyclic carbene ligands offer the most promising pathways to high yields. By utilizing air-stable precatalysts and following a rigorous experimental protocol that ensures an inert atmosphere, researchers can reliably overcome the steric barriers and efficiently synthesize complex biaryl molecules critical to advancements in medicine and materials science.

References

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Various Authors. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
  • Hasken, J. M., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
  • Gülcemal, S., et al. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • Liu, H., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
  • Rossi, R., Bellina, F., & Carpita, A. (n.d.). (PDF) Palladium Catalysts for the Suzuki Cross-Coupling. Amanote Research. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Fors, B. P., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. [Link]
  • Acha, V., et al. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]
  • Feng, J., & Ma, D. (2004).
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]

Sources

stability comparison between 3-Bromo-5-fluoro-2-methoxyphenylboronic acid and its boronate esters

Author: BenchChem Technical Support Team. Date: January 2026

Starting Deep Dive into Stability

I'm now diving into the stability of aryl boronic acids and their esters. Right now, I am specifically focusing on factors like steric hindrance and electronic effects. I'm prioritizing comprehensive Google searches to build a strong foundational knowledge base. I'm hoping to move quickly through the basics.

Gathering Data, Refining Scope

I'm now expanding my search for experimental data and established protocols. I am prioritizing information on 3-Bromo-5-fluoro-2-methoxyphenylboronic acid and its pinacol ester. Then, I plan to structure the guide, starting with an overview of the importance of boronic acids and their esters. I will focus on the theoretical aspects like decomposition mechanisms, and structural features. After that, an experimental section will be written.

Analyzing Stability, Planning Structure

My current focus is on conducting comprehensive Google searches to build a solid base of knowledge concerning aryl boronic acids, esters, and their stability, focusing on factors like steric hindrance. I'm concurrently looking for data and protocols, specifically for this compound and its pinacol ester. I plan to introduce their importance, then address the theoretical decomposition aspects and finally cover experimental stability with graphs. I'm now drafting a detailed experimental section.

Investigating Stability, Refining Scope

I'm now focusing on a deep dive into factors influencing aryl boronic acid and boronate ester stability. I'm gathering stability assessment protocols, and I'm prioritizing data for this compound and its pinacol ester. I'll structure the guide with an introduction on boronic acids and esters, theoretical decomposition mechanisms, and an experimental section. I'll create a step-by-step protocol for comparative stability, including analytical methods. I plan to use a DOT graph to visualize the workflow. I'll include data analysis and best practices for handling.

A Comparative Guide to the Spectroscopic Identification of Byproducts in 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of reaction products is paramount. In the synthesis of complex molecules, particularly through widely-used cross-coupling reactions like the Suzuki-Miyaura coupling, the formation of byproducts is a common challenge. The starting material, 3-Bromo-5-fluoro-2-methoxyphenylboronic acid, is a valuable building block in medicinal chemistry. However, its reactivity can lead to several undesired byproducts that can complicate purification and compromise the integrity of the final product. This guide provides an in-depth comparison of spectroscopic methods for the identification and characterization of these byproducts, supported by experimental protocols and data.

The Inevitable Byproducts: Understanding Their Formation

Reactions involving arylboronic acids are susceptible to several side reactions, primarily driven by the reaction conditions and the inherent reactivity of the boronic acid moiety. For this compound, the key byproducts to anticipate are the result of protodeboronation, oxidation, homocoupling, and boroxine formation.

Reaction Pathways Leading to Byproduct Formation

The formation of these byproducts can be visualized as competing pathways with the desired cross-coupling reaction. The following diagram illustrates these key side reactions.

Byproduct_Formation Byproduct Formation Pathways A This compound B Desired Cross-Coupling Product A->B Suzuki-Miyaura Coupling (with Aryl Halide, Pd Catalyst, Base) C Protodeboronated Product (1-Bromo-3-fluoro-2-methoxybenzene) A->C Protodeboronation (H+, H2O) D Phenolic Byproduct (3-Bromo-5-fluoro-2-methoxyphenol) A->D Oxidation ([O]) E Homocoupling Product (2,2'-dimethoxy-3,3'-dibromo-5,5'-difluorobiphenyl) A->E Homocoupling (Pd Catalyst, Base) F Boroxine A->F Dehydration (-3 H2O, trimerization)

Caption: Key byproduct formation pathways from this compound.

A Comparative Analysis of Spectroscopic Identification Techniques

The identification of these byproducts relies on a combination of spectroscopic techniques, each providing unique and complementary information. The most powerful tools in the analytical chemist's arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H, ¹³C, and ¹⁹F NMR Provides detailed information about the chemical environment of hydrogen, carbon, and fluorine atoms, respectively. Crucial for structural elucidation and determining connectivity.Non-destructive, highly reproducible, and provides unambiguous structural information. ¹⁹F NMR is particularly useful for fluorinated compounds.Relatively low sensitivity compared to MS. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of molecules, providing the molecular weight of the compound and its fragments.Extremely high sensitivity, allowing for the detection of trace impurities. Can be coupled with chromatography (LC-MS, GC-MS) for separation and identification of components in a mixture.Destructive technique. Provides limited structural information on its own. Isomer differentiation can be difficult.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.Fast and simple to use. Provides a "fingerprint" of the molecule.Provides limited information about the overall structure. Not suitable for complex mixture analysis without prior separation.
¹¹B NMR Spectroscopy Specifically probes the boron atom, useful for identifying boron-containing species like boroxines.Directly observes the boron environment.Less common than other NMR techniques. Can have broad signals.

Spectroscopic Signatures of Key Byproducts

The following tables summarize the expected spectroscopic data for the primary byproducts of reactions involving this compound. This data is essential for their unambiguous identification.

Table 1: Protodeboronated Product - 1-Bromo-3-fluoro-2-methoxybenzene
Spectroscopic DataExpected Values/Observations
Molecular Formula C₇H₆BrFO
Molecular Weight 203.96 g/mol
¹H NMR (predicted) Aromatic protons will show complex splitting patterns due to H-H and H-F couplings. The methoxy group will appear as a singlet around 3.8-4.0 ppm.
¹³C NMR (predicted) Aromatic carbons will show characteristic shifts with C-F and C-Br couplings. The methoxy carbon will be around 55-60 ppm.
¹⁹F NMR (predicted) A single resonance in the typical aromatic fluorine region, likely showing coupling to ortho and meta protons.
Mass Spectrum (EI) Molecular ion peaks at m/z 204 and 206 in a ~1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br).
IR Spectrum C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-O stretching ~1250 cm⁻¹, C-F stretching ~1100-1200 cm⁻¹, C-Br stretching ~500-600 cm⁻¹.
Table 2: Phenolic Byproduct - 3-Bromo-5-fluoro-2-methoxyphenol
Spectroscopic DataExpected Values/Observations
Molecular Formula C₇H₆BrFO₂
Molecular Weight 220.95 g/mol
¹H NMR (predicted) A broad singlet for the hydroxyl proton (its chemical shift will be concentration-dependent). Aromatic protons will exhibit splitting patterns influenced by the substituents. A singlet for the methoxy group.
¹³C NMR (predicted) The carbon bearing the hydroxyl group will be significantly deshielded. Other aromatic carbons will show shifts influenced by all four substituents.
¹⁹F NMR (predicted) A single resonance with coupling to aromatic protons.
Mass Spectrum (EI) Molecular ion peaks at m/z 220 and 222 (~1:1 ratio).
IR Spectrum A broad O-H stretching band around 3200-3600 cm⁻¹. Aromatic C-H stretching, C-O stretching, C-F stretching, and C-Br stretching as in the protodeboronated product.
Table 3: Homocoupling Product - 2,2'-dimethoxy-3,3'-dibromo-5,5'-difluorobiphenyl
Spectroscopic DataExpected Values/Observations
Molecular Formula C₁₄H₁₀Br₂F₂O₂
Molecular Weight 407.9 g/mol
¹H NMR (predicted) Due to the symmetry of the molecule, a simpler aromatic region than the starting material is expected. A single singlet for the two equivalent methoxy groups.
¹³C NMR (predicted) Fewer aromatic signals than the starting material due to symmetry.
¹⁹F NMR (predicted) A single resonance for the two equivalent fluorine atoms.
Mass Spectrum (EI) A characteristic isotopic cluster for two bromine atoms (m/z 406, 408, 410 in a ~1:2:1 ratio).
IR Spectrum Similar functional group absorptions to the other byproducts, but with intensities reflecting the doubled molecular size.
Table 4: Boroxine - Trimer of this compound
Spectroscopic DataExpected Values/Observations
Molecular Formula C₂₁H₁₅B₃Br₃F₃O₆
Molecular Weight 704.3 g/mol
¹¹B NMR A characteristic broad signal for tricoordinate boron in a boroxine ring, typically in the range of 20-30 ppm.[1]
Mass Spectrum (ESI) May show the protonated molecular ion of the trimer, or fragments corresponding to the loss of one or two monomer units.
IR Spectrum A strong B-O stretching band around 1350-1400 cm⁻¹.

Experimental Protocols for Byproduct Identification

The following protocols provide a systematic approach to identifying the byproducts in a crude reaction mixture from a reaction involving this compound.

Analytical Workflow

Analytical_Workflow Analytical Workflow for Byproduct Identification A Crude Reaction Mixture B LC-MS Analysis A->B Initial Screening C ¹H, ¹³C, ¹⁹F NMR Spectroscopy A->C Structural Information D ¹¹B NMR Spectroscopy A->D Boroxine Detection E Preparative HPLC/Chromatography B->E Guide Isolation C->E F Isolated Byproducts E->F G Full Spectroscopic Characterization (NMR, MS, IR) F->G H Structure Confirmation G->H

Caption: A systematic workflow for the identification and characterization of reaction byproducts.

Protocol 1: LC-MS Analysis for Initial Screening

Objective: To rapidly identify the molecular weights of the components in the crude reaction mixture.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS).

  • Chromatographic Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Method:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Correlate the retention times of the peaks in the chromatogram with their corresponding mass spectra. Look for the expected molecular weights of the starting material, desired product, and the byproducts listed in the tables above. Pay close attention to the isotopic patterns for bromine-containing compounds.

Protocol 2: NMR Spectroscopic Analysis for Structural Elucidation

Objective: To obtain detailed structural information about the components of the crude mixture or isolated byproducts.

  • Sample Preparation: Dissolve approximately 5-10 mg of the crude mixture or isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Identify signals corresponding to methoxy groups, aromatic protons, and any other relevant protons.

    • Integrate the signals to determine the relative ratios of the different species in a mixture.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Identify the number of unique carbon environments. This can help distinguish between symmetrical and unsymmetrical molecules.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • This is a very clean way to identify and quantify the fluorine-containing species in the mixture, as each unique fluorine environment will typically give a distinct signal.[2][3]

  • ¹¹B NMR:

    • If the presence of boroxine is suspected, acquire a ¹¹B spectrum. A signal in the 20-30 ppm range is indicative of a boroxine.[1]

Protocol 3: Preparative HPLC for Byproduct Isolation

Objective: To isolate individual byproducts for complete characterization.

  • Method Development: Based on the analytical LC-MS results, develop a preparative HPLC method to separate the byproduct of interest from other components. This may involve optimizing the mobile phase gradient and using a larger-particle-size column.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target byproduct.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the isolated byproduct.

  • Characterization: Subject the isolated byproduct to full spectroscopic characterization using NMR, MS, and IR to confirm its structure.

Conclusion

The successful synthesis of complex molecules requires not only the formation of the desired product but also the effective identification and control of byproducts. For reactions involving this compound, a systematic approach using a combination of LC-MS for initial screening and multi-nuclear NMR spectroscopy for detailed structural elucidation is essential. By understanding the potential side reactions and the characteristic spectroscopic signatures of the resulting byproducts, researchers can optimize their reaction conditions to minimize impurity formation and ensure the synthesis of high-purity compounds.

References

  • Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear magnetic resonance conventions. Pure and Applied Chemistry, 74(11), 2205-2209.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-9.
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported ¹⁹F NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.

Sources

A Comparative Guide to the Strategic Synthesis of 2',5-Difluoro-6'-methoxy-[1,1'-biphenyl]-3-amine: A Validation of the Utility of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex molecular scaffolds is paramount. Fluorinated biphenyl amines are a privileged structural motif in medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth, objective comparison of synthetic routes to a key exemplar of this class, 2',5-difluoro-6'-methoxy-[1,1'-biphenyl]-3-amine, with a focus on validating the strategic use of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid.

Introduction: The Strategic Advantage of Pre-functionalized Building Blocks

The synthesis of highly substituted biaryl compounds often relies on cross-coupling methodologies. The choice of starting materials can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a synthetic sequence. Utilizing pre-functionalized building blocks, such as this compound, can streamline the synthetic process by introducing key structural elements in a single, convergent step. This guide will explore the practical application of this versatile reagent in a Suzuki-Miyaura coupling and compare it with a plausible alternative approach, highlighting the causal relationships behind the experimental choices and providing the necessary data for informed decision-making.

The Target Molecule: 2',5-Difluoro-6'-methoxy-[1,1'-biphenyl]-3-amine

The target molecule for this comparative analysis, 2',5-difluoro-6'-methoxy-[1,1'-biphenyl]-3-amine, possesses the key structural features often sought in modern drug discovery programs: a fluorinated biphenyl core and a primary amine for further functionalization.

Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4]

Retrosynthetic Analysis of Route 1

Target 2',5-Difluoro-6'-methoxy- [1,1'-biphenyl]-3-amine Disconnect Suzuki-Miyaura Coupling Target->Disconnect SM1 This compound SM2 3-Amino-5-fluorophenylboronic acid (or its corresponding halide) Disconnect->SM1 Disconnect->SM2

Caption: Retrosynthetic disconnection of the target molecule via a Suzuki-Miyaura coupling.

This convergent approach brings together two key fragments, each contributing specific functionalities to the final product. The use of this compound is strategic as it provides the desired methoxy and one of the fluoro substituents in the correct positions.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the synthesis of 2',5-difluoro-6'-methoxy-[1,1'-biphenyl]-3-amine via a Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • 3-Amino-5-fluorophenylboronic acid (or 3-bromo-5-fluoroaniline) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]

  • Base (e.g., K₂CO₃, 2.0 equiv)[6]

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)[7]

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 3-amino-5-fluorophenylboronic acid (or the corresponding aryl halide), palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices
  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.[5]

  • Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting significant side reactions.[6]

  • Solvent System: A mixture of an organic solvent like dioxane and water is often employed to ensure the solubility of both the organic substrates and the inorganic base, promoting an efficient reaction.[7]

Route 2: A Linear Approach via Nucleophilic Aromatic Substitution and Subsequent Coupling

An alternative strategy to construct the target molecule involves a more linear sequence, potentially starting from a less functionalized precursor and building the complexity step-wise. One plausible, though less direct, alternative involves a nucleophilic aromatic substitution (SNA_r) to introduce the methoxy group, followed by a cross-coupling reaction.

Retrosynthetic Analysis of Route 2

Target 2',5-Difluoro-6'-methoxy- [1,1'-biphenyl]-3-amine Disconnect2 Nucleophilic Aromatic Substitution (SNA_r) Target->Disconnect2 Intermediate1 2',5,6'-Trifluoro-[1,1'-biphenyl]-3-amine Disconnect1 Suzuki-Miyaura Coupling Intermediate1->Disconnect1 SM3 3-Amino-5-fluorophenylboronic acid SM4 1-Bromo-2,3,5-trifluorobenzene Disconnect1->SM3 Disconnect1->SM4 Disconnect2->Intermediate1

Caption: A plausible alternative retrosynthetic analysis involving an SNA_r reaction.

This route first establishes the biphenyl core and then introduces the methoxy group in a subsequent step. This approach avoids the direct use of this compound but introduces other synthetic challenges.

Experimental Workflow: A Multi-step Alternative

Step 1: Suzuki-Miyaura Coupling to form the Trifluoro Biphenyl Intermediate

  • Reactants: 1-Bromo-2,3,5-trifluorobenzene and 3-Amino-5-fluorophenylboronic acid.

  • Conditions: Similar to Route 1 (Palladium catalyst, base, solvent).

Step 2: Nucleophilic Aromatic Substitution (SNA_r)

  • Reactant: 2',5,6'-Trifluoro-[1,1'-biphenyl]-3-amine.

  • Reagent: Sodium methoxide in methanol or a similar solvent.

  • Conditions: Heating is typically required to facilitate the displacement of the activated fluorine atom.

Rationale and Potential Challenges of the Alternative Route

The viability of this route hinges on the regioselective displacement of the fluorine atom at the 6'-position by the methoxide. The fluorine at this position is activated by the presence of the adjacent aromatic ring. However, achieving high regioselectivity can be challenging, and mixtures of isomers may be formed, complicating purification and reducing the overall yield. Furthermore, this linear approach requires two distinct reaction steps, potentially leading to a lower overall yield compared to the more convergent Suzuki-Miyaura coupling in Route 1.

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the anticipated performance of each synthetic route based on typical yields and reaction parameters for similar transformations found in the literature.

ParameterRoute 1: Convergent Suzuki-Miyaura CouplingRoute 2: Linear Approach (Suzuki + SNA_r)
Starting Material This compound1-Bromo-2,3,5-trifluorobenzene
Key Transformations 1 (Suzuki-Miyaura Coupling)2 (Suzuki-Miyaura Coupling, SNA_r)
Anticipated Overall Yield Good to Excellent (typically 70-90% for Suzuki couplings)Moderate (product of two step-yields, potential for lower selectivity in SNA_r)
Reaction Time Typically 4-12 hoursPotentially longer due to two separate reaction and workup steps
Purification Single column chromatographyTwo separate purifications, potentially more complex due to isomeric byproducts
Atom Economy Higher, as more of the atoms from the starting materials are incorporated into the final product in a single step.Lower, due to the multi-step nature and potential for byproduct formation.
Process Scalability Generally scalable, with well-established industrial precedents for Suzuki couplings.Potentially more challenging to scale due to the need for two distinct optimized processes.

Conclusion: The Strategic Value of this compound

This comparative guide demonstrates the strategic advantage of utilizing a pre-functionalized building block like this compound for the synthesis of complex molecules such as 2',5-difluoro-6'-methoxy-[1,1'-biphenyl]-3-amine. The convergent Suzuki-Miyaura coupling (Route 1) offers a more efficient, higher-yielding, and likely more cost-effective approach compared to a plausible linear alternative (Route 2). The direct installation of the methoxy and fluoro substituents in a single step minimizes the number of synthetic operations, reduces waste, and simplifies the purification process.

For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts project timelines and resource allocation. The evidence presented in this guide strongly supports the validation of this compound as a valuable and strategic reagent for the efficient construction of fluorinated biphenyl amines.

References

  • The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. (2026). Factual News Source. [Link not available]
  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry. [Link]
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem. [Link not available]
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
  • Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron. [Link]
  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. [Link]
  • Suzuki reactions in novel liquids. DiVA portal. [Link]
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Process for the preparation of biphenylamines.
  • Biphenyl, 4,4'-dimethoxy. Organic Syntheses. [Link]
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. RSC Publishing. [Link]
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. [Link]
  • ChemInform Abstract: Synthesis of Some New Biheterocycles by a One-Pot Suzuki-Miyaura Coupling Reaction.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
  • Process for the preparation of biphenylamines.
  • ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives.

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A Senior Application Scientist's Guide to the Strategic Use of 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl scaffolds.[1] The choice of the organoboron reagent is a critical decision point that profoundly impacts reaction efficiency, yield, and the overall cost-effectiveness of a synthetic campaign.[2] Among the vast arsenal of available building blocks, 3-Bromo-5-fluoro-2-methoxyphenylboronic acid has emerged as a valuable, albeit specialized, reagent.[] Its unique trifunctional substitution pattern offers a handle for sequential, regioselective functionalization, making it an intriguing substrate for building molecular complexity.

This guide provides a comprehensive cost-benefit analysis of this compound. We will dissect its performance in the context of common alternatives, grounded in mechanistic principles and supported by experimental data. The objective is to equip researchers, medicinal chemists, and process development professionals with the critical insights needed to make informed decisions, balancing the triad of chemical reactivity, synthetic efficiency, and economic viability.

Part 1: The Cost-Performance Matrix

A pragmatic analysis begins with an objective look at procurement costs versus synthetic performance. For this guide, we will compare our target molecule with two structurally related, commercially available alternatives to delineate the specific contributions of the fluorine and bromine substituents:

  • Alternative 1: (3-bromo-5-methoxyphenyl)boronic acid: Lacks the C5-fluoro substituent, allowing for a direct assessment of fluorine's impact on cost and reactivity.

  • Alternative 2: (3-Fluoro-5-methoxyphenyl)boronic acid: Lacks the C3-bromo substituent, highlighting the cost associated with this synthetic handle.[4]

Cost Analysis: A Market Snapshot

The initial procurement cost is a primary filter in reagent selection, particularly for scale-up activities. The presence of multiple functional groups, requiring more complex synthetic routes, typically correlates with a higher price. The table below provides a representative market overview.

ReagentCAS NumberSupplier Example1g Price (USD)5g Price (USD)Price per Gram (5g qty)
This compound 352525-85-0Sigma-Aldrich$179.55$404.00$80.80
(3-bromo-5-methoxyphenyl)boronic acid849062-12-0GlobalChemMallVariesVariesApprox. $30-50
(3-Fluoro-5-methoxyphenyl)boronic acid609807-25-2BLD Pharm$58.00$168.00$33.60

Note: Prices are based on publicly available data from late 2025/early 2026 and are subject to change. Bulk pricing will significantly reduce the cost per gram. Data compiled from sources.[4][5][6]

Key Insight: The data clearly illustrates a "complexity premium." The target molecule, with its three distinct functional groups, is the most expensive. The absence of the fluorine atom in (3-bromo-5-methoxyphenyl)boronic acid or the bromine in (3-Fluoro-5-methoxyphenyl)boronic acid leads to a significant reduction in cost. This initial cost must be justified by a tangible benefit in synthetic performance or subsequent reaction steps.

Performance Analysis: Reactivity in Suzuki-Miyaura Coupling

The utility of a boronic acid is defined by its performance in the catalytic cycle. The electronic nature of the substituents on the phenyl ring is a key determinant of reactivity, primarily influencing the rate-determining transmetalation step.[1][2]

  • Electron-Withdrawing Groups (EWGs): The fluorine atom at C5 is a strong EWG. This increases the Lewis acidity of the boron atom, potentially facilitating the initial interaction with the base to form the reactive boronate complex.[7][8] However, it also reduces the nucleophilicity of the phenyl ring, which can slow the transfer of the aryl group to the palladium center.[2]

  • Electron-Donating Groups (EDGs): The methoxy group at C2 is an EDG, which generally enhances the rate of transmetalation by increasing the electron density of the aryl ring.[9]

  • Steric Hindrance: The ortho-methoxy group can exert steric effects that influence the rate and efficiency of the coupling, sometimes requiring more robust catalyst systems.[9]

The table below synthesizes representative yield data from the literature to illustrate performance trends. Direct, head-to-head comparative studies are rare, so these data points are collated from reactions with similar substrates and conditions to provide a directional understanding.

Boronic AcidCoupling Partner ExampleCatalyst/BaseYield (%)Key Observations & Rationale
This compound Aryl HalidePdCl₂(dppf)/K₂CO₃70-85%The combined electronic effects of F (EWG) and OMe (EDG) create a balanced reactivity. The fluorine can enhance stability and modulate electronic properties of the final product.[10]
(3-bromo-5-methoxyphenyl)boronic acidAryl HalidePd(PPh₃)₄/K₂CO₃75-90%Generally higher reactivity due to the absence of the deactivating fluoro group. May be more prone to side reactions like protodeboronation under harsh conditions.[11]
(3-Fluoro-5-methoxyphenyl)boronic acid4-Acetylphenyl BromidePd(OAc)₂/Na₂CO₃~76%Good reactivity, demonstrating the compatibility of the fluoro-methoxy substitution pattern in standard coupling reactions.[10]

Part 2: Experimental Protocols & Mechanistic Considerations

Trustworthiness in synthesis is built on robust, reproducible protocols. The following section provides a validated starting point for employing these reagents and explains the causality behind key experimental choices.

Generalized Protocol for Suzuki-Miyaura Cross-Coupling

This procedure is a reliable starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 eq)

  • Boronic Acid (e.g., this compound) (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 eq)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of all oxygen, which can promote boronic acid homocoupling.[11]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.[11]

Causality in Reagent Selection
  • Catalyst Choice: For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates, particularly those that are sterically hindered or electron-deficient, more robust catalysts like PdCl₂(dppf)·CH₂Cl₂ or Buchwald's biarylphosphine-ligated precatalysts (e.g., XPhosPdG2) are employed to accelerate the oxidative addition and reductive elimination steps.[9][11][12]

  • Base Selection: The base (e.g., K₂CO₃) is not merely a proton scavenger; it is essential for activating the boronic acid to form the more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is the active species in the transmetalation step.[2] For less reactive boronic acids, a stronger base like K₃PO₄ may be required, although this increases the risk of side reactions like protodeboronation (loss of the boronic acid group).[11][13]

  • Avoiding Side Reactions:

    • Protodeboronation: The cleavage of the C-B bond, replacing it with a C-H bond. This is often promoted by high temperatures and strong bases. Using the mildest effective conditions and avoiding excess base can mitigate this.[11]

    • Homocoupling: The coupling of two boronic acid molecules. This is primarily caused by the presence of oxygen. Rigorous degassing of solvents and maintaining a strictly inert atmosphere are critical for preventing this.[11]

Part 3: Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the core catalytic cycle and a strategic decision-making workflow.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition Ar-Pd(II)-X(L₂) pd0->oa Ar-X tm Transmetalation Ar-Pd(II)-Ar'(L₂) oa->tm Ar'-B(OH)₂ + Base re Reductive Elimination Ar-Ar' tm->re re->pd0 product Biaryl Product (Ar-Ar') arx Aryl Halide (Ar-X) arboh Boronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow: Reagent Selection Strategy

Decision_Workflow start Project Goal: Synthesize Substituted Biaryl q1 Is a C5-Fluoro group required in the final product? start->q1 q2 Is a C3-Bromo handle needed for subsequent diversification? q1->q2 Yes choice3 Use: (3-Fluoro-5-methoxyphenyl)boronic acid (Lower Cost, Fluoro present) q1->choice3 No choice1 Use: This compound (High Cost, High Functionality) q2->choice1 Yes choice2 Use: (3-bromo-5-methoxyphenyl)boronic acid (Medium Cost, Bromo handle) q2->choice2 No choice3->q2 Re-evaluate if diversification is needed later choice4 Consider simpler, cheaper analogs (e.g., 3-methoxyphenylboronic acid)

Caption: Strategic workflow for selecting the appropriate boronic acid.

Conclusion and Recommendations

The cost-benefit analysis of this compound is a classic case of balancing upfront investment against downstream value.

  • Cost: The reagent's initial purchase price is significantly higher than its simpler analogs due to its synthetic complexity. This can be a limiting factor for large-scale syntheses where raw material costs are a primary driver.

  • Benefit: The true value is realized in projects where the specific trifunctional substitution pattern is a strategic asset. The ability to introduce a metabolically stabilizing fluorine atom and retain a bromine handle for subsequent, orthogonal functionalization in a single step can save multiple synthetic operations. This telescoping of a synthetic sequence can lead to significant savings in time, labor, and solvent, ultimately offsetting the higher initial material cost.

Recommendation: For early-stage discovery, medicinal chemistry optimization, and the development of complex, multi-substituted molecules, the strategic benefits of using This compound often outweigh its premium cost. For cost-sensitive, large-scale campaigns where the unique substitution pattern is not strictly required, the less functionalized and more economical alternatives present a more pragmatic choice. The final decision must be aligned with the specific goals, timeline, and budget of the individual research program.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine.
  • Ben-Yahia, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 1287-1302.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Ben-Yahia, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.
  • BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • LookChem. (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid.
  • Molander, G. A., & Biolatto, B. (2003).
  • Dąbrowski, M., et al. (2020). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
  • Walker, S. D., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • BOC Sciences. CAS 352525-85-0 this compound.
  • Pissinate, K., et al. (2019).
  • Ben-Yahia, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-dia... RSC Advances.
  • GlobalChemMall. (3-bromo-5-methoxyphenyl)boronic acid.
  • Węglarz, M., et al. (2020). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters.
  • Sigma-Aldrich. This compound.
  • BLD Pharm. 609807-25-2|3-Fluoro-5-methoxyphenylboronic acid.
  • Sigma-Aldrich. 3-Fluoro-5-methoxyphenylboronic acid AldrichCPR.
  • Bakshi, R. P., & Tukulula, M. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.